molecular formula C23H32N2O6 B15619227 (S)-PF-04995274

(S)-PF-04995274

货号: B15619227
分子量: 432.5 g/mol
InChI 键: WLLOFQROROXOMO-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-PF-04995274 is a useful research compound. Its molecular formula is C23H32N2O6 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H32N2O6

分子量

432.5 g/mol

IUPAC 名称

4-[[4-[[4-[(3S)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol

InChI

InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m0/s1

InChI 键

WLLOFQROROXOMO-SFHVURJKSA-N

产品来源

United States

Foundational & Exploratory

Navigating the Nuances of Novel Therapeutics: A Clarification on the Mechanism of Action of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

An important clarification is warranted regarding the pharmacological action of the compound (S)-PF-04995274. While initial inquiries may have associated this molecule with other therapeutic targets, extensive research has definitively identified this compound as a potent and high-affinity partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2][3][4] It is crucial for researchers, scientists, and drug development professionals to note that this compound is not a glucokinase activator.

Initial assumptions in drug discovery can sometimes be subject to revision as more comprehensive data becomes available. In the case of this compound, it has been erroneously linked to other mechanisms, such as BACE1 inhibition.[2] However, the current body of scientific literature robustly supports its role as a 5-HT4 receptor partial agonist.[1][2][5]

The True Target: The 5-HT4 Receptor

This compound is the S-enantiomer of PF-04995274 and exerts its effects by binding to and partially activating the 5-HT4 receptor, a G-protein coupled receptor.[1][2] This activation initiates downstream signaling cascades, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[2] This modulation of the cAMP pathway can influence a variety of cellular functions, including synaptic plasticity and gene expression.[2]

The therapeutic potential of 5-HT4 receptor agonism is being explored in several areas, including cognitive disorders associated with Alzheimer's disease and major depressive disorder (MDD).[2][3][5] Activation of the 5-HT4 receptor is hypothesized to enhance synaptic plasticity and modulate the release of various neurotransmitters.[5] Furthermore, it has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), which could have implications for Alzheimer's disease.[2]

Glucokinase Activation: A Different Therapeutic Avenue

For researchers specifically interested in the mechanism of glucokinase activation for the treatment of Type 2 diabetes, it is important to look at other compounds. Glucokinase is a key enzyme in glucose homeostasis, and its activation is a promising strategy for managing hyperglycemia.[6][7][8] Small molecule glucokinase activators (GKAs) work by binding to an allosteric site on the enzyme, which increases its affinity for glucose and its maximal catalytic rate.[7] This leads to increased insulin (B600854) biosynthesis and secretion, as well as enhanced hepatic glucose uptake.[7]

Pfizer has been active in the development of glucokinase activators, with compounds such as PF-04991532 (a hepatoselective glucokinase activator) and Nerigliatin (PF-04937319) being investigated.[9][10]

An In-Depth Technical Guide on the Correct Mechanism of Action

We are prepared to provide an in-depth technical guide on the core mechanism of action of this compound as a 5-HT4 receptor partial agonist, adhering to the originally requested format. This guide would include:

  • Quantitative Data Presentation: Summarized in clearly structured tables for easy comparison.

  • Detailed Experimental Protocols: For key experiments cited in the literature.

  • Mandatory Visualizations: Diagrams for all described signaling pathways and experimental workflows using Graphviz (DOT language), enclosed within dot code blocks with descriptive captions.

We believe that providing accurate and well-supported scientific information is paramount. We are ready to proceed with the creation of a comprehensive whitepaper on the established mechanism of action of this compound upon your confirmation.

References

(S)-PF-04995274: A Technical Guide to a High-Affin­ity 5-HT4 Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-PF-04995274, a potent and high-affinity partial agonist of the serotonin (B10506) 4 (5-HT4) receptor. This document details its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization. This compound is the S-enantiomer of PF-04995274 and has been investigated for its potential in treating cognitive disorders and depression.[1][2][3][4]

Pharmacological Profile

This compound is characterized by its high affinity and potency at various human and rat 5-HT4 receptor splice variants.[5] As a partial agonist, it activates the 5-HT4 receptor to a submaximal level compared to a full agonist.[5]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of PF-04995274, the racemate of which this compound is an isomer.

Table 1: Receptor Binding Affinity (Ki) of PF-04995274 [6]

Receptor SubtypeKi (nM)
Human 5-HT4A0.36
Human 5-HT4B0.46
Human 5-HT4D0.15
Human 5-HT4E0.32
Rat 5-HT4S0.30

Table 2: Functional Potency (EC50) of PF-04995274 [1][6]

Receptor SubtypeEC50 (nM)
Human 5-HT4A0.47
Human 5-HT4B0.36
Human 5-HT4D0.37
Human 5-HT4E0.26
Rat 5-HT4S0.59
Rat 5-HT4L0.65
Rat 5-HT4E0.62

Mechanism of Action and Signaling Pathways

This compound acts as a partial agonist at 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gs alpha subunit.[6] Activation of the 5-HT4 receptor initiates a signaling cascade that leads to the modulation of various cellular processes.

The canonical signaling pathway for the 5-HT4 receptor is mediated by the Gs alpha subunit of its associated G-protein.[5] This pathway leads to the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] Increased intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, influencing gene expression and synaptic plasticity.[2][6][7] In some cellular contexts, 5-HT4 receptor activation can also lead to signaling through Gq proteins or a G-protein-independent activation of Src tyrosine kinase, which can activate the extracellular signal-regulated kinase (ERK) pathway.[6]

Activation of 5-HT4 receptors has also been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP).[7] This involves the cleavage of APP by α-secretase, producing the soluble and neuroprotective fragment sAPPα and preventing the formation of amyloid-beta (Aβ) peptides associated with Alzheimer's disease.[7]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT4R g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts ligand This compound ligand->receptor binds atp ATP atp->ac pka PKA camp->pka activates creb CREB pka->creb phosphorylates gene_expression Gene Expression creb->gene_expression modulates

5-HT4 Receptor Gs-dependent signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.[5] The assay measures the ability of the unlabeled compound to displace a radiolabeled antagonist, such as [3H]GR113808, from the receptor.[5]

Objective: To measure the displacement of a radiolabeled antagonist from the 5-HT4 receptor by this compound.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).[6]

  • Radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808).[5]

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Membrane Preparation: HEK293 cells stably expressing the desired human or rat 5-HT4 receptor isoform are cultured and harvested.[5] The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Assay Setup: A fixed concentration of the radiolabeled antagonist and varying concentrations of this compound are incubated with the cell membranes in the assay buffer.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[2]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[2]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Prepare Cell Membranes with 5-HT4R start->prep incubate Incubate with [3H]Radioligand & This compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Accumulation

This protocol measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the 5-HT4 receptor signaling pathway.[6]

Objective: To determine the EC50 and maximal efficacy (Emax) of this compound in stimulating cAMP production.[6]

Materials:

  • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).[6]

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).[5]

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA).[5]

Methodology:

  • Cell Seeding: Cells expressing the 5-HT4 receptor are seeded into a multi-well plate.

  • Compound Addition: Cells are pre-incubated with a PDE inhibitor to prevent cAMP degradation.[5] this compound is then added at varying concentrations.

  • Incubation: The plate is incubated to stimulate cAMP production.[5]

  • Cell Lysis: The stimulation is terminated by adding a lysis buffer to release intracellular cAMP.[5]

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a suitable detection method.[5]

  • Data Analysis: The cAMP levels are plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.[5] The partial agonist activity can be expressed as a percentage of the maximal response induced by a reference full agonist.[6]

camp_assay_workflow start Start seed Seed 5-HT4R Expressing Cells start->seed add_pde Add PDE Inhibitor seed->add_pde add_compound Add this compound (Varying Conc.) add_pde->add_compound incubate Incubate to Stimulate cAMP add_compound->incubate lyse Cell Lysis incubate->lyse detect cAMP Detection (HTRF/ELISA) lyse->detect analyze Data Analysis (EC50 & Emax) detect->analyze end End analyze->end

Workflow for a cAMP accumulation functional assay.

Clinical Research Summary

This compound has been investigated in clinical trials for its potential therapeutic effects. The RESTAND study, a double-blind, placebo-controlled trial, assessed the early effects of this compound in patients with unmedicated Major Depressive Disorder (MDD).[8][9][10] In this 7-day trial, participants received either this compound (15 mg), citalopram (B1669093) (20 mg), or a placebo.[8][9]

Preliminary results suggest that this compound may have a different mechanism of action compared to traditional SSRIs like citalopram.[8] While citalopram reduced negative emotional bias and amygdala activity, this compound did not produce these changes but did increase medial-frontal cortex activation.[8][9] Notably, this compound showed an early signal for improving self-reported symptoms of depression, anxiety, and negative affect.[8][9] The compound was reported to be well-tolerated with no major adverse events.[8][9]

Another study, the RESTART trial, was designed to investigate the effects of adjunctive PF-04995274 on emotional processing in patients with treatment-resistant depression.[11][12]

Conclusion

This compound is a well-characterized partial agonist of the 5-HT4 receptor with high affinity and potency.[5] Its mechanism of action involves the modulation of the Gs-dependent signaling pathway, leading to the production of cAMP.[5] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds in drug discovery and development programs targeting the 5-HT4 receptor for various therapeutic indications, including cognitive and mood disorders.

References

(S)-PF-04995274: A Technical Guide on Serotonin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of (S)-PF-04995274, a potent and high-affinity partial agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1] This document details the compound's quantitative binding affinity, the experimental methodologies for its characterization, and the associated signaling pathways. This compound is the (S)-enantiomer of PF-04995274 and has demonstrated brain penetrance, making it a subject of investigation for cognitive disorders.[1]

Core Pharmacological Data

This compound is recognized for its partial agonist activity at the 5-HT4 receptor.[2] Its high affinity and potency have been characterized across various human and rat 5-HT4 receptor splice variants.[2]

Data Presentation

The binding affinity and functional potency of this compound have been determined through in vitro assays. The inhibition constant (Ki) and half-maximal effective concentration (EC50) values are summarized below, underscoring the compound's high affinity and potency.[1][3]

Table 1: Binding Affinity (Ki) of this compound for Human and Rat 5-HT4 Receptor Isoforms [3][4]

Receptor IsoformSpeciesKi (nM)
5-HT4AHuman0.36
5-HT4BHuman0.46
5-HT4DHuman0.15
5-HT4EHuman0.32
5-HT4SRat0.30

Table 2: Functional Potency (EC50) of this compound at Human and Rat 5-HT4 Receptor Isoforms [4]

Receptor IsoformSpeciesEC50 (nM)
5-HT4AHuman0.47
5-HT4BHuman0.36
5-HT4DHuman0.37
5-HT4EHuman0.26
5-HT4SRat0.59
5-HT4LRat0.65
5-HT4ERat0.62

Signaling Pathways

Activation of the 5-HT4 receptor by an agonist like this compound initiates downstream signaling through both G-protein dependent and independent pathways.[2] As a partial agonist, this compound activates these pathways to a submaximal level compared to a full agonist.[2]

The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR).[1] Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1]

The 5-HT4 receptor can also signal independently of G-proteins through the activation of the non-receptor tyrosine kinase, Src.[2] This leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[2]

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT4 Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

G-protein dependent signaling of the 5-HT4 receptor.

G_Protein_Independent_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT4 Receptor Agonist->Receptor Binds Src Src Receptor->Src Activates ERK ERK Src->ERK Activates Response Cellular Response (e.g., Neuronal Plasticity) ERK->Response Leads to

G-protein independent signaling of the 5-HT4 receptor.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.[2] The assay measures the ability of the unlabeled test compound to displace a radiolabeled antagonist, such as [3H]GR113808, from the receptor.[2]

1. Membrane Preparation:

  • Cells or tissues expressing the 5-HT4 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]

  • The homogenate is centrifuged to pellet the membranes.[5]

  • The pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[5]

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.[2]

  • To each well, add in the following order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

    • A fixed concentration of the radioligand [3H]GR113808 (typically at or below its Kd value).[2]

    • Varying concentrations of the unlabeled competitor, this compound.[2]

    • The prepared cell membranes (typically 20-50 µg of protein per well).[2]

  • Total binding is determined in the absence of any competitor, while non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).[2]

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]

3. Filtration and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.[3]

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[1]

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.[1]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.[2]

  • The percentage of specific binding is plotted against the logarithm of the concentration of this compound.[2]

  • The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[2]

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Radioligand_Binding_Workflow Prep Membrane Preparation Assay Assay Setup (Radioligand, Competitor, Membranes) Prep->Assay Incubate Incubation (Equilibrium Binding) Assay->Incubate Filter Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Experimental workflow for Radioligand Binding Assay.
cAMP Functional Assay

This protocol describes a cell-based functional assay to determine the potency (EC50) of this compound in stimulating the production of cyclic AMP (cAMP) via the 5-HT4 receptor.[2][3]

1. Cell Culture and Seeding:

  • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) is used.[3]

  • Cells are seeded into 384-well white opaque plates and allowed to attach overnight.[3]

2. Assay Procedure:

  • A dilution series of this compound and a reference full agonist is prepared in assay buffer containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.[3]

  • The culture medium is removed from the cells, and the compound dilutions are added.[3]

  • The plate is incubated at 37°C for 30 minutes.[3]

3. cAMP Measurement:

  • The cells are lysed according to the cAMP detection kit manufacturer's instructions.[3]

  • The intracellular cAMP concentration is measured using a suitable detection method (e.g., HTRF, ELISA).[3]

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.[3]

  • The raw assay signal for each sample is converted to a cAMP concentration using the standard curve.[3]

  • The cAMP concentration is plotted against the logarithm of the agonist concentration.[3]

  • The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response) are determined from the resulting sigmoidal curve using non-linear regression.[3]

  • The partial agonist activity of this compound can be expressed as a percentage of the maximal response induced by the reference full agonist.[3]

cAMP_Assay_Workflow Seeding Cell Seeding (5-HT4 expressing cells) Treatment Compound Treatment (this compound) Seeding->Treatment Incubation Incubation (37°C, 30 min) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis (Calculate EC50 and Emax) Detection->Analysis

Experimental workflow for cAMP Functional Assay.

References

(S)-PF-04995274: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-PF-04995274 is a potent and high-affinity partial agonist of the serotonin (B10506) 4 (5-HT4) receptor. As the (S)-enantiomer of PF-04995274, it has been a subject of investigation for its therapeutic potential in cognitive disorders and depression.[1] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound upon its interaction with the 5-HT4 receptor. The document details the canonical Gs-protein-dependent pathway and explores G-protein-independent mechanisms. Furthermore, it presents quantitative pharmacological data and detailed experimental protocols for the characterization of this compound.

Pharmacological Profile

This compound is distinguished by its high affinity and partial agonist activity at various isoforms of the 5-HT4 receptor.[2] The following tables summarize its binding affinity (Ki) and functional potency (EC50) at human and rat 5-HT4 receptor isoforms. The data presented is for the racemate, PF-04995274, and serves as a reference for the (S)-enantiomer.

Table 1: Binding Affinity (Ki) of PF-04995274 for 5-HT4 Receptor Isoforms [3]

Receptor IsoformSpeciesKi (nM)
5-HT4AHuman0.36
5-HT4BHuman0.46
5-HT4DHuman0.15
5-HT4EHuman0.32
5-HT4SRat0.30
Data sourced from radioligand displacement assays.

Table 2: Functional Potency (EC50) of PF-04995274 at 5-HT4 Receptor Isoforms [3]

Receptor IsoformSpeciesEC50 (nM)
5-HT4AHuman0.47
5-HT4BHuman0.36
5-HT4DHuman0.37
5-HT4EHuman0.26
5-HT4SRat0.59
5-HT4LRat0.65
5-HT4ERat0.62
Data determined through functional cAMP assays.

Downstream Signaling Pathways

Activation of the 5-HT4 receptor by this compound initiates intracellular signaling cascades through both G-protein dependent and independent mechanisms.[2]

G-Protein Dependent Signaling

The canonical signaling pathway for the 5-HT4 receptor is mediated by the Gs alpha subunit of its associated G-protein.[1] This pathway is central to many of the physiological effects associated with 5-HT4 receptor activation.

  • Activation of Adenylyl Cyclase: Upon agonist binding, the Gs-protein is activated, leading to the dissociation of its alpha subunit. This subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]

  • Activation of Protein Kinase A (PKA): The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[4]

  • Phosphorylation of CREB: Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in regulating gene expression related to neuronal plasticity and survival.[4]

Gs_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol S_PF This compound HT4R 5-HT4 Receptor S_PF->HT4R Binds to G_protein Gs Protein HT4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Survival) CREB->Gene_Expression Regulates G_Protein_Independent_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol S_PF This compound HT4R 5-HT4 Receptor S_PF->HT4R Binds to Src Src Kinase HT4R->Src Activates ERK_Pathway ERK Pathway Src->ERK_Pathway Activates Cellular_Response Cellular Response (Learning, Memory) ERK_Pathway->Cellular_Response Leads to Radioligand_Binding_Workflow Prep Prepare Dilution Series of this compound Incubate Incubate Membranes, Radioligand & Compound Prep->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

References

(S)-PF-04995274: An In-depth Technical Guide on its Effects on Cyclic AMP (cAMP) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: (S)-PF-04995274

This compound is a potent and high-affinity partial agonist for the serotonin (B10506) 4 receptor (5-HT4R).[1] It is the (S)-enantiomer of the racemic compound PF-04995274.[1] The primary mechanism of action of this compound involves its binding to and activation of 5-HT4 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαs subunit to activate adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] This increase in intracellular cAMP levels initiates a signaling cascade that can influence a variety of cellular processes, including gene expression and synaptic plasticity.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the in vitro pharmacological profile of PF-04995274, the racemate of this compound. This data provides a quantitative basis for understanding its interaction with the 5-HT4 receptor and its subsequent effect on cAMP signaling.

Table 1: Receptor Binding Affinity (Ki) of PF-04995274

Receptor SubtypeKi (nM)
Human 5-HT4A0.36[2]
Human 5-HT4B0.46[2]
Human 5-HT4D0.15[2]
Human 5-HT4E0.32[2]
Rat 5-HT4S0.30[2]

Table 2: Functional Potency (EC50) of PF-04995274 in cAMP Assays

Receptor SubtypeEC50 (nM)
Human 5-HT4A0.47[2]
Human 5-HT4B0.36[2]
Human 5-HT4D0.37[2]
Human 5-HT4E0.26[2]
Rat 5-HT4S0.59[2]
Rat 5-HT4L0.65[2]
Rat 5-HT4E0.62[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the general workflow for key experiments.

S-PF-04995274 S-PF-04995274 5-HT4R 5-HT4 Receptor S-PF-04995274->5-HT4R Binds to Gs Gαs Protein 5-HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 1: this compound signaling pathway via the 5-HT4 receptor.

cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Seed HEK293 cells expressing 5-HT4R in 96-well plates B Prepare serial dilutions of This compound and full agonist C Pre-incubate cells with PDE inhibitor (e.g., IBMX) B->C D Add compound dilutions to cells C->D E Incubate at 37°C for a defined period (e.g., 30 min) D->E F Lyse cells E->F G Measure intracellular cAMP (e.g., HTRF, ELISA) F->G H Generate dose-response curves G->H I Calculate EC50 and Emax H->I

Figure 2: Experimental workflow for a cell-based cAMP functional assay.

Experimental Protocols

Cell-Based cAMP Accumulation Functional Assay

This protocol describes a method to determine the potency (EC50) and maximal efficacy (Emax) of this compound in stimulating the production of cyclic AMP (cAMP) via the 5-HT4 receptor.

1. Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

  • This compound: Test compound.

  • Reference Full Agonist: Serotonin (5-HT) or another potent 5-HT4 full agonist.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Cell Lysis Buffer: As specified by the cAMP detection kit manufacturer.

  • cAMP Detection Kit: Commercially available kits such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based assays.

  • Assay Plates: 384-well white opaque plates suitable for fluorescence or luminescence detection.

  • Cell Culture Medium: As appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

2. Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293 or CHO cells expressing the 5-HT4 receptor in appropriate media until they reach the desired confluency.

    • Harvest the cells and seed them into 384-well plates at a predetermined density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound and the reference full agonist in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compounds in an appropriate assay buffer containing a PDE inhibitor (e.g., IBMX).

  • cAMP Accumulation Assay:

    • Carefully remove the culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (full agonist).

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for agonist-induced cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Terminate the stimulation by adding a lysis buffer to each well, as per the instructions of the cAMP detection kit. The lysis buffer also contains reagents for the cAMP detection assay.

    • Follow the manufacturer's protocol for the chosen cAMP detection kit to measure the intracellular cAMP concentration.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal for each sample to the corresponding cAMP concentration using the standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of its maximal response) and the Emax (the maximal response).

  • The partial agonist activity of this compound can be expressed as a percentage of the maximal response induced by the reference full agonist.

Radioligand Binding Assay (Competition)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.[1]

1. Materials:

  • Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the desired human or rat 5-HT4 receptor isoform.

  • Radioligand: A high-affinity 5-HT4 receptor antagonist, such as [3H]GR113808.

  • This compound: Unlabeled test compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 receptor ligand (e.g., serotonin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Counter.

  • 96-well Filter Plates.

2. Detailed Methodology:

  • Membrane Preparation:

    • Culture and harvest cells expressing the 5-HT4 receptor.

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, the radiolabeled antagonist, and varying concentrations of this compound.

    • Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-radiolabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a filter plate to separate bound and unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

References

The Cornerstone of 5-HT4 Receptor Agonism: A Deep Dive into the Structure-Activity Relationship of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for (S)-PF-04995274, a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from primary literature and patents to illuminate the molecular interactions that govern the compound's pharmacological profile. Through detailed data tables, experimental protocols, and visualizations, this guide aims to facilitate a deeper understanding of the chemical architecture required for effective 5-HT4 receptor modulation.

This compound is the (S)-enantiomer of PF-04995274, a compound identified by Pfizer as a promising therapeutic agent with potential applications in cognitive disorders.[1] Its efficacy is rooted in its partial agonism at the 5-HT4 receptor, a G-protein coupled receptor that, upon activation, modulates neurotransmitter release and enhances synaptic plasticity.[2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of PF-04995274 and its analogs at various human and rat 5-HT4 receptor splice variants. This data is crucial for understanding the impact of structural modifications on the compound's interaction with its target.

Table 1: In Vitro Binding Affinity (Ki) of PF-04995274 for 5-HT4 Receptor Isoforms [1]

Receptor SubtypeKi (nM)
Human 5-HT4A0.36
Human 5-HT4B0.46
Human 5-HT4D0.15
Human 5-HT4E0.32
Rat 5-HT4S0.30

Table 2: In Vitro Functional Potency (EC50) of PF-04995274 at 5-HT4 Receptor Isoforms [1]

Receptor SubtypeEC50 (nM)
Human 5-HT4A0.47
Human 5-HT4B0.36
Human 5-HT4D0.37
Human 5-HT4E0.26
Rat 5-HT4S0.59
Rat 5-HT4L0.65
Rat 5-HT4E0.62

Core Signaling Pathway

Activation of the 5-HT4 receptor by an agonist such as this compound primarily initiates a signaling cascade through the Gs alpha subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3]

5-HT4_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT4 Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Synthesizes Agonist This compound Agonist->Receptor Binds PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

5-HT4 Receptor Gs-Protein Signaling Cascade.

Experimental Protocols

A comprehensive understanding of the SAR of this compound necessitates a review of the experimental methodologies used for its characterization.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to displace a known radiolabeled antagonist.

Workflow:

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (HEK293 cells expressing 5-HT4R) Start->Membrane_Prep Incubation Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification Scintillation Counting (Quantifies bound radioactivity) Filtration->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis End End Analysis->End

Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human or rat 5-HT4 receptor.

  • Incubation: Cell membranes are incubated with a fixed concentration of a suitable 5-HT4 receptor radioligand (e.g., [³H]GR113808) and varying concentrations of the unlabeled test compound, this compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy (Emax).

Workflow:

cAMP_Assay_Workflow Start Start Cell_Seeding Cell Seeding (Cells expressing 5-HT4R) Start->Cell_Seeding Pre_Incubation Pre-incubation with PDE inhibitor (e.g., IBMX) Cell_Seeding->Pre_Incubation Agonist_Stimulation Agonist Stimulation (Varying concentrations of this compound) Pre_Incubation->Agonist_Stimulation Cell_Lysis Cell Lysis and cAMP Detection Agonist_Stimulation->Cell_Lysis Data_Analysis Data Analysis (EC50 and Emax determination) Cell_Lysis->Data_Analysis End End Data_Analysis->End

Workflow for a cAMP Accumulation Functional Assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the desired 5-HT4 receptor subtype are cultured to an appropriate density.

  • Agonist Stimulation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Subsequently, varying concentrations of this compound are added, and the cells are incubated to allow for cAMP accumulation.[3]

  • Cell Lysis and cAMP Detection: The reaction is terminated, and the cells are lysed. The intracellular cAMP levels are then quantified using a suitable detection method, such as a competitive immunoassay.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve.

Structure-Activity Relationship Insights

The development of this compound involved systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. While a comprehensive public SAR table for a large series of analogs is not available, key structural features contributing to the high affinity and partial agonist activity of this compound have been elucidated through medicinal chemistry efforts.

SAR_Relationships Core_Scaffold Benzisoxazole-Piperidine Core Modification_A Piperidine (B6355638) N-substituent Core_Scaffold->Modification_A Modification_B Benzisoxazole Substituents Core_Scaffold->Modification_B Modification_C Linker between core and N-substituent Core_Scaffold->Modification_C Potency Potency (Ki, EC50) Modification_A->Potency Modulates Selectivity Selectivity Modification_A->Selectivity Influences Modification_B->Potency Fine-tunes Efficacy Efficacy (Partial vs. Full Agonism) Modification_C->Efficacy Determines

Key Structural Elements Influencing Biological Activity.

The specific structural features of this compound, including the tetrahydrofuran-3-yloxy group on the benzisoxazole ring and the tetrahydropyran-4-ol methyl group on the piperidine nitrogen, are critical for its high affinity and partial agonist profile. Further detailed SAR studies, often found within proprietary company documents and patents, would be necessary to fully delineate the contribution of each structural component.

This in-depth guide serves as a foundational resource for researchers engaged in the study of 5-HT4 receptor agonists. The provided data and methodologies offer a framework for the continued investigation and development of novel therapeutics targeting this important receptor.

References

(S)-PF-04995274 vs. PF-04995274: A Stereochemical Exploration of a 5-HT4 Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04995274 is a potent, high-affinity partial agonist of the serotonin (B10506) 4 (5-HT4) receptor, a key target for therapeutic intervention in cognitive and gastrointestinal disorders. As a chiral molecule, PF-04995274 exists as a racemic mixture of two non-superimposable mirror-image isomers, or enantiomers: (S)-PF-04995274 and (R)-PF-04995274. In drug development, it is crucial to understand that individual enantiomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive technical overview of the known differences and characteristics of this compound in comparison to its racemic counterpart, PF-04995274. While direct comparative studies are limited in the public domain, this document synthesizes available data on their pharmacology, outlines relevant experimental protocols, and discusses the underlying principles of their stereochemistry.

Introduction to Stereoisomerism in Drug Development

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. Stereoisomers, in particular, have the same molecular formula and bond connectivity but differ in the three-dimensional orientation of their atoms. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. A 50:50 mixture of two enantiomers is known as a racemic mixture.

The interaction of drugs with biological systems, which are inherently chiral (e.g., receptors, enzymes), is often stereoselective. This means that one enantiomer (the eutomer) may bind to the target with higher affinity and efficacy than the other (the distomer). The distomer may be inactive, have a different activity, or even contribute to adverse effects. Therefore, the development of single-enantiomer drugs from racemic mixtures is a common strategy to improve therapeutic outcomes and safety profiles.

Pharmacological Profile: this compound and PF-04995274

Quantitative In Vitro Pharmacology

The following tables summarize the reported binding affinity (Ki) and functional potency (EC50) of PF-04995274 for various human and rat 5-HT4 receptor splice variants. It is important to note that while some sources attribute this high affinity and potency to the (S)-enantiomer, the data is most consistently reported for the racemic mixture.

Table 1: Binding Affinity (Ki) of PF-04995274 for 5-HT4 Receptor Isoforms

Receptor SubtypeKi (nM)
Human 5-HT4A0.36
Human 5-HT4B0.46
Human 5-HT4D0.15
Human 5-HT4E0.32
Rat 5-HT4S0.30

Table 2: Functional Potency (EC50) of PF-04995274 at 5-HT4 Receptor Isoforms

Receptor SubtypeEC50 (nM)
Human 5-HT4A0.47
Human 5-HT4B0.36
Human 5-HT4D0.37
Human 5-HT4E0.26
Rat 5-HT4S0.59
Rat 5-HT4L0.65
Rat 5-HT4E0.62

The sub-nanomolar Ki and EC50 values indicate that PF-04995274 is a highly potent ligand for the 5-HT4 receptor. The development of this compound as a single agent suggests that it likely possesses a superior pharmacological profile compared to the (R)-enantiomer.

Signaling Pathways

Activation of the 5-HT4 receptor by an agonist like this compound or its racemic mixture initiates downstream signaling cascades. As Gs-protein-coupled receptors, their activation primarily leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that can influence neuronal plasticity and other cellular functions. While the fundamental signaling pathway is the same for both the racemate and the S-enantiomer, the magnitude and duration of the signal could differ based on their respective potencies and affinities.

G_protein_dependent_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound or PF-04995274 Receptor 5-HT4 Receptor Agonist->Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Neuronal Plasticity) PKA->Response phosphorylates targets leading to

Figure 1: G-protein dependent signaling pathway of 5-HT4 receptor agonists.

Pharmacokinetic Considerations

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its clinical success. For chiral drugs, these processes can be stereoselective. Publicly available, detailed preclinical or clinical pharmacokinetic data specifically comparing this compound to the racemic mixture is currently lacking. However, it is a well-established principle that enantiomers can have different pharmacokinetic profiles. For instance, one enantiomer might be metabolized more rapidly by cytochrome P450 enzymes, leading to a shorter half-life. Differences in protein binding can also affect the volume of distribution and clearance. Without specific data for PF-04995274, we can only infer the potential for such stereoselective differences.

Synthesis and Chiral Resolution

The preparation of a single enantiomer drug can be achieved through two primary routes: stereoselective synthesis or chiral resolution of a racemic mixture.

  • Stereoselective Synthesis: This approach aims to produce only the desired enantiomer from the start, often employing chiral catalysts or starting materials. This is generally the more efficient and cost-effective method for large-scale production.

  • Chiral Resolution: This involves the separation of a racemic mixture into its individual enantiomers. Common techniques include:

    • Formation of diastereomers: The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. The resolving agent is then removed to yield the pure enantiomers.

    • Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation.

While specific, detailed protocols for the synthesis and resolution of PF-04995274 are proprietary, the general principles outlined above would be applicable. Patent literature may provide more insights into the synthetic routes and purification methods employed.

chiral_separation cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_products Separated Enantiomers Racemic_Synthesis Racemic Synthesis Racemic_Mixture PF-04995274 (Racemic Mixture) Racemic_Synthesis->Racemic_Mixture Chiral_Chromatography Chiral Chromatography Racemic_Mixture->Chiral_Chromatography Diastereomer_Formation Diastereomeric Salt Formation & Separation Racemic_Mixture->Diastereomer_Formation S_Enantiomer This compound Chiral_Chromatography->S_Enantiomer R_Enantiomer (R)-PF-04995274 Chiral_Chromatography->R_Enantiomer Diastereomer_Formation->S_Enantiomer Diastereomer_Formation->R_Enantiomer

Figure 2: General workflow for obtaining single enantiomers from a racemic mixture.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the characterization of pharmaceutical compounds. The following are representative methodologies for key in vitro assays used to evaluate 5-HT4 receptor agonists like this compound and PF-04995274.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

  • Objective: To measure the ability of this compound or PF-04995274 to displace a known radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808) from the receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).

    • Radiolabeled 5-HT4 antagonist (e.g., [³H]GR113808).

    • Test compound (this compound or PF-04995274).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (a high concentration of a non-radiolabeled 5-HT4 antagonist, e.g., GR113808).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled antagonist).

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (with 5-HT4R) - [³H]Radioligand - Test Compound Dilutions Start->Prepare_Reagents Incubation Incubate Reagents Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

(S)-PF-04995274: A Technical Guide on Chemical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties and stability of (S)-PF-04995274, a potent and high-affinity partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key pathways and workflows to support further investigation of this compound.

Initially investigated as a BACE1 inhibitor for Alzheimer's disease, subsequent research has clarified that this compound's primary mechanism of action is as a 5-HT4R partial agonist. It is the (S)-enantiomer of PF-04995274. The activation of 5-HT4 receptors, which are G-protein coupled receptors, primarily signals through the Gαs subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. This signaling cascade has implications for various cellular processes, including gene expression and synaptic plasticity, and has been studied for its potential in treating neurological conditions such as Alzheimer's disease and major depressive disorder.

Core Chemical and Physical Properties

While extensive research has been conducted on the pharmacological profile of this compound, publicly available data on some of its specific physicochemical properties, such as melting point and pKa, are limited. The following table summarizes the known chemical and physical properties.

PropertyValueSource
Molecular Formula C23H32N2O6
Molecular Weight 432.51 g/mol
CAS Number 2170558-28-6
Appearance Solid powder
Solubility
    DMSO≥ 86 mg/mL (≥ 198.83 mM)
    Chloroform30 mg/mL (69.36 mM)
    DMF20 mg/mL (46.24 mM)
    Ethanol20 mg/mL (46.24 mM)
    WaterInsoluble
    DMF:PBS (pH 7.2) (1:4)0.25 mg/mL (0.58 mM)

Pharmacological Profile: Receptor Binding and Functional Potency

This compound and its racemate, PF-04995274, have been characterized as potent partial agonists at various human and rat 5-HT4 receptor isoforms. The binding affinity (Ki) and functional potency (EC50) are summarized below.

Receptor IsoformParameterValue (nM)CompoundSource
Human 5-HT4A Ki0.36PF-04995274
EC500.47PF-04995274
Human 5-HT4B Ki0.46PF-04995274
EC500.36PF-04995274
Human 5-HT4D Ki0.15PF-04995274
EC500.37PF-04995274
Human 5-HT4E Ki0.32PF-04995274
EC500.26PF-04995274
Rat 5-HT4S Ki0.30PF-04995274
EC500.59PF-04995274
Rat 5-HT4L EC500.65PF-04995274
Rat 5-HT4E EC500.62PF-04995274

Stability Profile and Storage

Proper storage and handling are critical to maintain the integrity of this compound. The compound is shipped at room temperature and is stable for several weeks under ordinary shipping conditions. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. Stock solutions, particularly in DMSO, should be prepared using fresh, anhydrous solvent as DMSO is hygroscopic. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions and store them at -80°C for up to two years or -20°C for one year. Solutions should be protected from light to prevent potential photodegradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of this compound and a typical workflow for assessing its chemical stability.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_PF This compound HT4R 5-HT4 Receptor S_PF->HT4R Binds & Activates Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) CREB->Response Leads to

Signaling pathway of this compound via the 5-HT4 receptor.

G cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis Start Single Batch of This compound Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Start->Hydrolysis Oxidation Oxidation (e.g., H2O2) Start->Oxidation Photolysis Photolysis (ICH Q1B) Start->Photolysis Thermal Thermal (Dry Heat) Start->Thermal HPLC Develop Stability-Indicating HPLC Method Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC Separation Separate Degradation Products HPLC->Separation Identification Identify & Characterize Degradants (e.g., LC-MS) Separation->Identification Validation Validate Method (ICH Q2) Separation->Validation

Workflow for a forced degradation study and stability-indicating method development.

Experimental Protocols

Chemical Stability and Forced Degradation Study Protocol (Representative)

While specific forced degradation studies for this compound are not publicly available, the following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and represents a standard approach for assessing the intrinsic stability of a new drug substance.

Objective: To identify potential degradation products of this compound under various stress conditions, which is essential for developing and validating a stability-indicating analytical method.

Methodology:

  • Acid and Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and then dilute with solutions of 0.1 N HCl and 0.1 N NaOH.

    • Maintain the samples at room temperature or elevated temperatures (e.g., 60°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • A parallel experiment should be run in neutral conditions (water) at the same temperature.

  • Oxidative Degradation:

    • Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the sample at room temperature, protected from light, and collect aliquots at specified intervals.

  • Photostability:

    • Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored under the same conditions but

A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-PF-04995274 (CAS number: 2170558-28-6)

Abstract

This compound is a potent and high-affinity partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1] This technical guide provides a detailed overview of its pharmacological properties, mechanism of action, relevant clinical trial data, and detailed experimental protocols for its characterization. Initially investigated for cognitive disorders associated with Alzheimer's disease, its therapeutic potential is now being explored for Major Depressive Disorder (MDD).[2][3]

Core Compound Identity and Mechanism of Action

This compound is the (S)-enantiomer of PF-04995274.[1] Its primary mechanism of action is the partial agonism of the 5-HT4 receptor, a G-protein coupled receptor.[4] Upon activation, the 5-HT4 receptor primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is hypothesized to modulate the release of various neurotransmitters and enhance synaptic plasticity, processes that may be impaired in depressive disorders.[4]

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC50) of PF-04995274 have been characterized across several human and rat 5-HT4 receptor splice variants. The data highlights its high affinity and potency.

Receptor Subtype (Human)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
5-HT4A0.360.47
5-HT4B0.460.36
5-HT4D0.150.37
5-HT4E0.320.26
Receptor Subtype (Rat)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
5-HT4S0.300.59
5-HT4L-0.65
5-HT4E-0.62
Data sourced from MedChemExpress.[2]

Clinical Trial Data: The RESTAND Study

The RESTAND study was a significant clinical trial investigating the early effects of this compound in Major Depressive Disorder.[4]

Trial ParameterDescription
Study Design 7-day, double-blind, placebo-controlled
Participants 90 individuals with unmedicated Major Depressive Disorder (MDD)
Treatment Arms 1. This compound (15 mg/day) 2. Citalopram (20 mg/day) 3. Placebo
Primary Objective To assess early behavioral and neural changes in emotional cognition
Key Findings This compound showed an early signal for improving self-reported symptoms of depression, anxiety, and negative affect, a faster onset of subjective therapeutic effects compared to citalopram.[4] It did not, however, show the typical negative bias reduction seen with citalopram.[6] No major adverse events were reported, indicating good tolerability.[4]
Data sourced from BenchChem and medRxiv.[4][6]

Signaling Pathway and Experimental Workflows

Hypothesized Signaling Pathway of this compound

The binding of this compound to the 5-HT4 receptor initiates a downstream signaling cascade.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5HT4R 5-HT4 Receptor Serotonin->5HT4R AC Adenylyl Cyclase 5HT4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Modulates SPf This compound SPf->5HT4R Binds to & Activates

Caption: Hypothesized Signaling Pathway of this compound.

Experimental Workflow of the RESTAND Trial

The RESTAND trial followed a structured workflow from participant recruitment to data analysis.

RESTAND_Workflow Screening Screening & Recruitment (90 MDD Participants) Randomization Randomization (1:1:1) Screening->Randomization Treatment_SPf This compound (15mg/day) Randomization->Treatment_SPf Treatment_Citalopram Citalopram (20mg/day) Randomization->Treatment_Citalopram Treatment_Placebo Placebo Randomization->Treatment_Placebo Treatment_Period 7-Day Treatment Period Treatment_SPf->Treatment_Period Treatment_Citalopram->Treatment_Period Treatment_Placebo->Treatment_Period Assessments Baseline & Day 7 Assessments: - Observer & Self-Reported Scores - Behavioral Tasks - fMRI Treatment_Period->Assessments Data_Analysis Data Analysis Assessments->Data_Analysis

Caption: Experimental Workflow of the RESTAND Trial.[4]

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the 5-HT4 receptor.

  • Objective: To measure the ability of unlabeled this compound to displace a radiolabeled antagonist from the 5-HT4 receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT4 receptor.

    • Radiolabeled antagonist: [3H]GR113808.

    • Unlabeled this compound.

    • Membrane preparation buffer.

    • Assay buffer.

    • Scintillation cocktail.

  • Methodology:

    • Membrane Preparation:

      • Culture and harvest HEK293 cells expressing the 5-HT4 receptor.

      • Homogenize cells in a buffer and centrifuge to pellet the membranes.

      • Resuspend the membrane pellet in a suitable buffer.

    • Binding Assay:

      • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]GR113808 and varying concentrations of this compound.

      • Allow the reaction to reach equilibrium.

    • Separation and Detection:

      • Separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Wash the filters to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based cAMP Functional Assay

This assay determines the functional potency (EC50) of this compound in stimulating cAMP production.

  • Objective: To measure the dose-dependent increase in intracellular cAMP in response to this compound.

  • Materials:

    • HEK293 cells stably expressing the 5-HT4 receptor.

    • This compound.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

    • Commercial cAMP detection kit (e.g., HTRF-based).

  • Methodology:

    • Cell Culture and Seeding:

      • Culture and seed HEK293 cells expressing the 5-HT4 receptor into 96-well plates.

    • Compound Treatment:

      • Pre-incubate cells with a PDE inhibitor to prevent cAMP degradation.

      • Add varying concentrations of this compound to the wells.

      • Incubate to allow for agonist-induced cAMP accumulation.

    • cAMP Detection:

      • Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

    • Data Analysis:

      • Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Facial Expression Recognition Task

This behavioral task assesses biases in emotional processing.

  • Objective: To measure the accuracy and reaction time in identifying different facial expressions of emotion.

  • Stimuli: Images of faces displaying basic emotions (e.g., happiness, sadness, fear, anger) at varying intensities.

  • Procedure:

    • Participants are presented with a series of facial expressions on a computer screen.

    • For each face, they are asked to identify the emotion being displayed as quickly and accurately as possible by pressing a corresponding key.

  • Data Acquisition:

    • Record the accuracy of emotion identification.

    • Record the reaction time for each response.

fMRI Implicit Emotional Face Processing Task

This task measures neural responses to emotional stimuli without conscious emotional evaluation.

  • Objective: To assess implicit neural responses to emotional faces.

  • Stimuli: Images of faces with emotional expressions (e.g., fearful and happy).

  • Procedure:

    • While in an fMRI scanner, participants are shown a series of emotional faces.

    • They are instructed to perform a task unrelated to the emotion, such as identifying the gender of the face. This ensures implicit processing of the emotional content.

  • Data Acquisition:

    • Acquire brain imaging data using functional magnetic resonance imaging (fMRI) during the task.

    • Analyze the fMRI data to identify brain regions showing differential activation in response to the emotional faces.

Conclusion

This compound is a promising 5-HT4 receptor partial agonist with a distinct pharmacological profile.[4] Its potential for a faster onset of subjective therapeutic effects in MDD warrants further investigation in larger, long-term clinical trials to fully establish its efficacy and safety.[4] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on this and similar compounds targeting the 5-HT4 receptor.

References

(S)-PF-04995274: An In-Depth Technical Review of On-Target Pharmacology and Considerations for Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Pharmacology: High-Affinity 5-HT4 Receptor Partial Agonism

(S)-PF-04995274 is the (S)-enantiomer of PF-04995274 and is distinguished by its potent and selective partial agonist activity at the 5-HT4 receptor.[6] Its high affinity for various human and rat 5-HT4 receptor splice variants has been well-documented.[3]

Quantitative On-Target Binding Affinity and Functional Potency

The interaction of this compound with 5-HT4 receptors has been quantified through in vitro radioligand binding and functional assays. The binding affinity is typically expressed as the inhibition constant (Ki), while the functional potency is expressed as the half-maximal effective concentration (EC50).

SpeciesReceptor IsoformBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)
Human5-HT4A0.360.47
Human5-HT4B0.460.36
Human5-HT4D0.150.37
Human5-HT4E0.320.26
Rat5-HT4S0.300.59
Rat5-HT4LNot Reported0.65
Rat5-HT4ENot Reported0.62
Table 1: On-Target Pharmacology of PF-04995274 (racemate) at 5-HT4 Receptor Isoforms. Data compiled from publicly available sources.[3]

Potential Off-Target Effects: A Data Gap

A thorough search of scientific literature and commercial databases did not yield specific quantitative data from a broad off-target screening panel for this compound. Such panels, like those offered by CEREP or Eurofins, are standard in drug development to assess the selectivity of a compound and predict potential adverse effects. These screens typically test the binding of a compound against a wide array of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes at a fixed concentration (e.g., 10 µM), followed by dose-response curve generation for any significant interactions ("hits").

While specific data is lacking, the consistent reporting of "no major adverse events" in clinical studies, such as the RESTAND trial, provides indirect evidence for a lack of clinically significant off-target effects at therapeutic concentrations.[4][5] The side effect profile was noted to be similar to or lower than that of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram.[5]

Signaling Pathways and Experimental Workflows

On-Target 5-HT4 Receptor Signaling Pathway

As a partial agonist, this compound binds to and activates the 5-HT4 receptor, a Gs-protein-coupled receptor. This activation initiates a downstream signaling cascade primarily through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7]

On_Target_Signaling cluster_membrane Plasma Membrane 5HT4R 5-HT4 Receptor G_Protein Gs Protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP SP_PF This compound SP_PF->5HT4R Binds to & Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Enhanced Synaptic Plasticity & Neurotransmitter Release PKA->Cellular_Response Leads to

Hypothesized on-target signaling pathway of this compound.
Experimental Protocols

Radioligand Binding Assay (for Ki): This competitive binding assay measures the affinity of this compound for the 5-HT4 receptor.

  • Membrane Preparation: Membranes from cells stably expressing the 5-HT4 receptor isoform of interest are prepared.

  • Assay Incubation: The membranes are incubated with a specific 5-HT4 receptor radioligand (e.g., [³H]GR113808) and varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[6]

cAMP Functional Assay (for EC50): This cell-based assay measures the functional potency of this compound to stimulate cAMP production.

  • Cell Culture: Cells expressing the 5-HT4 receptor are cultured and plated.

  • Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by the addition of varying concentrations of this compound.

  • Cell Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: A dose-response curve is generated to determine the EC50 value.

The following diagram illustrates a typical workflow for identifying potential off-target interactions, a process that this compound would have likely undergone during its preclinical development.

Off_Target_Workflow Start Test Compound (this compound) Primary_Screen Primary Screen (e.g., CEREP Panel) Single High Concentration (1-10 µM) Start->Primary_Screen Decision Significant Inhibition (e.g., >50%)? Primary_Screen->Decision Secondary_Screen Secondary / Dose-Response Assays (Determine IC50 / Ki) Decision->Secondary_Screen Yes No_Hits No Significant Off-Target Hits (High Selectivity) Decision->No_Hits No Risk_Assessment Safety & Risk Assessment (Compare on-target potency to off-target activity) Secondary_Screen->Risk_Assessment

General experimental workflow for off-target screening.

Summary and Conclusion

This compound is a well-characterized high-affinity partial agonist of the 5-HT4 receptor. Its on-target pharmacology is clearly defined, demonstrating nanomolar potency for various receptor isoforms. While a detailed public record of its off-target screening profile is absent, clinical data from studies such as RESTAND indicate that the compound is well-tolerated, with no major adverse events reported.[4] This suggests a low propensity for clinically relevant off-target effects at the doses administered.

For future research and development, a comprehensive understanding of a compound's selectivity is crucial. The methodologies for such an evaluation are well-established and form a critical part of the preclinical safety assessment for any investigational drug. Researchers utilizing this compound should be confident in its high on-target potency, while acknowledging the absence of publicly available, quantitative off-target binding data.

References

(S)-PF-04995274 in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-PF-04995274 is a potent, orally active partial agonist of the serotonin (B10506) 4 receptor (5-HT4R) that has garnered interest in the field of Alzheimer's disease (AD) research.[1] Its unique mechanism of action suggests the potential for both symptomatic relief and disease-modifying effects. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization in the context of AD research. While preclinical data for the broader class of 5-HT4 receptor agonists is encouraging, it is important to note that specific preclinical and clinical trial data for this compound in Alzheimer's disease models and patient populations, respectively, are not extensively available in the public domain.[1]

Pharmacological Profile

This compound is the S-enantiomer of PF-04995274 and acts as a partial agonist at the 5-HT4 receptor.[2] As a partial agonist, it elicits a submaximal response compared to a full agonist, which may offer a favorable therapeutic window by minimizing potential side effects associated with full receptor activation.

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of PF-04995274 for various human and rat 5-HT4 receptor splice variants. This data is crucial for understanding the compound's interaction with its target receptor.

Receptor SubtypeBinding Affinity (Ki) (nM)Reference
Human 5-HT4A0.36[2]
Human 5-HT4B0.46[2]
Human 5-HT4D0.15[2]
Human 5-HT4E0.32[2]
Rat 5-HT4S0.30[2]
Receptor SubtypeFunctional Potency (EC50) (nM)Reference
Human 5-HT4A0.47[2]
Human 5-HT4B0.36[2]
Human 5-HT4D0.37[2]
Human 5-HT4E0.26[2]
Rat 5-HT4S0.59[2]
Rat 5-HT4L0.65[2]
Rat 5-HT4E0.62[2]

Mechanism of Action in Alzheimer's Disease

The therapeutic rationale for using this compound in AD is twofold: enhancing cholinergic neurotransmission for symptomatic improvement and promoting the non-amyloidogenic processing of amyloid precursor protein (APP) for potential disease modification.[1]

Symptomatic Improvement: Cholinergic Enhancement

5-HT4 receptors are strategically located in brain regions critical for cognition, such as the hippocampus and prefrontal cortex, where they modulate the release of acetylcholine (B1216132) (ACh).[2] By acting as an agonist, this compound can stimulate these receptors, leading to increased ACh levels and thereby potentially improving cognitive function, a key deficit in AD.

Disease Modification: Non-Amyloidogenic APP Processing

A central pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, which are generated from APP through cleavage by β- and γ-secretases (the amyloidogenic pathway). An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which produces the soluble and neuroprotective fragment, sAPPα, and precludes the formation of Aβ.[3] Activation of 5-HT4 receptors has been shown to promote this non-amyloidogenic pathway, increasing the secretion of sAPPα.[2]

Signaling Pathways

This compound modulates downstream signaling through both G-protein dependent and independent pathways upon binding to the 5-HT4 receptor.

G-Protein Dependent Pathway (Gs/cAMP)

The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the Gs alpha subunit of the G-protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor involved in learning and memory.

G_Protein_Dependent_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT4R 5-HT4 Receptor Gs Gs-protein 5HT4R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB CREB_p pCREB Gene Gene Transcription (Learning & Memory) CREB_p->Gene activates CREB->CREB_p SP This compound SP->5HT4R binds

G-Protein Dependent Signaling Cascade
G-Protein Independent Pathway (Src-ERK)

Emerging evidence suggests that 5-HT4 receptors can also signal through a G-protein independent pathway involving the activation of the Src tyrosine kinase. This leads to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is also implicated in synaptic plasticity and cell survival.

G_Protein_Independent_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT4R 5-HT4 Receptor Src Src 5HT4R->Src activates Ras Ras Src->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Downstream Synaptic Plasticity & Cell Survival ERK->Downstream SP This compound SP->5HT4R binds

G-Protein Independent Src-ERK Pathway
Promotion of sAPPα Secretion

The secretion of sAPPα stimulated by 5-HT4 receptor agonists can be mediated by both cAMP-dependent and independent mechanisms. The cAMP pathway can lead to sAPPα release, and studies have also implicated a role for Epac (Exchange protein directly activated by cAMP).

sAPP_Secretion_Pathway SP This compound 5HT4R 5-HT4 Receptor SP->5HT4R AC Adenylyl Cyclase 5HT4R->AC activates cAMP cAMP AC->cAMP Epac Epac cAMP->Epac activates alpha_secretase α-secretase (e.g., ADAM10) Epac->alpha_secretase promotes APP APP alpha_secretase->APP cleaves sAPPalpha sAPPα (Secreted) APP->sAPPalpha Abeta (Blocked) APP->Abeta

Signaling to Promote sAPPα Secretion

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize 5-HT4 receptor agonists like this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow:

Radioligand_Binding_Workflow Start Start Prep Prepare Membranes (with 5-HT4R) Start->Prep Incubate Incubate: - Membranes - Radioligand ([3H]GR113808) - this compound (varying conc.) Prep->Incubate Separate Separate Bound from Free (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 -> Ki) Quantify->Analyze End End Analyze->End

Competitive Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the desired human or rat 5-HT4 receptor isoform.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GR113808), and varying concentrations of unlabeled this compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of inhibition of radioligand binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of unlabeled drug that inhibits 50% of specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

sAPPα Secretion Assay

This assay measures the amount of sAPPα released into the cell culture medium following treatment with a 5-HT4 receptor agonist.

Workflow:

sAPP_Secretion_Workflow Start Start Culture Culture Cells (e.g., SH-SY5Y, HEK293-APP) Start->Culture Treat Treat with this compound (varying concentrations) Culture->Treat Collect Collect Cell Culture Medium Treat->Collect Analyze Analyze sAPPα Levels (Western Blot or ELISA) Collect->Analyze Quantify Quantify and Compare to Control Analyze->Quantify End End Quantify->End

sAPPα Secretion Assay Workflow

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells overexpressing APP) in appropriate culture dishes.

    • Once the cells reach the desired confluency, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control.

    • Incubate for a specified period (e.g., 24 hours).

  • Sample Collection and Preparation:

    • Collect the conditioned medium from each well.

    • Centrifuge the medium to remove any detached cells or debris.

    • The supernatant can be concentrated if necessary.

  • sAPPα Detection (Western Blot):

    • Separate proteins in the conditioned medium by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for sAPPα.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities using densitometry software.

  • sAPPα Detection (ELISA):

    • Use a commercially available sAPPα ELISA kit.

    • Add the conditioned medium samples and standards to the wells of a microplate pre-coated with an sAPPα capture antibody.

    • Incubate, wash, and then add a detection antibody conjugated to an enzyme.

    • Add a substrate and measure the resulting color change using a microplate reader.

    • Calculate the concentration of sAPPα in the samples based on the standard curve.

Preclinical and Clinical Status in Alzheimer's Disease

To date, there are no publicly registered clinical trials specifically investigating this compound for the treatment of Alzheimer's disease. A clinical trial for this compound has been conducted in patients with Major Depressive Disorder, which showed some pro-cognitive effects.[1] Further clinical investigation would be necessary to establish the safety and efficacy of this compound in an AD patient population.

Conclusion

This compound represents a compelling therapeutic candidate for Alzheimer's disease due to its dual mechanism of action targeting both cognitive symptoms and the underlying amyloid pathology. Its partial agonist activity at the 5-HT4 receptor may offer a balanced pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other 5-HT4 receptor agonists in the context of AD research. While the existing data is promising, the lack of specific preclinical and clinical data in AD for this particular compound underscores the need for further research to validate its therapeutic potential for this devastating neurodegenerative disease.

References

(S)-PF-04995274 for Major Depressive Disorder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor, investigated for its potential therapeutic efficacy in major depressive disorder (MDD).[1][2] As the S-enantiomer of PF-04995274, this compound has demonstrated high affinity and oral activity, with the ability to penetrate the blood-brain barrier.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation. The information presented is intended to support further research and development of novel therapeutic strategies for MDD.

Mechanism of Action

This compound exerts its pharmacological effects through partial agonism of the 5-HT4 receptor.[2][4] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, is hypothesized to modulate the release of various neurotransmitters and enhance synaptic plasticity, processes that may be impaired in depressive disorders.[4] Unlike selective serotonin reuptake inhibitors (SSRIs) that primarily block the reuptake of serotonin, this compound directly stimulates the 5-HT4 receptor, initiating downstream signaling cascades.[4]

Signaling Pathways

Activation of the 5-HT4 receptor by this compound can initiate both G-protein dependent and independent signaling pathways.[1][5]

G-Protein Dependent Signaling: The canonical signaling pathway for the 5-HT4 receptor is mediated by the Gs alpha subunit of its associated G-protein.[1] This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][6] The second messenger cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to modulation of gene expression and cellular function.[4][7]

G_Protein_Dependent_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT4 Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α subunit activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates SPf This compound SPf->Receptor

G-protein dependent signaling cascade of the 5-HT4 receptor.

G-Protein Independent Signaling: Research has indicated that 5-HT4 receptor activation can also lead to the activation of the extracellular signal-regulated kinase (ERK) pathway in a G-protein-independent manner.[4][7] This alternative pathway is dependent on the activation of Src tyrosine kinase.[4][7] Upon agonist binding, the 5-HT4 receptor can interact with and activate Src, which then initiates a phosphorylation cascade involving MEK and ultimately ERK.[7] Activated ERK can then translocate to the nucleus to regulate gene expression related to neuronal plasticity.[4]

G_Protein_Independent_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT4 Receptor Src Src Kinase Receptor->Src activates MEK MEK Src->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus (Gene Expression) ERK->Nucleus translocates & regulates SPf This compound SPf->Receptor

G-protein independent signaling of the 5-HT4 receptor via Src kinase.

Quantitative Data

Preclinical Data

This compound is a potent, high-affinity partial agonist for various human and rat 5-HT4 receptor splice variants.[3] The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of the racemate PF-04995274.

Table 1: In Vitro Binding Affinity (Ki) of PF-04995274 [3]

Receptor SubtypeKi (nM)
Human 5-HT4A0.36
Human 5-HT4B0.46
Human 5-HT4D0.15
Human 5-HT4E0.32
Rat 5-HT4S0.30

Table 2: In Vitro Functional Potency (EC50) of PF-04995274 [3]

Receptor SubtypeEC50 (nM)
Human 5-HT4A0.47
Human 5-HT4B0.36
Human 5-HT4D0.37
Human 5-HT4E0.26
Rat 5-HT4S0.59
Rat 5-HT4L0.65
Rat 5-HT4E0.62
Clinical Data: The RESTAND Study

The RESTAND study was a 7-day, double-blind, placebo-controlled trial involving 90 participants with unmedicated MDD.[4][8] Participants were randomized to receive either this compound (15 mg), citalopram (B1669093) (20 mg), or a placebo.[8]

Table 3: Effects on Observer- and Self-Reported Depression Scores [4]

Outcome MeasureThis compound vs. PlaceboCitalopram vs. Placebo
Observer-Reported DepressionSignificant ReductionSignificant Reduction
Self-Reported DepressionSignificant ReductionNo Significant Change
Self-Reported AnxietySignificant ReductionNo Significant Change
Negative AffectSignificant ReductionNo Significant Change

Note: The RESTAND study was not powered as a formal clinical trial to assess antidepressant efficacy, and these findings are considered preliminary.[4]

Table 4: Effects on Emotional Processing (Behavioral and fMRI) [4]

EndpointThis compoundCitalopram
Behavioral Negative BiasNo ChangeReduced accuracy and reaction time for negative faces
Amygdala Activity (fMRI)No ChangeReduced left amygdala activation to emotional faces
Medial-Frontal Cortex Activation (fMRI)Increased activation across valencesValence-specific shifts in cortical regions

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_separation Separation & Measurement Membrane_Prep Membrane Preparation (HEK293 cells expressing 5-HT4R) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]GR113808) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation->Data_Analysis

Workflow for a competitive radioligand binding assay.

Detailed Methodology: [5]

  • Membrane Preparation:

    • HEK293 cells stably expressing the desired human or rat 5-HT4 receptor isoform are cultured to confluency.

    • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.

    • The cell pellet is homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • A fixed concentration of radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808).

      • Increasing concentrations of the unlabeled test compound (this compound).

      • The cell membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

  • Incubation and Filtration:

    • The plates are incubated at room temperature to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Measurement and Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Facial Expression Recognition Task

This behavioral task is used to assess emotional processing biases.[4]

Detailed Methodology: [4][9][10]

  • Stimuli:

    • Computer-generated images of faces displaying basic emotions (happiness, sadness, fear, anger, disgust, and surprise) at varying intensities (e.g., 20% to 100%).

    • The images are typically morphed from a neutral expression to a full emotional expression.

  • Procedure:

    • Participants are seated in front of a computer screen.

    • On each trial, a face is presented that morphs from a neutral expression to an emotional one.

    • The participant's task is to identify the emotion being displayed as quickly and accurately as possible by pressing a corresponding key on a keyboard or button box.

  • Data Collection:

    • Accuracy (correct emotion identified).

    • Reaction time (time from stimulus onset to response).

  • Data Analysis:

    • Data are analyzed to determine if there are biases in the recognition of specific emotions (e.g., a negative bias where negative emotions are identified more quickly or accurately).

    • Changes in accuracy and reaction time before and after treatment are compared between the drug and placebo groups.

fMRI Implicit Emotional Face Processing Task

This task is designed to measure implicit neural responses to emotional stimuli.[4]

fMRI_Workflow cluster_acq Data Acquisition cluster_proc Data Preprocessing cluster_analysis Statistical Analysis Task Participant performs task in scanner (e.g., gender identification of emotional faces) fMRI_Scan fMRI Data Acquisition (BOLD signal) Task->fMRI_Scan Preprocessing Preprocessing Steps (Motion correction, slice timing correction, normalization, smoothing) fMRI_Scan->Preprocessing GLM General Linear Model (GLM) (Model brain activity related to task) Preprocessing->GLM Contrast Contrast Analysis (Compare brain activation between conditions) GLM->Contrast Results Results (Brain regions with significant activation differences) Contrast->Results

Experimental workflow for an fMRI study.

Detailed Methodology: [4]

  • Task Design:

    • Participants are presented with images of emotional faces (e.g., fearful and happy) while in the fMRI scanner.

    • To ensure implicit processing, the explicit task is to identify a non-emotional feature of the face, such as the gender.

  • fMRI Data Acquisition:

    • Data are acquired using a T2*-weighted echo-planar imaging (EPI) sequence sensitive to the blood-oxygen-level-dependent (BOLD) contrast.

    • A high-resolution T1-weighted structural scan is also acquired for anatomical reference.

  • Data Preprocessing:

    • Standard fMRI preprocessing steps are applied, including:

      • Motion correction to adjust for head movement.

      • Slice timing correction to account for differences in acquisition time between slices.

      • Normalization to a standard brain template (e.g., MNI space).

      • Spatial smoothing to increase the signal-to-noise ratio.

  • Statistical Analysis:

    • A general linear model (GLM) is used to model the BOLD signal changes associated with the presentation of different emotional faces.

    • Contrast images are generated to identify brain regions showing differential activation between conditions (e.g., emotional vs. neutral faces).

    • Group-level analyses are performed to compare brain activation between the treatment groups.

Conclusion

This compound, a novel 5-HT4 receptor partial agonist, presents a promising and distinct pharmacological profile for the treatment of major depressive disorder.[4] Preclinical data indicate its high affinity and potency at the target receptor.[3] The preliminary findings from the RESTAND study suggest a potential for a more rapid onset of self-reported therapeutic effects compared to a traditional SSRI, and a unique neural mechanism of action characterized by increased medial-frontal cortex activation without direct modulation of amygdala activity.[4][11] These results provide a strong rationale for further investigation of this compound in larger, longer-term clinical trials to fully establish its efficacy and safety profile as a novel antidepressant. The continued exploration of 5-HT4 receptor agonists represents a valuable avenue for the development of new and improved treatments for MDD.[4]

References

(S)-PF-04995274 and Cognitive Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and high-affinity partial agonist for the serotonin (B10506) 4 (5-HT4) receptor, a G-protein coupled receptor implicated in cognitive processes and mood regulation.[1] As the (S)-enantiomer of PF-04995274, this compound has garnered significant interest for its potential therapeutic applications in cognitive disorders and depression.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its effects on cognitive enhancement.

Pharmacological Profile

This compound acts as a partial agonist at 5-HT4 receptors. These receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is crucial for modulating synaptic plasticity and neurotransmitter release, processes that are fundamental to learning and memory.[4]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the in vitro pharmacological data for PF-04995274, the racemate of this compound.

Table 1: Receptor Binding Affinity (Ki) of PF-04995274 [3]

Receptor SubtypeKi (nM)
Human 5-HT4A0.36
Human 5-HT4B0.46
Human 5-HT4D0.15
Human 5-HT4E0.32
Rat 5-HT4S0.30

Table 2: Functional Potency (EC50) of PF-04995274 [3]

Receptor SubtypeEC50 (nM)
Human 5-HT4A0.47
Human 5-HT4B0.36
Human 5-HT4D0.37
Human 5-HT4E0.26
Rat 5-HT4S0.59
Rat 5-HT4L0.65
Rat 5-HT4E0.62

Signaling Pathways

Activation of the 5-HT4 receptor by this compound initiates downstream signaling through G-protein dependent pathways. As a partial agonist, it activates these pathways to a submaximal level compared to a full agonist.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_PF_04995274 This compound HTR4 5-HT4 Receptor S_PF_04995274->HTR4 Binds to G_Protein Gs Protein HTR4->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Cognitive Function) pCREB->Gene_Expression Promotes

Caption: this compound signaling pathway via 5-HT4R.

Experimental Protocols

In Vitro Assays

This assay determines the binding affinity (Ki) of this compound for the 5-HT4 receptor by measuring the displacement of a radiolabeled antagonist.[3]

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

    • Radioligand: [3H]GR113808.

    • Test Compound: this compound.

    • Non-specific binding control: Serotonin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [3H]GR113808 and varying concentrations of this compound in the assay buffer.

    • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of serotonin.

    • After incubation, the mixture is filtered through the 96-well filter plates to separate bound from free radioligand.

    • The filters are washed, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand ([3H]GR113808) - this compound dilutions - Assay Buffer Start->Prepare_Reagents Incubate Incubate membranes, radioligand, and test compound Prepare_Reagents->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters Filter->Wash Measure_Radioactivity Measure radioactivity with scintillation counter Wash->Measure_Radioactivity Analyze_Data Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive radioligand binding assay.

This assay determines the potency (EC50) of this compound in stimulating the production of cAMP.[3]

  • Materials:

    • HEK293 or CHO cells stably expressing the 5-HT4 receptor.

    • Test Compound: this compound.

    • Reference full agonist (e.g., Serotonin).

    • PDE inhibitor (e.g., IBMX).

    • Assay buffer.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • 384-well white opaque plates.

  • Procedure:

    • Seed cells into 384-well plates and allow them to adhere overnight.

    • Pre-incubate cells with a PDE inhibitor to prevent cAMP degradation.

    • Add a dilution series of this compound or the reference full agonist to the wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection method according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each sample to cAMP concentration.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 and Emax values.

Start Start Seed_Cells Seed 5-HT4R-expressing cells in 384-well plates Start->Seed_Cells Pre_Incubate Pre-incubate with PDE inhibitor Seed_Cells->Pre_Incubate Add_Agonist Add this compound dilution series Pre_Incubate->Add_Agonist Incubate_37C Incubate at 37°C Add_Agonist->Incubate_37C Lyse_and_Detect Lyse cells and detect cAMP (e.g., HTRF, AlphaScreen) Incubate_37C->Lyse_and_Detect Analyze_Data Data Analysis: - Generate standard curve - Determine EC50 and Emax Lyse_and_Detect->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based cAMP functional assay.
Clinical and Preclinical Studies

The RESTAND study was a double-blind, placebo-controlled trial investigating the early effects of this compound on emotional cognition in patients with unmedicated Major Depressive Disorder (MDD).[6]

  • Participants: 90 participants with MDD.[6]

  • Interventions: 7 days of treatment with either this compound (15 mg), citalopram (B1669093) (20 mg), or a placebo.[6]

  • Assessments:

    • Behavioral: Facial expression recognition task.[6]

    • Neuroimaging: fMRI of implicit emotional face processing.[6]

    • Clinical: Observer- and self-reported symptoms of depression.[6]

  • Key Findings:

    • This compound did not alter behavioral negative bias or amygdala activity, unlike citalopram.[6]

    • This compound increased medial-frontal cortex activation during the emotional faces task.[6]

    • Both active treatments reduced observer-rated depression severity compared to placebo.[6]

    • This compound also reduced self-reported depression, state anxiety, and negative affect.[6]

Recruitment Recruit MDD Patients (N=90) Screening Screening (Inclusion/Exclusion Criteria) Recruitment->Screening Baseline Baseline Assessments: - Clinical Scales - fMRI - Facial Expression Recognition Task Screening->Baseline Randomization Randomization Baseline->Randomization Group_A This compound (15mg/day) Randomization->Group_A Group_B Citalopram (20mg/day) Randomization->Group_B Group_C Placebo Randomization->Group_C Treatment 7-Day Treatment Period Group_A->Treatment Group_B->Treatment Group_C->Treatment Post_Treatment Post-Treatment Assessments (Days 6-9): - Clinical Scales - fMRI - Facial Expression Recognition Task Treatment->Post_Treatment Analysis Data Analysis Post_Treatment->Analysis

References

(S)-PF-04995274 and its Implications for Neurogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is the S-enantiomer of PF-04995274, a potent and high-affinity partial agonist for the serotonin (B10506) 4 receptor (5-HT4R).[1] Initially investigated for its potential in treating cognitive deficits associated with Alzheimer's disease, the mechanism of action of this compound centers on its ability to modulate serotonergic pathways, which are increasingly implicated in the regulation of adult neurogenesis.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, the signaling pathways it influences, and its potential effects on neurogenesis, supported by quantitative data and detailed experimental protocols.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and functional potency at various human and rat 5-HT4 receptor isoforms. As a partial agonist, it activates the receptor to a submaximal level compared to a full agonist.[3]

Data Presentation: Binding Affinity and Functional Potency

The following tables summarize the quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound.

Receptor IsoformSpeciesKi (nM)
5-HT4AHuman0.36
5-HT4BHuman0.46
5-HT4DHuman0.15
5-HT4EHuman0.32
5-HT4SRat0.30
Data represents experimental values from radioligand displacement assays.[3]
Receptor IsoformSpeciesEC50 (nM)
5-HT4AHuman0.47
5-HT4BHuman0.36
5-HT4DHuman0.37
5-HT4EHuman0.26
5-HT4SRat0.59
5-HT4LRat0.65
5-HT4ERat0.62
Data determined through functional cAMP assays.[3]

Signaling Pathways and Effects on Neurogenesis

Activation of the 5-HT4 receptor by this compound primarily initiates a G-protein dependent signaling cascade.[1] This pathway is strongly linked to cellular processes that underpin neurogenesis.

Canonical 5-HT4 Receptor Signaling Pathway

The primary signaling mechanism involves the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Activated CREB is a transcription factor that promotes the expression of genes crucial for neuronal survival and plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF).[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_PF_04995274 This compound 5_HT4R 5-HT4 Receptor S_PF_04995274->5_HT4R Binds to Gs Gs Protein 5_HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene Promotes Transcription BDNF BDNF BDNF_Gene->BDNF

5-HT4R signaling pathway activated by this compound.
Impact on Adult Neurogenesis

Quantitative Data on Neurogenesis from 5-HT4 Agonist Studies

CompoundModelEffect on ProliferationEffect on Differentiation/Survival
RS67333Naive RatsIncreased number of newborn cells in the dentate gyrus.[6]Facilitates maturation of newborn neurons.[6]
MosaprideGuinea Pigs-Enhances reconstruction of enteric neural circuits.[7]
RS67506Postnatal Mouse ENSCsSignificantly increases proliferation of neurons and neural crest cells.[8]Significantly increases neuronal density and differentiation into CGRP-expressing neurons.[8]

Experimental Protocols

The following section details a generalized in vivo protocol for assessing the effects of a 5-HT4 agonist, such as this compound, on adult hippocampal neurogenesis.

Workflow for In Vivo Neurogenesis Assessment

Animal_Model Animal Model (e.g., adult mice) Drug_Admin Drug Administration (this compound or Vehicle) Animal_Model->Drug_Admin BrdU_Labeling BrdU Labeling (for proliferating cells) Drug_Admin->BrdU_Labeling Tissue_Collection Tissue Collection (Perfusion and Brain Extraction) BrdU_Labeling->Tissue_Collection Tissue_Processing Tissue Processing (Sectioning) Tissue_Collection->Tissue_Processing IHC Immunohistochemistry (BrdU, Ki67, DCX) Tissue_Processing->IHC Microscopy Microscopy & Imaging IHC->Microscopy Quantification Cell Quantification & Analysis Microscopy->Quantification

Experimental workflow for assessing in vivo neurogenesis.
Detailed Methodology

1. Animal Model and Drug Administration

  • Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Housing: Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., saline or a solution containing a small percentage of DMSO and Tween 80).

  • Administration: The compound or vehicle is administered daily for a predetermined period (e.g., 14-28 days) via an appropriate route (e.g., intraperitoneal injection or oral gavage).

2. Labeling of Proliferating Cells (BrdU Administration)

  • Purpose: To label cells undergoing DNA synthesis (S-phase of the cell cycle).

  • Reagent: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) dissolved in sterile saline.

  • Protocol for Proliferation: A single intraperitoneal injection of BrdU (e.g., 50 mg/kg) is administered a few hours before the final drug administration.[2]

  • Protocol for Cell Survival: Daily BrdU injections are given for the first 5-7 days of the drug treatment period.[2]

3. Tissue Collection and Processing

  • Perfusion: At the end of the treatment period, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Brain Extraction and Post-fixation: Brains are extracted and post-fixed in 4% PFA overnight at 4°C.

  • Cryoprotection: Brains are transferred to a 30% sucrose (B13894) solution in PBS for cryoprotection.

  • Sectioning: Coronal sections of the hippocampus (e.g., 40 µm thick) are cut using a cryostat or vibratome.

4. Immunohistochemistry

  • Markers:

    • Proliferation: Ki67 (an endogenous marker of cell proliferation) or BrdU.

    • Immature Neurons: Doublecortin (DCX).

  • General Protocol:

    • Antigen Retrieval (for Ki67): Sections are heated in a citrate (B86180) buffer.

    • DNA Denaturation (for BrdU): Sections are incubated in hydrochloric acid (e.g., 2N HCl) to expose the BrdU epitope.[8]

    • Blocking: Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal serum) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Sections are incubated with primary antibodies against the markers of interest (e.g., rat anti-BrdU, rabbit anti-Ki67, goat anti-DCX) overnight at 4°C.[9][10]

    • Secondary Antibody Incubation: Sections are incubated with appropriate fluorescently labeled secondary antibodies.

    • Counterstaining and Mounting: Sections are often counterstained with a nuclear stain (e.g., DAPI) and mounted on slides with an anti-fade mounting medium.

5. Microscopy and Quantification

  • Imaging: Sections are imaged using a confocal or fluorescence microscope.

  • Quantification: The number of labeled cells (e.g., BrdU-positive, Ki67-positive, or DCX-positive cells) in the dentate gyrus of the hippocampus is quantified using stereological methods to ensure unbiased estimation.

Conclusion

This compound, as a potent 5-HT4 receptor partial agonist, holds significant potential for modulating neuroplasticity. The established signaling pathway downstream of 5-HT4 receptor activation, involving cAMP, PKA, CREB, and BDNF, provides a strong mechanistic basis for its pro-neurogenic effects. While direct quantitative data for this compound's impact on neurogenesis is yet to be widely published, the consistent findings with other 5-HT4 agonists strongly suggest a therapeutic potential in conditions associated with impaired neurogenesis, such as depression and cognitive disorders. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and similar compounds in the context of neurogenesis research and drug development.

References

(S)-PF-04995274: A Deep Dive into its Role in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-HT4 receptor partial agonist, (S)-PF-04995274, with a specific focus on its established and potential roles in modulating synaptic plasticity. While direct electrophysiological data on the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) are not extensively available in the public domain, this document synthesizes its known mechanism of action with the broader understanding of 5-HT4 receptor function in synaptic plasticity to offer a detailed perspective for researchers and drug developers.

Core Compound Identity and Mechanism of Action

This compound is the (S)-enantiomer of PF-04995274 and functions as a potent and high-affinity partial agonist for the serotonin (B10506) 4 receptor (5-HT4R). The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit. Upon agonist binding, this initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP can, in turn, influence a variety of cellular processes, including gene expression and the modulation of synaptic plasticity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, detailing its binding affinity and functional potency at various 5-HT4 receptor isoforms.

Table 1: Binding Affinity (Ki) of this compound for Human and Rat 5-HT4 Receptor Isoforms

Receptor IsoformSpeciesKi (nM)
5-HT4AHuman0.36
5-HT4BHuman0.46
5-HT4DHuman0.15
5-HT4EHuman0.32
5-HT4SRat0.30

Table 2: Functional Potency (EC50) of this compound for Human and Rat 5-HT4 Receptor Isoforms

Receptor IsoformSpeciesEC50 (nM)
5-HT4AHuman0.47
5-HT4BHuman0.36
5-HT4DHuman0.37
5-HT4EHuman0.26
5-HT4SRat0.59
5-HT4LRat0.65
5-HT4ERat0.62

Role in Synaptic Plasticity: An Evidence-Based Postulation

While direct experimental evidence for this compound's effect on LTP and LTD is limited, its mechanism of action via 5-HT4 receptor agonism and subsequent cAMP elevation provides a strong basis for its involvement in synaptic plasticity. Research on other 5-HT4 receptor agonists, such as RS 67333 and prucalopride, has demonstrated complex and often region-specific effects on synaptic plasticity in the hippocampus.

Activation of 5-HT4 receptors has been shown to:

  • Modulate Long-Term Potentiation (LTP): The effect of 5-HT4 receptor activation on LTP appears to be dependent on the specific hippocampal subfield and the stimulation protocol used.[1] Some studies report that 5-HT4 agonists have no direct effect on LTP induction, while others suggest they can facilitate LTP under certain conditions.[1] For instance, in the CA1 region, the 5-HT4 agonist RS67333 did not affect high-frequency stimulation-induced LTP but significantly decreased LTP induced by theta-burst stimulation, an effect that was dependent on the GABAergic system.[2]

  • Influence Long-Term Depression (LTD): 5-HT4 receptor activation has been shown to prevent LTD in the main hippocampal subfields.[1]

  • Alter AMPA Receptor-Mediated Synaptic Transmission: Preclinical studies have indicated that PF-04995274, along with other 5-HT4R agonists, can alter AMPA receptor-mediated synaptic transmission in the CA3 region of the hippocampus.[3]

Given that this compound is a potent 5-HT4R partial agonist that increases intracellular cAMP, it is plausible that it exerts similar modulatory effects on synaptic plasticity. The activation of the cAMP signaling pathway is a well-established mechanism for enhancing synaptic strength and facilitating LTP.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of this compound, a hypothesized model of its role in synaptic plasticity, and a typical experimental workflow for studying LTP.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_PF_04995274 This compound 5HT4R 5-HT4 Receptor S_PF_04995274->5HT4R Binds to G_protein Gαs 5HT4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB, Ion Channels) PKA->Downstream Phosphorylates

This compound Signaling Pathway

G S_PF_04995274 This compound 5HT4R 5-HT4 Receptor S_PF_04995274->5HT4R cAMP ↑ cAMP 5HT4R->cAMP PKA PKA Activation cAMP->PKA Synaptic_Plasticity Modulation of Synaptic Plasticity PKA->Synaptic_Plasticity LTP Facilitation of LTP Synaptic_Plasticity->LTP LTD Inhibition of LTD Synaptic_Plasticity->LTD AMPA_R Altered AMPA Receptor Trafficking/Function Synaptic_Plasticity->AMPA_R

Hypothesized Role in Synaptic Plasticity

G cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_treatment Treatment & Induction cluster_analysis Data Analysis Isolate_Hippocampus Isolate Hippocampus Prepare_Slices Prepare Acute Hippocampal Slices Isolate_Hippocampus->Prepare_Slices Incubate Incubate in ACSF Prepare_Slices->Incubate Place_Slice Place Slice in Recording Chamber Incubate->Place_Slice Position_Electrodes Position Stimulating & Recording Electrodes (e.g., Schaffer Collaterals & CA1) Place_Slice->Position_Electrodes Baseline Record Baseline Synaptic Responses Position_Electrodes->Baseline Apply_Compound Apply this compound or Vehicle Baseline->Apply_Compound Induce_LTP Induce LTP (High-Frequency Stimulation) Apply_Compound->Induce_LTP Post_LTP_Recording Record Post-Induction Synaptic Responses Induce_LTP->Post_LTP_Recording Analyze_Data Analyze Change in Synaptic Strength Post_LTP_Recording->Analyze_Data

Typical LTP Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Cell-Based cAMP Functional Assay

Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production via the 5-HT4 receptor.

Materials:

  • HEK293 cells stably expressing the desired 5-HT4 receptor isoform.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • 96-well plates.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • This compound.

  • Vehicle control (e.g., DMSO).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Lysis buffer.

Methodology:

  • Cell Culture and Seeding: Culture HEK293 cells expressing the 5-HT4 receptor in appropriate media. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure: a. Wash the cells with assay buffer. b. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation. c. Add the various concentrations of this compound or vehicle control to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for agonist-induced cAMP accumulation.

  • Cell Lysis and cAMP Detection: a. Terminate the stimulation by adding lysis buffer to the wells. b. Measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: a. Plot the cAMP concentration against the log of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To investigate the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

  • Adult rodent (e.g., rat or mouse).

  • Vibratome.

  • Artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2.

  • Recording chamber with perfusion system.

  • Glass microelectrodes.

  • Stimulator and recording amplifier.

  • Data acquisition system.

  • This compound.

  • Vehicle control.

Methodology:

  • Slice Preparation: a. Anesthetize and decapitate the animal. b. Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF. c. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome. d. Allow the slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

  • Electrophysiological Recording: a. Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a constant flow rate. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: a. Deliver single baseline stimuli at a low frequency (e.g., 0.05 Hz) for at least 20 minutes to establish a stable baseline of synaptic transmission.

  • Drug Application: a. Switch the perfusion to ACSF containing a known concentration of this compound or vehicle. b. Continue baseline stimulation for another 20-30 minutes to observe any effects of the compound on basal synaptic transmission.

  • LTP Induction: a. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-Induction Recording: a. Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of synaptic strength.

  • Data Analysis: a. Measure the slope of the fEPSP. b. Normalize the fEPSP slope to the pre-HFS baseline. c. Compare the magnitude and stability of LTP between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a potent partial agonist of the 5-HT4 receptor with a well-defined mechanism of action involving the stimulation of the cAMP signaling pathway. While direct evidence of its effects on synaptic plasticity from dedicated electrophysiology studies is not yet widely published, its pharmacological profile and the known role of 5-HT4 receptor activation in modulating LTP and LTD strongly suggest its potential as a modulator of synaptic plasticity. The clinical findings from the RESTAND study, which indicate pro-cognitive and mood-enhancing effects, further support the relevance of its mechanism in neural plasticity.[4][5] Further preclinical research, particularly in vitro and in vivo electrophysiological studies, is warranted to fully elucidate the specific role of this compound in synaptic plasticity and its therapeutic potential for cognitive and mood disorders.

References

Methodological & Application

Application Notes and Protocols for (S)-PF-04995274 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Important Clarification

Initial inquiries may misidentify (S)-PF-04995274 as a glucokinase activator. However, extensive research has demonstrated that This compound is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R) .[1][2][3] This document provides detailed in vitro assay protocols to characterize the pharmacological activity of this compound at the 5-HT4 receptor.

The primary mechanism of action for this compound is binding to and activating 5-HT4 receptors, which are G-protein coupled receptors (GPCRs).[1][2] This activation primarily occurs through the Gαs subunit, stimulating adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[1][2] This signaling cascade can influence a variety of cellular processes.[1]

Data Presentation

The following tables summarize the quantitative data for the racemic mixture PF-04995274, of which this compound is the (S)-enantiomer.[1][2]

Table 1: Receptor Binding Affinity (Kᵢ) of PF-04995274 [4]

Receptor SubtypeKᵢ (nM)
Human 5-HT4A0.36
Human 5-HT4B0.46
Human 5-HT4D0.15
Human 5-HT4E0.32
Rat 5-HT4S0.30

Table 2: Functional Potency (EC₅₀) of PF-04995274 [4]

Receptor SubtypeEC₅₀ (nM)
Human 5-HT4A0.47
Human 5-HT4B0.36
Human 5-HT4D0.37
Human 5-HT4E0.26
Rat 5-HT4S0.59
Rat 5-HT4L0.65
Rat 5-HT4E0.62

Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of this compound to the 5-HT4 receptor.

S_PF_04995274 This compound HTR4 5-HT4 Receptor S_PF_04995274->HTR4 Binds to & Activates G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates

Signaling pathway of this compound via the 5-HT4 receptor.

Experimental Protocols

Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the 5-HT4 receptor by measuring the displacement of a radiolabeled antagonist.[2]

Objective: To determine the Kᵢ of this compound at the 5-HT4 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).[2]

  • Radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808).

  • This compound.

  • Non-labeled competing ligand (e.g., serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, the radiolabeled antagonist at a fixed concentration (typically at or below its Kₔ), and varying concentrations of this compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competing ligand).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data to a one-site competition binding model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the 5-HT4 receptor signaling pathway.[2][5]

Objective: To determine the EC₅₀ and maximal efficacy of this compound in stimulating cAMP production.[2]

Materials:

  • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).[2]

  • Cell culture medium.

  • This compound.

  • Reference full 5-HT4 agonist (e.g., serotonin).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]

  • Assay buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 384-well white opaque plates.[2]

Procedure:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection cell_seeding Seed cells into 384-well plates and incubate overnight. compound_prep Prepare serial dilutions of This compound and reference agonist. add_compounds Add compound dilutions containing PDE inhibitor to cells. incubation Incubate at 37°C for 30 minutes. add_compounds->incubation cell_lysis Lyse cells according to cAMP detection kit instructions. incubation->cell_lysis measure_cAMP Measure intracellular cAMP concentration. cell_lysis->measure_cAMP

Workflow for a cell-based cAMP functional assay.

Detailed Methodology:

  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.[2]

  • Compound Preparation: Prepare a serial dilution of this compound and the reference full agonist in assay buffer containing a PDE inhibitor.[2]

  • Cell Treatment: Remove the culture medium from the cells and add the compound dilutions.[2]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for agonist-induced cAMP accumulation.[2][5]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.[2][5]

Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw data (e.g., fluorescence or luminescence) to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration as a function of the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal response).

  • The maximal effect (Eₘₐₓ) can also be determined from this curve and compared to that of a full agonist to confirm partial agonism.[5]

References

Application Notes and Protocols for (S)-PF-04995274: A Selective 5-HT4 Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and high-affinity partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2] As the S-enantiomer of PF-04995274, this compound has been characterized across various human and rat 5-HT4 receptor splice variants and is noted for its potential in investigating cognitive disorders associated with conditions like Alzheimer's disease.[1][2] These application notes provide detailed protocols for key cell-based functional assays to characterize the pharmacological activity of this compound, focusing on its mechanism of action at the 5-HT4 receptor.

Mechanism of Action

This compound functions as a partial agonist at 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) primarily linked to the Gs alpha subunit.[3][4] Upon activation by an agonist, the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][4] As a partial agonist, this compound activates this pathway to a submaximal level compared to a full agonist.[1]

Data Presentation

The following tables summarize the quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound at various 5-HT4 receptor isoforms.

Table 1: Binding Affinity (Ki) of this compound for Human and Rat 5-HT4 Receptor Isoforms [1]

Receptor IsoformSpeciesKi (nM)
5-HT4AHuman0.36
5-HT4BHuman0.46
5-HT4DHuman0.15
5-HT4EHuman0.32
5-HT4SRat0.30
Data sourced from radioligand displacement assays.[1]

Table 2: Functional Potency (EC50) of this compound at Human and Rat 5-HT4 Receptor Isoforms [1]

Receptor IsoformSpeciesEC50 (nM)
5-HT4AHuman0.47
5-HT4BHuman0.36
5-HT4DHuman0.37
5-HT4EHuman0.26
5-HT4SRat0.59
5-HT4LRat0.65
5-HT4ERat0.62
Data determined through functional cAMP assays.[1]

Signaling Pathway Diagram

5HT4_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT4 Receptor GProtein Gs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Agonist This compound Agonist->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: G-protein dependent signaling cascade of the 5-HT4 receptor.

Experimental Protocols

Radioligand Displacement Assay for Binding Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor by measuring the displacement of a radiolabeled antagonist.[4]

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).[4]

  • Radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808).

  • This compound.

  • Non-specific binding control: A high concentration of a high-affinity 5-HT4R ligand (e.g., 10 µM Serotonin).[4]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • 96-well filter plates.[4]

  • Scintillation cocktail.[4]

  • Scintillation counter.[4]

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well filter plate, combine the cell membranes, the radioligand at a concentration close to its dissociation constant (Kd), and one of the following: this compound at various concentrations, assay buffer for total binding, or the non-specific binding control.[4]

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To determine the EC50 and maximal efficacy of this compound in stimulating cAMP production.[4]

Materials:

  • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).[4]

  • Cell culture medium.

  • This compound.

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[1]

  • Vehicle control (e.g., DMSO).[1]

  • A commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Lysis buffer (often included in the cAMP kit).[1]

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Plating: Seed the 5-HT4 receptor-expressing cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer or cell culture medium. Also, prepare a solution of the PDE inhibitor.

  • Pre-incubation: Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 10-30 minutes) at 37°C.[1]

  • Stimulation: Add the different concentrations of this compound or vehicle control to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for agonist-induced cAMP accumulation.[1]

  • Cell Lysis and cAMP Detection: Terminate the stimulation by adding the lysis buffer provided in the cAMP detection kit.[1]

  • Follow the manufacturer's instructions for the cAMP detection kit to measure the amount of cAMP in each well.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Experimental Workflow Diagram

cAMP_Assay_Workflow Start Start Seed_Cells Seed 5-HT4R-expressing cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Pre_Incubate Pre-incubate with PDE inhibitor (e.g., IBMX) Adhere->Pre_Incubate Add_Compound Add serial dilutions of This compound or vehicle Pre_Incubate->Add_Compound Incubate Incubate at 37°C (15-30 min) Add_Compound->Incubate Lyse_Cells Lyse cells and add cAMP detection reagents Incubate->Lyse_Cells Measure Measure cAMP levels (e.g., HTRF, Luminescence) Lyse_Cells->Measure Analyze Plot dose-response curve and calculate EC50/Emax Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for (S)-PF-04995274 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and high-affinity partial agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1][2] As the S-enantiomer of PF-04995274, this compound has demonstrated brain penetrance, making it a significant candidate for research into cognitive disorders, including Alzheimer's disease.[2] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor. This assay is a fundamental tool for characterizing the interaction of this compound with its target receptor.

Radioligand binding assays are a cornerstone in pharmacology for quantifying the binding of a ligand to its receptor.[3][4] The competitive binding format described here measures the ability of the unlabeled test compound, this compound, to displace a radioactively labeled ligand from the 5-HT4 receptor.[1] This allows for the determination of the compound's inhibitory constant (Ki), a measure of its binding affinity.

Quantitative Data Summary

The binding affinity (Ki) and functional potency (EC50) of this compound have been characterized for various human and rat 5-HT4 receptor isoforms. This data, crucial for understanding the compound's pharmacological profile, is summarized in the tables below.

Table 1: Binding Affinity (Ki) of this compound for Human and Rat 5-HT4 Receptor Isoforms [1]

SpeciesReceptor IsoformKi (nM)
Human5-HT4A0.36
Human5-HT4B0.46
Human5-HT4D0.15
Human5-HT4E0.32
Rat5-HT4S0.30

Data represents experimental values from radioligand displacement assays.[1]

Table 2: Functional Potency (EC50) of this compound at Human and Rat 5-HT4 Receptor Isoforms [1]

SpeciesReceptor IsoformEC50 (nM)
Human5-HT4A0.47
Human5-HT4B0.36
Human5-HT4D0.37
Human5-HT4E0.26
Rat5-HT4S0.59
Rat5-HT4L0.65
Rat5-HT4E0.62

Data determined through functional cAMP assays.[1]

Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR), by an agonist such as this compound, initiates a cascade of intracellular events.[2][5] Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase.[2] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[2] PKA can then phosphorylate various downstream targets, influencing processes related to neuronal plasticity and survival.[2] Additionally, 5-HT4 receptor signaling can involve the activation of the Extracellular signal-regulated kinase (ERK) pathway.[2]

5-HT4 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S_PF_04995274 This compound (Agonist) 5HT4R 5-HT4 Receptor (GPCR) S_PF_04995274->5HT4R Binds G_Protein Gs Protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ERK ERK Pathway G_Protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates ERK->Downstream Influences

5-HT4 Receptor Signaling Cascade

Experimental Protocol: Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Materials
  • Cell Membranes: Prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]GR113808 (a 5-HT4 receptor antagonist).

  • This compound: Unlabeled test compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a high-affinity 5-HT4 receptor ligand, such as serotonin (5-HT).

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail (pH 7.4).[6]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA (pH 7.4).[6]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[6]

  • Scintillation Counter.

  • Protein Assay Kit: (e.g., BCA assay).[6]

Methods

1. Membrane Preparation [6][7]

  • Harvest cells expressing the 5-HT4 receptor and pellet them by centrifugation.

  • Resuspend the cell pellet in 20 volumes of cold Lysis Buffer.

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final pellet in Assay Buffer (or a storage buffer containing a cryoprotectant like 10% sucrose (B13894) for long-term storage at -80°C).

  • Determine the protein concentration of the membrane preparation using a protein assay.

2. Radioligand Binding Assay [6]

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a 96-well plate, set up the following in a final volume of 250 µL per well:

    • Total Binding: 150 µL of membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells), 50 µL of [³H]GR113808 (at a concentration near its Kd), and 50 µL of Assay Buffer.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of [³H]GR113808, and 50 µL of the non-specific binding control (e.g., 10 µM serotonin).

    • Competitive Binding: 150 µL of membrane preparation, 50 µL of [³H]GR113808, and 50 µL of each concentration of this compound.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked 96-well filter plates using a cell harvester.

  • Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters for 30 minutes at 50°C.

  • Add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and from the competitive binding CPM at each concentration of this compound.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[1][8] Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand ([³H]GR113808) used in the assay.

    • Kd is the dissociation constant of the radioligand for the 5-HT4 receptor (this should be determined in a separate saturation binding experiment).

Radioligand Binding Assay Workflow Start Start Membrane_Prep 1. Prepare 5-HT4 Receptor Membranes Start->Membrane_Prep Assay_Setup 2. Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding Membrane_Prep->Assay_Setup Incubation 3. Incubate at 30°C for 60 minutes Assay_Setup->Incubation Filtration 4. Rapid Filtration and Washing Incubation->Filtration Quantification 5. Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis 6. Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Experimental Workflow Diagram

References

Application Notes and Protocols for (S)-PF-04995274 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is the S-enantiomer of PF-04995274, a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, is hypothesized to modulate neurotransmitter release and enhance synaptic plasticity.[2] These mechanisms are implicated in cognitive function and mood regulation, making this compound a compound of interest for neurological and psychiatric research.

This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on available preclinical data for the racemate and general practices for this class of compounds. It is important to note that specific public domain data on the in vivo dosing and pharmacokinetics of the (S)-enantiomer in mice is limited. Therefore, the following recommendations should be considered as a starting point for study design and optimization.

Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like this compound is understood to initiate downstream signaling through G-protein dependent pathways. The canonical pathway involves the Gs alpha subunit, leading to the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2]

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_PF_04995274 This compound 5HT4R 5-HT4 Receptor S_PF_04995274->5HT4R Binds to G_Protein Gs Protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Neurogenesis) pCREB->Gene_Expression Promotes

Caption: Hypothesized Signaling Pathway of this compound.

Quantitative Data Summary

While specific preclinical pharmacokinetic data for this compound in mice are not publicly available, the following table provides recommended starting doses based on literature for the racemate, PF-04995274.[1][3] Dose-ranging studies are highly recommended to determine the optimal dose for specific mouse models and experimental paradigms.

Administration RouteRecommended Starting Dose Range (for racemate PF-04995274)Vehicle
Intravenous (IV)3 - 10 mg/kg[3]Saline or other appropriate vehicle
Oral (PO)1 - 50 mg/kg (dose-ranging study suggested)[3]0.5% Carboxymethylcellulose (CMC) in sterile water[3]

Experimental Protocols

Formulation of this compound for Oral Administration

This compound is a lipophilic compound with poor water solubility, necessitating formulation as a suspension for oral administration.[3]

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle (optional)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate volumetric flasks and containers

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the animals to be dosed.

  • Weigh the precise amount of this compound powder.

  • If necessary, use a mortar and pestle to reduce the particle size of the powder for a more uniform suspension.

  • In a suitable container, create a paste by adding a small amount of the 0.5% CMC vehicle to the this compound powder.

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.

  • Continue stirring for a minimum of 30 minutes to ensure a homogenous suspension.

  • Crucially, the suspension must be continuously stirred or vortexed immediately before each animal is dosed to maintain homogeneity.

Protocol 1: Oral Gavage Administration in Mice

Oral_Gavage_Workflow Start Start Prep Prepare this compound Suspension Start->Prep Restrain Gently Restrain Mouse Prep->Restrain Measure Measure Gavage Needle Length (Nose to Last Rib) Restrain->Measure Insert Insert Gavage Needle into Esophagus Measure->Insert Administer Slowly Administer Suspension Insert->Administer Withdraw Gently Withdraw Needle Administer->Withdraw Monitor Monitor Mouse for Distress Withdraw->Monitor End End Monitor->End

Caption: Experimental Workflow for Oral Gavage.

Procedure:

  • Prepare the this compound suspension as described above.

  • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouse's mouth and the end at the last rib. Mark the needle at the level of the mouse's nose.

  • Insert the ball-tipped gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert gently.

  • Slowly administer the calculated volume of the suspension.

  • Gently withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

IV_Injection_Workflow Start Start Prep Prepare this compound Solution for IV Start->Prep Warm Warm Mouse Tail to Dilate Veins Prep->Warm Restrain Place Mouse in Restrainer Warm->Restrain Locate Locate Lateral Tail Vein Restrain->Locate Insert Insert Needle into Vein Locate->Insert Inject Slowly Inject Solution Insert->Inject Withdraw Withdraw Needle and Apply Pressure Inject->Withdraw Monitor Monitor for Bleeding/Distress Withdraw->Monitor End End Monitor->End

Caption: Experimental Workflow for IV Injection.

Procedure:

  • Prepare a sterile, injectable solution of this compound in a suitable vehicle (e.g., saline). Ensure the compound is fully dissolved.

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Identify one of the lateral tail veins.

  • Insert a small gauge needle (e.g., 27-30G) into the vein.

  • Slowly inject the calculated volume of the solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Potential Applications in Mouse Models

Based on the pro-cognitive effects of 5-HT4 receptor agonists, this compound could be investigated in various mouse models of cognitive impairment and mood disorders.

Cognitive Enhancement:

  • Scopolamine-induced amnesia: To assess the ability of this compound to reverse cholinergic deficits in learning and memory.[2]

  • Novel Object Recognition (NOR) test: To evaluate effects on recognition memory.[2]

  • Morris Water Maze (MWM): To assess spatial learning and memory.[2]

  • Models of Alzheimer's Disease: To investigate potential disease-modifying or symptomatic benefits.

Mood Regulation:

  • Forced Swim Test (FST) and Tail Suspension Test (TST): To screen for antidepressant-like activity.

  • Chronic stress models: To evaluate prophylactic or therapeutic effects on stress-induced behavioral changes.

Conclusion

While specific in vivo dosing protocols for this compound in mouse models are not extensively documented in publicly available literature, the information provided here, based on the racemate and general pharmacological principles, offers a solid foundation for initiating preclinical studies. Researchers are strongly encouraged to perform dose-response and pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental needs. Careful observation for both efficacy and potential side effects is crucial for the successful and ethical use of this compound in animal research.

References

Application Notes and Protocols for Oral Administration of (S)-PF-04995274 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is the S-enantiomer of PF-04995274 and acts as a potent, high-affinity partial agonist for the serotonin (B10506) 4 receptor (5-HT4R).[1] As an orally active and brain-penetrant compound, its study in rodent models is crucial for preclinical assessment.[2] This document provides detailed application notes and standardized protocols for the oral administration of this compound in rodents, designed to guide researchers in pharmacology, neuroscience, and drug development. While specific public data on the oral pharmacokinetics of this compound in rodents is limited, this guide offers established methodologies for its preparation and administration, alongside templates for data presentation.[2]

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates 5-HT4 receptors, which are G-protein coupled receptors. This activation primarily occurs through the Gαs subunit, leading to the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), increasing intracellular cAMP levels. Elevated cAMP can then influence various downstream cellular processes, including gene expression and synaptic plasticity.[1]

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-HT4R 5-HT4 Receptor G_protein Gαs Protein 5-HT4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes SPf This compound SPf->5-HT4R Binds to G_protein->AC Activates Downstream Downstream Cellular Effects cAMP->Downstream Initiates

Signaling pathway of this compound via the 5-HT4 receptor.

Data Presentation

Due to the limited availability of public quantitative data for this compound oral administration in rodents, the following tables are presented as templates for data collection and organization.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats

ParameterDose 1 (e.g., 1 mg/kg)Dose 2 (e.g., 10 mg/kg)Dose 3 (e.g., 50 mg/kg)
Cmax (ng/mL) DataDataData
Tmax (h) DataDataData
AUC(0-t) (ng·h/mL) DataDataData
AUC(0-inf) (ng·h/mL) DataDataData
t½ (h) DataDataData
Oral Bioavailability (%) DataDataData

Table 2: Brain Penetration of this compound Following Oral Administration in Mice

Time PointPlasma Concentration (ng/mL)Brain Tissue Concentration (ng/g)Brain-to-Plasma Ratio
0.5 h DataDataData
1 h DataDataData
2 h DataDataData
4 h DataDataData
8 h DataDataData
24 h DataDataData

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This compound is a lipophilic compound with poor water solubility, necessitating a suspension for oral administration. A commonly used vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.[1]

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC)

  • Sterile water

  • Mortar and pestle (optional)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flask

Procedure:

  • Prepare 0.5% CMC Vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir until fully dissolved.

  • Weigh Compound: Accurately weigh the required amount of this compound powder based on the desired concentration and dosing volume.

  • Create a Paste: In a suitable container, add a small amount of the 0.5% CMC vehicle to the this compound powder to form a paste. This aids in wetting the compound and preventing clumping.[1]

  • Suspend the Compound: Gradually add the remaining 0.5% CMC vehicle while continuously stirring with a magnetic stirrer.

  • Ensure Homogeneity: Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Pre-dose Mixing: It is critical to continuously stir or vortex the suspension immediately before dosing each animal to maintain homogeneity.[1]

Protocol 2: Oral Gavage Administration in Rodents

This protocol outlines the standard procedure for oral gavage in rats and mice.

Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Prep Weigh animal and calculate dose volume Gavage_Prep Select appropriate gavage needle size Animal_Prep->Gavage_Prep Measure_Tube Measure gavage tube length (nose to last rib) Gavage_Prep->Measure_Tube Load_Dose Load syringe with this compound suspension Measure_Tube->Load_Dose Restrain Properly restrain the animal Load_Dose->Restrain Insert_Tube Gently insert gavage needle into esophagus Restrain->Insert_Tube Administer Slowly administer the suspension Insert_Tube->Administer Remove_Tube Withdraw the needle gently Administer->Remove_Tube Return_Cage Return animal to home cage Remove_Tube->Return_Cage Monitor Monitor for signs of distress Return_Cage->Monitor

Experimental workflow for oral gavage in rodents.

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the experiment.

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the suspension to be administered. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and 20 mL/kg for rats.[3][4]

  • Gavage Needle Selection: Choose an appropriately sized gavage needle based on the animal's size and weight. For mice, 18-20 gauge needles are common, while 16-18 gauge needles are suitable for rats.[3]

  • Restraint: Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.

  • Administration: Gently insert the gavage needle into the esophagus. If resistance is met, do not force it. Once correctly placed, slowly administer the suspension.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or coughing.

Protocol 3: Pharmacokinetic Study Design in Rats

This protocol provides a general framework for conducting a pharmacokinetic study of orally administered this compound.

Study Design:

  • Animals: Use a sufficient number of male and female rats (e.g., Sprague-Dawley) to ensure statistical power.

  • Groups:

    • Group 1 (Intravenous): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein. This group serves as the reference for determining absolute oral bioavailability.

    • Group 2 (Oral): Administer a single oral dose (e.g., 10 mg/kg) via gavage.

  • Dose Selection: Based on available literature for the racemate PF-04995274, starting doses for a dose-ranging study in mice or rats could be 1 mg/kg, escalating to 10 mg/kg and 50 mg/kg.[1]

  • Blood Sampling: Collect blood samples at predetermined time points. Suggested time points for oral administration are: 0 (pre-dose), 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and oral bioavailability.

PK_Study_Workflow Animal_Acclimation Animal Acclimation & Grouping Dosing IV and Oral Administration Animal_Acclimation->Dosing Blood_Sampling Timed Blood Sample Collection Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Data_Reporting Data Tabulation & Reporting PK_Analysis->Data_Reporting

Workflow for a rodent pharmacokinetic study.

Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental goals, institutional animal care and use committee (IACUC) guidelines, and available resources. A thorough literature review and preliminary dose-ranging studies are highly recommended to determine the optimal dose for specific animal models and experimental paradigms.[1]

References

Preparation of (S)-PF-04995274 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of (S)-PF-04995274 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and high-affinity partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), a G-protein coupled receptor involved in modulating neurotransmitter release and synaptic plasticity.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in neuroscience research, particularly in studies related to cognitive disorders and depression.[1][3][4] This guide summarizes key quantitative data and provides step-by-step instructions for preparing and storing this compound solutions.

Introduction to this compound

This compound is the (S)-enantiomer of PF-04995274 and functions as a partial agonist at the 5-HT4 receptor.[2][5] Its mechanism of action involves binding to and activating 5-HT4 receptors, which primarily signal through the Gαs subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[2][6] This signaling cascade can influence various cellular processes, including gene expression and synaptic plasticity.[2] Due to its hydrophobic nature, this compound has limited aqueous solubility, making DMSO an essential solvent for the preparation of stock solutions for in vitro and in vivo studies.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.

ParameterValueNotes
Molecular Weight 432.51 g/mol
Solubility in DMSO ≥ 86 mg/mL (≥ 198.83 mM)Use fresh, anhydrous DMSO as it is hygroscopic.[6][7]
EC50 (human 5-HT4 receptors) 0.26 - 0.47 nMVaries depending on the receptor splice variant.[7][8]
Ki (human 5-HT4 receptors) 0.15 - 0.46 nMVaries depending on the receptor splice variant.[8]

Signaling Pathway of this compound

The binding of this compound to the 5-HT4 receptor initiates a downstream signaling cascade that is crucial for its pharmacological effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_PF_04995274 This compound HT4R 5-HT4 Receptor S_PF_04995274->HT4R Binds to & Activates Gs Gαs HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gs->AC Activates ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Enhanced Neuroplasticity & Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: Hypothesized Signaling Pathway of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile tips

  • Amber vials for storage

Experimental Workflow

Experimental_Workflow A 1. Weigh Compound B 2. Add DMSO A->B Calculated Amount C 3. Dissolve B->C Vortex/Sonicate D 4. Aliquot C->D Single-Use Volumes E 5. Store D->E -20°C or -80°C

Caption: Workflow for Preparing this compound Stock Solution.

Detailed Methodology
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light.[6] Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.[6]

Handling and Dilution of Stock Solutions

When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cytotoxicity, ideally below 0.5%.[6]

  • Precipitation: this compound is hydrophobic and may precipitate when diluted into aqueous media.[6] To mitigate this, pre-warm the aqueous medium to 37°C and add the DMSO stock solution dropwise while gently vortexing or swirling.[6]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental and control wells.[6]

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureDurationNotes
Crystalline Solid-20°C≥ 4 years
Stock Solution in DMSO-20°CUp to 1 monthStore in small, single-use aliquots. Protect from light.[6]
-80°CUp to 6 monthsStore in small, single-use aliquots. Protect from light.[6][8]

The benzisoxazole core of this compound may be susceptible to hydrolysis under strong acidic or basic conditions, so maintaining a neutral pH is advisable.[6] Protect solutions from light to prevent potential photodegradation.[6]

References

Application Notes and Protocols for (S)-PF-04995274 in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-PF-04995274 is a potent and selective partial agonist for the serotonin (B10506) 4 receptor (5-HT4R) that has shown promise in preclinical models as a potential therapeutic agent for mood and cognitive disorders.[1][2] Activation of the 5-HT4 receptor is known to stimulate the Gs/cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway, which is implicated in neurogenesis and rapid antidepressant-like effects.[3] This document provides detailed application notes and protocols for the use of this compound in rodent models of depression, with a focus on summarizing quantitative data and outlining experimental methodologies from key studies.

Mechanism of Action

This compound exerts its effects by binding to and partially activating the 5-HT4 receptor. This G-protein coupled receptor, upon activation, stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuroplasticity and neuronal survival, which are thought to underlie the antidepressant effects of 5-HT4R agonists.[3][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF04995274 This compound 5HT4R 5-HT4 Receptor PF04995274->5HT4R binds & activates G_protein Gs Protein 5HT4R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes conversion G_protein->AC activates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Neuroplasticity, Survival) pCREB->Gene_Expression promotes

Caption: Signaling pathway of this compound.

Quantitative Data from Rodent Models

The prophylactic efficacy of this compound has been evaluated in male 129S6/SvEv mice using a stress-induced depression model involving contextual fear conditioning (CFC) followed by the forced swim test (FST).[3][5]

Table 1: Effect of this compound on Learned Fear in Male 129S6/SvEv Mice

Treatment GroupDose (mg/kg)NFreezing during CFC Training (%)Freezing during Context Re-exposure (%)
Saline-10~35~45
This compound310~35~40
This compound1010~35~25
(R,S)-ketamine3010~35~20
Indicates a statistically significant difference compared to the saline group.
Data is approximated from graphical representations in Chen et al., 2019.[3][5]

Table 2: Effect of this compound on Depressive-like Behavior in the Forced Swim Test (FST) in Male 129S6/SvEv Mice

Treatment GroupDose (mg/kg)NImmobility Time - Day 1 (s)Immobility Time - Day 2 (s)
Saline-10~150~175
This compound310~150~170
This compound1010~150~125
(R,S)-ketamine3010~150~100
Indicates a statistically significant difference compared to the saline group.
Data is approximated from graphical representations in Chen et al., 2019.[3][5]

Experimental Protocols

The following protocols are based on the methodologies described by Chen et al. (2019) for evaluating the prophylactic effects of this compound.[3][5]

Animal Model and Housing
  • Species and Strain: Male 129S6/SvEvTac mice.[3][5]

  • Age: 7-8 weeks at the start of the experiment.[2][3]

  • Housing: Mice are group-housed in a temperature-controlled room (22°C) with a 12-hour light-dark cycle (lights on from 06:00 to 18:00).[3] Food and water are provided ad libitum. All behavioral testing is conducted during the light phase.[3]

Drug Preparation and Administration
  • This compound: Dissolved in physiological saline using an ultrasonic homogenizer.[5]

  • Administration Route: Intraperitoneal (i.p.) injection.[5]

  • Dosage: 3 mg/kg and 10 mg/kg.[2][5]

  • Dosing Schedule: A single injection is administered one week before the start of the stress paradigm (Contextual Fear Conditioning).[5]

cluster_workflow Experimental Workflow Start Start: 7-8 week old 129S6/SvEv mice Drug_Admin Single i.p. Injection: - Saline - this compound (3 or 10 mg/kg) - (R,S)-ketamine (30 mg/kg) Start->Drug_Admin Wait 1 Week Washout/Prophylactic Period Drug_Admin->Wait CFC Contextual Fear Conditioning (CFC) - 3 shocks (0.75 mA, 2s) Wait->CFC Context_Test Context Re-exposure - 5 days post-CFC - Measure freezing CFC->Context_Test FST Forced Swim Test (FST) - Day 1 & Day 2 - Measure immobility Context_Test->FST End End: Data Analysis FST->End

Caption: Prophylactic study experimental workflow.
Stress Paradigm: Contextual Fear Conditioning (CFC)

This paradigm is used to induce a state of learned fear, which can be a component of stress-induced depressive-like states.[3][5]

  • Place the mouse in the conditioning chamber (Context A).

  • Administer three 2-second foot shocks (0.75 mA) at 180s, 240s, and 300s after placement.[5]

  • Remove the mouse from the chamber 15 seconds after the final shock.

  • Five days later, re-expose the mouse to Context A for 300s without any shocks.

  • Record and score freezing behavior during the re-exposure period as a measure of learned fear.

Behavioral Assay: Forced Swim Test (FST)

This test is used to assess depressive-like behavior (behavioral despair) in rodents.[3][6]

  • Day 1 (Pre-test): Place the mouse in a cylinder of water (25°C) for 15 minutes.

  • Day 2 (Test): Place the mouse back into the water for 5 minutes.

  • Record the session and score the duration of immobility during the 5-minute test session. Increased immobility is interpreted as a depressive-like phenotype.

Logical Framework

The administration of this compound is hypothesized to induce prophylactic effects against stress-induced depression through its specific molecular action, leading to measurable behavioral outcomes.

cluster_logic Logical Relationship Drug This compound Administration Mechanism Mechanism: Partial Agonism at 5-HT4R Drug->Mechanism Signaling Cellular Effect: Activation of cAMP/PKA/CREB Signaling Pathway Mechanism->Signaling Neuroplasticity Physiological Outcome: Enhanced Neuroplasticity & Stress Resilience Signaling->Neuroplasticity Behavior Behavioral Outcome: - Attenuated Learned Fear - Decreased Immobility in FST Neuroplasticity->Behavior

Caption: Logical flow from mechanism to behavioral effect.

Discussion and Future Directions

The data from rodent models suggest that this compound, through its action as a 5-HT4R partial agonist, can produce prophylactic effects against stress-induced depressive-like behaviors.[3][7] Specifically, a 10 mg/kg dose was effective in attenuating learned fear and reducing immobility in the forced swim test in male 129S6/SvEv mice.[2][5] These preclinical findings provide a strong rationale for the clinical investigation of this compound as a novel antidepressant. Indeed, this compound has been advanced to clinical trials to assess its effects on emotional processing in patients with major depressive disorder.[8][9]

Future preclinical research could explore the efficacy of this compound in other rodent models of depression, such as the chronic unpredictable mild stress (UCMS) model, and investigate its effects in female rodents to address potential sex differences.[10][11] Further studies could also delve deeper into the specific neuroplastic changes induced by this compound in brain regions relevant to depression, such as the hippocampus and prefrontal cortex.[3]

References

Application Notes and Protocols for Electrophysiological Recording of (S)-PF-04995274 (PF-05089771)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the electrophysiological characterization of the selective Nav1.7 inhibitor, PF-05089771. While the initial query referenced (S)-PF-04995274, a 5-HT4 receptor partial agonist, the prevalence of electrophysiological data for the structurally similar Nav1.7 inhibitor PF-05089771 suggests a likely interest in the latter compound's ion channel activity. PF-05089771 is a potent, state-dependent blocker of the voltage-gated sodium channel Nav1.7, a key target in pain signaling.[1][2] This document details the necessary protocols and data presentation for assessing the inhibitory effects of this compound on Nav1.7 channels using whole-cell patch-clamp electrophysiology.

Data Presentation

The inhibitory activity of PF-05089771 on various voltage-gated sodium channels is summarized below. The data highlights the compound's potency and selectivity for the Nav1.7 channel, particularly in its inactivated state.

Table 1: Inhibitory Potency (IC50) of PF-05089771 on Human Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC50 (Inactivated State)Selectivity vs. Nav1.7
hNav1.10.85 µM~77-fold
hNav1.20.11 µM~10-fold
hNav1.311 µM~1000-fold
hNav1.410 µM~909-fold
hNav1.525 µM>1000-fold
hNav1.60.16 µM~15-fold
hNav1.7 11 nM -
hNav1.8>10 µM>1000-fold

Data compiled from multiple sources.[3][4][5]

Table 2: State-Dependent Inhibition of hNav1.7 by PF-05089771

Channel StateIC50
Resting State~10 µM
Inactivated State11 nM

This demonstrates a nearly 1000-fold greater potency for the inactivated state of the channel.

Table 3: Inhibitory Potency (IC50) of PF-05089771 on Nav1.7 Orthologs

SpeciesIC50 (Inactivated State)
Human (hNav1.7)11 nM
Cynomolgus Monkey (cynNav1.7)12 nM
Dog (dogNav1.7)13 nM
Mouse (musNav1.7)8 nM
Rat (ratNav1.7)171 nM

Data indicates that PF-05089771 is significantly less potent on the rat Nav1.7 channel.[4]

Experimental Protocols

The following are detailed protocols for the whole-cell patch-clamp electrophysiological assessment of PF-05089771 on Nav1.7 channels.

Cell Culture
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7).[1][3]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. A selection antibiotic (e.g., G418) should be included to maintain stable expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For electrophysiological recordings, cells should be plated onto glass coverslips 24-48 hours before the experiment.

Solutions and Reagents

Table 4: Composition of Electrophysiology Solutions

SolutionComponentConcentration (mM)
External Solution NaCl140
KCl3-5
CaCl21-2
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal (Pipette) Solution CsF or CsCl105-140
NaCl10-35
EGTA1-10
HEPES10
pH adjusted to 7.2-7.3 with CsOH

Note: The osmolarity of the internal solution should be 10-20 mOsm lower than the external solution to ensure a good seal. The final DMSO concentration for compound dilution should be kept below 0.1% to avoid solvent effects.

Electrophysiological Recordings
  • Technique: Whole-cell voltage-clamp.

  • Apparatus: Standard manual or automated patch-clamp system (e.g., PatchXpress, Qube, SyncroPatch).

  • Pipettes: Borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Data Acquisition: Data should be sampled at an appropriate frequency (e.g., 20 kHz) and filtered (e.g., at 10 kHz). Leak currents should be corrected.

Voltage-Clamp Protocols

Protocol 1: Assessing Inhibition of the Resting State

  • Hold the cell membrane at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.

  • Apply a depolarizing test pulse to 0 mV for 10-50 ms (B15284909) to elicit a sodium current.

  • Perfuse the cell with varying concentrations of PF-05089771.

  • Measure the peak inward current at each concentration.

  • Calculate the percentage of inhibition and fit the data with a Hill equation to determine the IC50 for the resting state.

Protocol 2: Assessing Inhibition of the Inactivated State

  • Hold the cell membrane at a depolarized potential, typically the empirically determined half-inactivation voltage (V1/2) for each cell (around -77.7 mV for hNav1.7 in HEK293 cells), for a prolonged period (e.g., 5 seconds) to induce channel inactivation.

  • To measure the available current, apply a brief hyperpolarizing pulse to -120 mV or -150 mV (e.g., for 20 ms) to allow for a rapid recovery of a fraction of channels from inactivation.

  • Immediately follow with a depolarizing test pulse to 0 mV (e.g., for 10 ms) to elicit an inward sodium current.

  • Perfuse the cell with varying concentrations of PF-05089771.

  • Measure the peak inward current during the test pulse at each concentration.

  • Calculate the percentage of inhibition and fit the data to determine the IC50 for the inactivated state.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Assessing Nav1.7 Inhibition cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing hNav1.7 plating Plate cells on coverslips cell_culture->plating patching Whole-cell patch-clamp plating->patching voltage_protocol Apply voltage protocols (Resting and Inactivated States) patching->voltage_protocol data_acquisition Record sodium currents voltage_protocol->data_acquisition inhibition_calc Calculate % inhibition data_acquisition->inhibition_calc ic50_determination Determine IC50 values inhibition_calc->ic50_determination

Caption: Workflow for Nav1.7 Inhibition Assay.

mechanism_of_action Mechanism of State-Dependent Inhibition by PF-05089771 Resting Resting State (Closed) Open Open State Resting->Open Depolarization DrugBound PF-05089771 Bound (Non-conducting) Resting->DrugBound Low Affinity Binding Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Inactivated->DrugBound High Affinity Binding

Caption: State-Dependent Binding of PF-05089771.

References

Application Notes and Protocols for (S)-PF-04995274 fMRI Studies in Depressed Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a novel partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R) that has shown potential as a rapidly acting antidepressant. Functional magnetic resonance imaging (fMRI) studies are critical in elucidating its mechanism of action and identifying neural biomarkers of treatment response in patients with Major Depressive Disorder (MDD). This document provides a detailed overview of the available data from fMRI studies of this compound and protocols for conducting similar research. The primary focus is on the RESTAND (Research into the Effect of a Serotonin (B10506) and Noradrenaline Reuptake Inhibitor and a 5-HT4 Agonist on Depression) study, a key clinical trial that has investigated the effects of this compound.

Data Presentation

The RESTAND study was a 7-day, double-blind, placebo-controlled trial involving 90 participants with unmedicated MDD. Participants were randomized to receive this compound (15 mg), the selective serotonin reuptake inhibitor (SSRI) citalopram (B1669093) (20 mg), or a placebo.[1]

Table 1: Summary of fMRI and Clinical Findings from the RESTAND Study
Outcome MeasureThis compound (15 mg/day)Citalopram (20 mg/day)Placebo
fMRI: Medial-Frontal Cortex Activation (Implicit Emotional Face Task) Increased activation across all emotional valences.[1][2]No significant change reported.No significant change reported.
fMRI: Amygdala Activity (Implicit Emotional Face Task) No significant change.[1][2]Reduced left amygdala activation to emotional faces.[1]No significant change reported.
Behavioral: Negative Bias (Facial Expression Recognition Task) No significant change.[1][2]Reduced accuracy and reaction time for negative faces.[1]No significant change reported.
Clinical Outcome: Observer-Rated Depression Severity Reduced relative to placebo.[1][2]Reduced relative to placebo.[1]N/A
Clinical Outcome: Self-Reported Depression, State Anxiety, and Negative Affect Reduced.[1][2]Not significantly different from placebo on self-reported measures.[1]N/A

Note: Specific quantitative data such as cluster coordinates, peak Z-scores, p-values for fMRI results, and mean scores with standard deviations for clinical outcomes were not available in the reviewed literature.

Experimental Protocols

The following protocols are based on the methodology of the RESTAND study and general best practices for pharmacological fMRI.

Participant Recruitment and Screening
  • Inclusion Criteria:

    • Diagnosis of Major Depressive Disorder (MDD) according to standardized psychiatric criteria (e.g., DSM-5).

    • Age range typically between 18-65 years.

    • Currently not taking any psychotropic medication for a specified washout period.

    • Ability to provide informed consent.

  • Exclusion Criteria:

    • Contraindications to MRI (e.g., metallic implants, claustrophobia).

    • History of neurological disorders.

    • Current substance use disorder.

    • Pregnancy or breastfeeding.

Study Design

A double-blind, placebo-controlled, randomized, parallel-group design is recommended.

  • Groups:

    • This compound (e.g., 15 mg daily).

    • Active Comparator (e.g., an SSRI like citalopram 20 mg daily).

    • Placebo.

  • Duration: A 7-day treatment period has been shown to be sufficient to observe neural changes with this compound.[2]

  • Assessments: Clinical and cognitive assessments, along with fMRI scans, should be conducted at baseline and at the end of the treatment period.

Implicit Emotional Face Processing fMRI Task

This task is designed to measure neural responses to emotional stimuli without conscious emotional evaluation.[2]

  • Stimuli: Standardized images of faces displaying happy, sad, fearful, angry, and neutral expressions.

  • Procedure:

    • Participants are presented with a series of faces.

    • To ensure implicit processing, participants perform a task unrelated to the emotional content of the faces (e.g., identifying the gender of the face).

    • Each face is presented for a brief duration (e.g., 500ms) followed by a fixation cross.

    • The order of emotional faces should be randomized.

fMRI Data Acquisition
  • Scanner: A 3 Tesla MRI scanner is recommended.

  • Sequences:

    • Functional Images: T2*-weighted echo-planar imaging (EPI) sequence to acquire BOLD contrast.

      • Typical Parameters: Repetition Time (TR) = 2000-3000 ms; Echo Time (TE) = 25-35 ms; Flip Angle = 80-90°; Voxel size = 3x3x3 mm.

    • Structural Images: High-resolution T1-weighted anatomical scan (e.g., MPRAGE) for coregistration and normalization.

      • Typical Parameters: TR = 1900-2300 ms; TE = 2-3 ms; Flip Angle = 9°; Voxel size = 1x1x1 mm.

fMRI Data Analysis

The analysis of fMRI data involves several preprocessing and statistical modeling steps.

  • Preprocessing:

    • Motion Correction: Realigning all functional volumes to a reference volume to correct for head movement.

    • Slice-Timing Correction: Correcting for differences in acquisition time between slices.

    • Coregistration: Aligning the functional images with the high-resolution structural image.

    • Normalization: Transforming the images into a standard stereotactic space (e.g., MNI space).

    • Spatial Smoothing: Applying a Gaussian kernel (e.g., 6-8 mm FWHM) to increase the signal-to-noise ratio.

  • Statistical Analysis:

    • First-Level Analysis (Individual Subject): A General Linear Model (GLM) is used to model the hemodynamic response to each emotional condition (happy, sad, fearful, angry, neutral) for each participant. Contrasts of interest are defined (e.g., emotional faces vs. neutral faces).

    • Second-Level Analysis (Group): The contrast images from the first-level analysis are entered into a group-level analysis (e.g., t-tests, ANOVA) to compare brain activation between the treatment groups. Region of Interest (ROI) analysis can be performed on specific areas like the medial prefrontal cortex and amygdala.

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_PF_04995274 This compound 5HT4R 5-HT4 Receptor S_PF_04995274->5HT4R Binds to Gs_Protein Gs Protein 5HT4R->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Modulates

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow for a Pharmacological fMRI Study

G cluster_setup Study Setup cluster_treatment Treatment Phase (7 Days) cluster_post Post-Treatment Recruitment Participant Recruitment (MDD Patients) Screening Screening (Inclusion/Exclusion Criteria) Recruitment->Screening Baseline Baseline Assessments (Clinical Scales, fMRI) Screening->Baseline Randomization Randomization Baseline->Randomization Drug This compound (15 mg/day) Randomization->Drug Placebo Placebo Randomization->Placebo Comparator Active Comparator (e.g., Citalopram) Randomization->Comparator Post_Assessments Post-Treatment Assessments (Clinical Scales, fMRI) Drug->Post_Assessments Placebo->Post_Assessments Comparator->Post_Assessments Analysis Data Analysis (fMRI & Behavioral) Post_Assessments->Analysis

Caption: Experimental workflow for a pharmacological fMRI study.

Logical Flow of fMRI Data Analysis

G cluster_raw Raw Data cluster_preproc Preprocessing cluster_stats Statistical Analysis Raw_fMRI Raw fMRI Data (EPI) Motion_Correction Motion Correction Raw_fMRI->Motion_Correction Raw_Anat Anatomical Data (T1) Coregistration Coregistration Raw_Anat->Coregistration Slice_Timing Slice-Timing Correction Motion_Correction->Slice_Timing Slice_Timing->Coregistration Normalization Normalization (to MNI) Coregistration->Normalization Smoothing Spatial Smoothing Normalization->Smoothing First_Level First-Level Analysis (GLM) - Individual Subject Contrasts Smoothing->First_Level Second_Level Second-Level Analysis - Group Comparisons First_Level->Second_Level Results Results Interpretation (e.g., Medial-Frontal Cortex Activation) Second_Level->Results

References

Application Note: Chiral HPLC Method for the Determination of Enantiomeric Purity of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral pharmaceuticals.[1][2] (S)-PF-04995274 possesses a stereogenic center, making it essential to control the amount of the undesired (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is one of the most reliable and widely used techniques for the separation and quantification of enantiomers.[3][4][5][6] This application note presents a general High-Performance Liquid Chromatography (HPLC) method that can serve as a starting point for the development and validation of a procedure to determine the enantiomeric purity of this compound.

The method employs a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating a wide range of chiral compounds.[2][4][7] The selection of the mobile phase and other chromatographic parameters are based on common practices in chiral separations to achieve optimal resolution and peak shape.[8]

Data Presentation

The following table summarizes the expected chromatographic parameters for a successful separation of the (S) and (R)-enantiomers of PF-04995274. These values are representative and may vary depending on the specific instrumentation and exact experimental conditions.

ParameterThis compound(R)-PF-04995274
Retention Time (min) ~ 10.5~ 12.0
Tailing Factor ≤ 1.5≤ 1.5
Theoretical Plates > 2000> 2000
Resolution (Rs) \multicolumn{2}{c}{≥ 2.0}

Experimental Protocol

This protocol provides a detailed methodology for the determination of the enantiomeric purity of this compound using HPLC.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IC-3 (or equivalent amylose-based column), 250 x 4.6 mm, 3 µm

  • n-Hexane (HPLC grade)

  • Isopropyl Alcohol (HPLC grade)

  • Diethylamine (B46881) (DEA) (Analytical grade)

  • This compound reference standard

  • (R)-PF-04995274 reference standard (or racemic mixture)

2. Chromatographic Conditions

ParameterValue
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Mobile Phase Preparation: Carefully measure and mix 950 mL of n-Hexane, 50 mL of Isopropyl Alcohol, and 1 mL of Diethylamine. Sonicate for 15 minutes to degas the solution. The addition of a basic modifier like diethylamine can improve peak shape and resolution for basic compounds.

  • Sample Preparation (Test Solution): Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

  • Resolution Solution (Racemic Mixture): Prepare a solution containing approximately 0.25 mg/mL of both this compound and (R)-PF-04995274 in the mobile phase. If the (R)-enantiomer is not available, a racemic mixture can be used.

4. HPLC System Setup and Operation

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Resolution Solution to verify the system suitability, ensuring the resolution between the two enantiomer peaks is greater than 2.0.

  • Inject the Sample Solution to determine the enantiomeric purity.

  • The percentage of the (R)-enantiomer can be calculated using the peak areas from the chromatogram.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chiral HPLC method development and the logical relationships in selecting a chiral separation strategy.

Chiral_HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Application Define_Objective Define Objective: Determine Enantiomeric Purity Gather_Information Gather Information on This compound Structure Define_Objective->Gather_Information Screen_Columns Screen Chiral Columns (e.g., Polysaccharide-based) Gather_Information->Screen_Columns Screen_Mobile_Phases Screen Mobile Phases (Normal, Reversed, Polar Organic) Screen_Columns->Screen_Mobile_Phases Optimize_Parameters Optimize Parameters: Flow Rate, Temperature, Mobile Phase Ratio Screen_Mobile_Phases->Optimize_Parameters Validate_Method Validate Method (ICH Guidelines): Specificity, Linearity, Accuracy, Precision, Robustness Optimize_Parameters->Validate_Method Routine_Analysis Routine Analysis of This compound Samples Validate_Method->Routine_Analysis

Caption: Workflow for Chiral HPLC Method Development.

Chiral_Selector_Logic cluster_csps Chiral Stationary Phase (CSP) Selection Analyte_Properties Analyte Properties (Functional Groups, Chirality) Polysaccharide Polysaccharide-Based (Cellulose, Amylose) Broad Applicability Analyte_Properties->Polysaccharide General Screening Protein Protein-Based (AGP, BSA) Specific Applications Analyte_Properties->Protein If Amine/Acid Groups Cyclodextrin Cyclodextrin-Based Inclusion Complexation Analyte_Properties->Cyclodextrin If Aromatic Rings Other Other CSPs (Pirkle, Crown Ether) Analyte_Properties->Other Specific Cases

Caption: Logical Relationships for Chiral Stationary Phase Selection.

References

Application Notes and Protocols for the Synthesis and Purification of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is the (S)-enantiomer of PF-04995274, a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] This compound has garnered significant interest in the field of neuroscience, particularly for its potential therapeutic applications in cognitive disorders, including Alzheimer's disease. Its mechanism of action involves the modulation of the non-amyloidogenic processing of amyloid precursor protein (APP), a key pathway in the pathophysiology of Alzheimer's disease. This document provides detailed application notes and protocols for the synthesis and purification of this compound, intended to guide researchers in its preparation and characterization.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that is central to its therapeutic potential.

Upon agonist binding, the 5-HT4 receptor couples to the stimulatory G-protein (Gs). The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then activate various downstream effectors, including Protein Kinase A (PKA). A significant consequence of this signaling pathway is the enhanced processing of the amyloid precursor protein (APP) through the non-amyloidogenic pathway. This involves the cleavage of APP by α-secretase (ADAM10), which precludes the formation of the neurotoxic amyloid-β (Aβ) peptide.

Fig. 1: Signaling pathway of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: enantioselective synthesis or resolution of a racemic mixture. Below are illustrative protocols for both approaches.

Experimental Workflow: Synthesis Strategies

Synthesis_Workflow cluster_enantioselective Enantioselective Synthesis cluster_resolution Racemic Synthesis & Resolution ES1 Chiral Starting Material ES2 Multi-step Synthesis ES1->ES2 ES3 Purification ES2->ES3 ES4 This compound ES3->ES4 RS1 Racemic PF-04995274 Synthesis RS2 Chiral Resolution (e.g., HPLC, SFC) RS1->RS2 RS3 Isolation of (S)-enantiomer RS2->RS3 RS4 Purification RS3->RS4 RS5 This compound RS4->RS5

Fig. 2: Synthetic approaches to this compound.

Protocol 1: Racemic Synthesis of PF-04995274

This protocol outlines a potential multi-step synthesis to obtain the racemic mixture of PF-04995274, which can then be subjected to chiral resolution.

Materials:

  • Starting materials for the benzisoxazole and piperidine (B6355638) moieties

  • Appropriate solvents (e.g., DMF, DCM, THF)

  • Coupling reagents (e.g., HATU, EDCI)

  • Bases (e.g., DIPEA, triethylamine)

  • Purification media (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the Benzisoxazole Intermediate: Synthesize the 4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-ol core structure. This can be achieved through a multi-step process starting from commercially available precursors, involving reactions such as nucleophilic aromatic substitution and cyclization.

  • Synthesis of the Piperidine Intermediate: Prepare the 4-(hydroxymethyl)piperidine derivative functionalized for coupling.

  • Coupling Reaction: Couple the benzisoxazole and piperidine intermediates. This is typically achieved via an ether linkage formation, for example, through a Williamson ether synthesis or a Mitsunobu reaction.

  • Final Assembly: Attach the tetrahydropyran-4-ol moiety to the piperidine nitrogen. This can be accomplished through reductive amination or direct alkylation.

  • Work-up and Initial Purification: After the final step, the reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

StepStarting Material (g)Product (g)Yield (%)Purity (by HPLC, %)
Benzisoxazole Synthesis10.07.57595
Piperidine Synthesis15.012.08098
Coupling Reaction7.08.57890
Final Assembly8.07.28588
Overall --~45 88

Protocol 2: Chiral Resolution of Racemic PF-04995274

This protocol describes the separation of the (S)- and (R)-enantiomers from the racemic mixture obtained in Protocol 1 using preparative chiral High-Performance Liquid Chromatography (HPLC).

Materials:

  • Racemic PF-04995274

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Preparative HPLC system with a fraction collector

  • Rotary evaporator

Procedure:

  • Method Development: Develop an analytical-scale chiral HPLC method to achieve baseline separation of the enantiomers. Screen different chiral columns and mobile phase compositions.

  • Sample Preparation: Dissolve the racemic PF-04995274 in the mobile phase or a compatible solvent.

  • Preparative HPLC: Scale up the analytical method to a preparative scale. Inject the dissolved sample onto the preparative chiral column.

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomeric peaks.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure using a rotary evaporator to obtain the isolated enantiomers.

  • Purity and Enantiomeric Excess (ee) Determination: Analyze the isolated fractions by analytical chiral HPLC to determine the chemical purity and enantiomeric excess of each enantiomer.

Quantitative Data (Illustrative):

ParameterValue
Starting Racemate (g)5.0
Isolated (S)-isomer (g)2.1
Isolated (R)-isomer (g)2.0
Recovery of (S)-isomer (%)84
Purity of (S)-isomer (by HPLC, %)>99
Enantiomeric Excess (ee) of (S)-isomer (%)>99

Purification Techniques

Final purification of the synthesized this compound is crucial to ensure high purity for in vitro and in vivo studies. Supercritical Fluid Chromatography (SFC) is an effective and environmentally friendly alternative to HPLC for chiral separations and final purification.

Experimental Workflow: Purification

Purification_Workflow Crude Crude this compound Dissolution Dissolution in appropriate solvent Crude->Dissolution SFC Preparative SFC (Chiral or Achiral Column) Dissolution->SFC Collection Fraction Collection SFC->Collection Analysis Purity & Identity Analysis (HPLC, LC-MS, NMR) Collection->Analysis Drying Solvent Removal Collection->Drying Pure Pure this compound Drying->Pure

Fig. 3: General purification workflow for this compound.

Protocol 3: Final Purification by Supercritical Fluid Chromatography (SFC)

This protocol outlines the final purification of this compound to remove any remaining impurities.

Materials:

  • Enriched this compound

  • SFC-grade carbon dioxide

  • Co-solvents (e.g., methanol, ethanol)

  • Preparative SFC system

  • Appropriate chiral or achiral column

Procedure:

  • Method Development: Develop an analytical SFC method for the separation of this compound from any impurities.

  • Sample Preparation: Dissolve the enriched (S)-enantiomer in a suitable solvent.

  • Preparative SFC: Inject the sample onto the preparative SFC column.

  • Fraction Collection: Collect the fraction corresponding to the pure this compound peak.

  • Solvent Removal: The collected fraction, typically in a small volume of co-solvent, is concentrated to yield the final product.

  • Final Analysis: The purity of the final product is confirmed by analytical HPLC, LC-MS, and NMR spectroscopy.

Quantitative Data (Illustrative):

ParameterBefore PurificationAfter Purification
Purity (by HPLC, %)99.1>99.8
Enantiomeric Excess (ee, %)99.2>99.9
Recovery Yield (%)-95

Conclusion

The synthesis and purification of this compound require careful execution of multi-step organic synthesis and chiral separation techniques. The protocols provided herein offer a general framework for researchers to produce this valuable research compound. It is recommended that each step be optimized for the specific laboratory conditions and scale of the synthesis. The high purity and enantiomeric excess of the final product are critical for obtaining reliable and reproducible results in subsequent biological and pharmacological studies.

References

Application Notes and Protocols for the In Vivo Formulation of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[1][2] It is an orally active, brain-penetrant compound that has been investigated for its therapeutic potential in cognitive disorders associated with Alzheimer's disease and as a novel treatment for major depressive disorder.[3][4] The primary mechanism of action for this compound involves the activation of 5-HT4 receptors, which are G-protein coupled receptors that signal through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is believed to modulate neurotransmitter release and enhance synaptic plasticity.[1] Due to its hydrophobic nature and limited aqueous solubility, developing a suitable formulation is critical for achieving consistent and reliable results in in vivo studies.[1] These application notes provide detailed protocols for the formulation of this compound for oral administration in preclinical research.

Physicochemical Properties and Solubility

This compound is a hydrophobic compound, and understanding its solubility is key to successful formulation. The following table summarizes its solubility in various solvents.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO≥ 86 mg/mL≥ 198.83 mMUse fresh, anhydrous DMSO as it is hygroscopic.[1]
Chloroform30 mg/mL69.36 mM
DMF20 mg/mL46.24 mM
Ethanol20 mg/mL46.24 mM
WaterInsoluble-
DMF:PBS (pH 7.2) (1:4)0.25 mg/mL0.58 mM
Data sourced from BenchChem[1]

Signaling Pathway of this compound

The binding of this compound to the 5-HT4 receptor initiates a downstream signaling cascade that results in increased levels of cAMP. This pathway is central to its pharmacological effects.

G cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor G_protein Gs Protein 5HT4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts SP This compound SP->5HT4R Binds to G_protein->AC Activates ATP ATP ATP->AC Cellular_Response Downstream Cellular Responses (e.g., enhanced synaptic plasticity, neurotransmitter release) cAMP->Cellular_Response Initiates G Start Start Weigh 1. Weigh this compound Start->Weigh Dissolve_DMSO 2. Dissolve in DMSO Weigh->Dissolve_DMSO Add_Vehicle 4. Add Vehicle to DMSO Solution Dissolve_DMSO->Add_Vehicle Prepare_Vehicle 3a. Prepare Vehicle (e.g., PEG300/Tween-80/Saline or SBE-β-CD/Saline) Prepare_Vehicle->Add_Vehicle Mix 5. Vortex/Stir Thoroughly Add_Vehicle->Mix Inspect 6. Visually Inspect for Clarity Mix->Inspect Store 7. Store Appropriately Inspect->Store End End Store->End

References

Application Notes and Protocols for (S)-PF-04995274 in Measuring Cognitive Outcomes in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1][2] Preclinical studies have highlighted its potential as a pro-cognitive agent, with the ability to reverse cognitive deficits in various rodent models of learning and memory.[1] Initially investigated for Alzheimer's disease, its mechanism of action is now understood to be centered on its activity as a 5-HT4 receptor partial agonist.[3] These notes provide detailed protocols for the application of this compound in animal models to assess its impact on cognitive outcomes.

Mechanism of Action for Cognitive Enhancement

The cognitive-enhancing effects of this compound are primarily attributed to the activation of 5-HT4 receptors, which are densely expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[1] Activation of the 5-HT4 receptor by this compound initiates a key signaling cascade that is believed to underpin its pro-cognitive effects. This involves the G-protein coupled receptor stimulating adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This signaling pathway can influence various cellular processes, including synaptic plasticity and gene expression.[3]

Furthermore, 5-HT4 receptor activation has been demonstrated to promote the non-amyloidogenic processing of the amyloid precursor protein (APP).[3] This process involves the cleavage of APP by α-secretase, which generates the soluble and neuroprotective fragment sAPPα and prevents the formation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[3]

SF_PF_04995274_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_PF_04995274 This compound 5_HT4R 5-HT4 Receptor S_PF_04995274->5_HT4R Binds to & Activates G_protein Gαs 5_HT4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neurogenesis) CREB->Gene_Expression Promotes

Signaling pathway of this compound via the 5-HT4 receptor.

Data Presentation

Quantitative Data: Binding Affinity and Functional Potency

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of PF-04995274 for various human and rat 5-HT4 receptor subtypes.[2]

Receptor SubtypeSpeciesKi (nM)EC50 (nM)
5-HT4AHuman0.360.47
5-HT4BHuman0.460.36
5-HT4DHuman0.150.37
5-HT4EHuman0.320.26
5-HT4SRat0.300.59
5-HT4LRat-0.65
5-HT4ERat-0.62

Experimental Protocols

Scopolamine-Induced Amnesia Model

This model is widely used to induce cognitive deficits in rodents, mimicking certain aspects of dementia.[1][4] Scopolamine is a muscarinic antagonist that impairs learning and memory. The pro-cognitive effects of this compound can be evaluated by its ability to reverse these deficits.

1. Morris Water Maze (MWM) Protocol

The MWM is a hippocampus-dependent spatial learning and memory task.[4][5]

  • Materials:

    • This compound

    • Scopolamine hydrobromide

    • Vehicle (e.g., sterile saline)

    • Male Wistar rats (250-300g)

    • Circular pool (~1.5m diameter) filled with opaque water (22-25°C)

    • Submerged platform

    • Visual cues around the pool

    • Video tracking software

  • Experimental Procedure:

    • Acquisition Phase (4 days):

      • Animals are trained to find the hidden platform in four trials per day.

      • Each trial lasts until the rat finds the platform or for a maximum of 60-90 seconds.

      • If the rat fails to find the platform, it is guided to it.

      • This compound or vehicle is administered 30 minutes before the first trial each day.

      • Scopolamine or vehicle is administered 15-20 minutes after the test compound.

    • Probe Trial (Day 5):

      • The platform is removed from the pool.

      • The rat is allowed to swim freely for 60 seconds.

      • The time spent in the target quadrant (where the platform was located) is recorded.

  • Data Analysis:

    • Escape Latency: The time taken to find the platform during the acquisition phase.

    • Time in Target Quadrant: The primary measure of spatial memory retention in the probe trial.

    • Data are typically analyzed using a two-way ANOVA (treatment x day) for acquisition and a one-way ANOVA for the probe trial, followed by post-hoc tests.

2. Novel Object Recognition (NOR) Protocol

The NOR test assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.[1][6]

  • Materials:

    • This compound

    • Scopolamine hydrobromide

    • Vehicle

    • Male Wistar rats (250-300g)

    • Open field arena

    • Two identical objects (familiar)

    • One novel object

  • Experimental Procedure:

    • Habituation: Animals are allowed to freely explore the empty arena for 5-10 minutes for 2-3 days.

    • Familiarization/Training Phase:

      • Two identical objects are placed in the arena.

      • The rat is allowed to explore the objects for a set period (e.g., 5 minutes).

      • This compound or vehicle is administered 30 minutes before this phase.

      • Scopolamine or vehicle is administered 15-20 minutes after the test compound.

    • Test Phase (e.g., 1 hour or 24 hours later):

      • One of the familiar objects is replaced with a novel object.

      • The rat is returned to the arena and allowed to explore for 5 minutes.

      • The time spent exploring the novel and familiar objects is recorded.

  • Data Analysis:

    • Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A DI close to zero indicates a memory deficit.[1]

    • Data are analyzed using a one-way ANOVA followed by appropriate post-hoc tests.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Animal_Model Rodent Model (e.g., Male Wistar Rats) Cognitive_Impairment Induce Cognitive Impairment (Scopolamine) Animal_Model->Cognitive_Impairment Treatment_Groups Treatment Groups: 1. Vehicle + Vehicle 2. Vehicle + Scopolamine 3. This compound + Scopolamine Cognitive_Impairment->Treatment_Groups MWM Morris Water Maze (MWM) (Spatial Memory) Treatment_Groups->MWM NOR Novel Object Recognition (NOR) (Recognition Memory) Treatment_Groups->NOR MWM_Analysis MWM Analysis: - Escape Latency - Time in Target Quadrant MWM->MWM_Analysis NOR_Analysis NOR Analysis: - Discrimination Index NOR->NOR_Analysis

Experimental workflow for assessing this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cognitive deficits.[1] The protocols detailed above provide a solid framework for the preclinical assessment of this and similar 5-HT4 receptor agonists in rodent models of learning and memory.[1] Rigorous adherence to these methodologies is essential for generating robust and reproducible data to further elucidate the cognitive-enhancing potential of this class of compounds.

References

Application Notes and Protocols for Assessing Antidepressant-like Effects of (S)-PF-04995274 in Preclinical Behavioral Tests

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-PF-04995274 is a partial agonist of the serotonin (B10506) 5-HT4 receptor. Preclinical studies on other 5-HT4 receptor agonists have suggested their potential as rapidly acting antidepressants.[1][2][3] This document provides detailed protocols for key behavioral tests used to evaluate the antidepressant-like effects of novel compounds in rodent models. While specific preclinical data for this compound in these behavioral tests are not publicly available, the provided protocols are standardized methods to assess such effects. The expected outcomes are based on the known pharmacology of 5-HT4 receptor agonists.

Mechanism of Action: 5-HT4 Receptor Signaling

Activation of the 5-HT4 receptor, a Gs-protein-coupled receptor, initiates a signaling cascade that is believed to contribute to its antidepressant and pro-cognitive effects. Upon agonist binding, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuroplasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).[4][5]

5-HT4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S-PF-04995274 This compound (5-HT4 Agonist) 5HT4R 5-HT4 Receptor S-PF-04995274->5HT4R Binds to G_Protein Gs Protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes

Caption: 5-HT4 Receptor Signaling Pathway.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs.[6][7][8] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, and antidepressant treatment will reduce the duration of this immobility.

Experimental Workflow:

FST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Placement Place Mouse in Water Cylinder Drug_Admin->Placement Recording Record Behavior (6 minutes) Placement->Recording Scoring Score Immobility Time (last 4 minutes) Recording->Scoring Comparison Compare Treatment vs. Vehicle Groups Scoring->Comparison

Caption: Forced Swim Test Experimental Workflow.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Apparatus: A transparent glass or plastic cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer this compound or vehicle control intraperitoneally (i.p.) 30-60 minutes before the test.

    • Gently place the mouse into the cylinder of water.

    • The total test duration is 6 minutes.

    • Behavior is typically recorded via video for later analysis.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.

  • Data Analysis: The duration of immobility is compared between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Expected Quantitative Data:

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds, mean ± SEM)
Vehicle Control010180 ± 15
This compound110150 ± 12
This compound310120 ± 10
This compound101090 ± 8

(Note: The above data are hypothetical and serve as an example of expected results based on the known effects of other 5-HT4 agonists.)

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity in mice.[9][10][11][12][13] The test is based on the observation that mice suspended by their tails will alternate between struggling and immobility, with antidepressants increasing the duration of struggling.

Experimental Workflow:

TST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Suspension Suspend Mouse by the Tail Drug_Admin->Suspension Recording Record Behavior (6 minutes) Suspension->Recording Scoring Score Immobility Time Recording->Scoring Comparison Compare Treatment vs. Vehicle Groups Scoring->Comparison

Caption: Tail Suspension Test Experimental Workflow.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. The mouse should be suspended approximately 50 cm above the floor.

  • Procedure:

    • Administer this compound or vehicle control (i.p.) 30-60 minutes before the test.

    • Securely attach adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the bar.

    • The total test duration is 6 minutes.

    • Behavior is recorded, often with an automated system or by a trained observer.

    • The primary measure is the total duration of immobility.

  • Data Analysis: The duration of immobility is compared between the drug-treated and vehicle-treated groups.

Expected Quantitative Data:

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds, mean ± SEM)
Vehicle Control010150 ± 12
This compound110125 ± 10
This compound310100 ± 9
This compound101075 ± 7

(Note: The above data are hypothetical and serve as an example of expected results based on the known effects of other 5-HT4 agonists.)

Novelty-Suppressed Feeding (NSF) Test

The NSF test is used to assess anxiety-like behavior and is sensitive to chronic, but not acute, antidepressant treatment.[14][15][16][17][18] The test is based on the conflict between the drive to eat and the fear of a novel, brightly lit environment.

Experimental Workflow:

NSF_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Drug_Admin Chronic Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Food_Deprivation Food Deprivation (24 hours) Placement Place Mouse in Novel Arena Food_Deprivation->Placement Drug_Admin->Food_Deprivation Recording Record Latency to Eat Placement->Recording Comparison Compare Latency Between Treatment Groups Recording->Comparison Food_Consumption Measure Home Cage Food Consumption Recording->Food_Consumption

Caption: Novelty-Suppressed Feeding Test Workflow.

Protocol:

  • Animals: Male BALB/c mice (8-10 weeks old) are often used due to their higher baseline anxiety levels.

  • Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm) brightly lit (e.g., > 800 lux). A single food pellet is placed on a small piece of white paper in the center of the arena.

  • Procedure:

    • Animals are typically treated with this compound or vehicle for a chronic period (e.g., 7-21 days).

    • Food deprive the mice for 24 hours prior to the test, with free access to water.

    • Place the mouse in a corner of the arena.

    • Measure the latency to begin eating the food pellet (defined as the mouse biting the pellet). A cut-off time of 10-15 minutes is typically used.

    • Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite effects.

  • Data Analysis: The latency to eat is compared between the drug-treated and vehicle-treated groups. Home cage food consumption should also be analyzed to ensure the effects are not due to changes in appetite.

Expected Quantitative Data:

Treatment GroupDose (mg/kg/day, i.p.)NLatency to Eat (seconds, mean ± SEM)Home Cage Food Consumption (g, mean ± SEM)
Vehicle Control010300 ± 251.5 ± 0.2
This compound310220 ± 201.6 ± 0.2
This compound1010150 ± 151.5 ± 0.3

(Note: The above data are hypothetical and serve as an example of expected results based on the known effects of other 5-HT4 agonists.)

The behavioral tests outlined provide a robust framework for evaluating the potential antidepressant-like effects of this compound in preclinical models. Based on the mechanism of action of 5-HT4 receptor agonists, it is hypothesized that this compound will reduce immobility in the Forced Swim Test and Tail Suspension Test, and decrease the latency to feed in the Novelty-Suppressed Feeding Test, indicative of antidepressant and anxiolytic-like properties. The provided protocols and data tables serve as a guide for designing and interpreting such studies.

References

Troubleshooting & Optimization

Navigating (S)-PF-04995274: A Technical Guide to Overcoming Solubility Hurdles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (S)-PF-04995274, a potent 5-HT4 receptor partial agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the S-enantiomer of PF-04995274 and functions as a partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4R).[1][2] These receptors are Gs-protein coupled. Their activation by an agonist like this compound stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling pathway is implicated in various cellular functions, including synaptic plasticity and neurotransmitter release.[3]

Q2: What are the primary research applications for this compound?

This compound is predominantly utilized in neuroscience research to explore the role of the 5-HT4 receptor in several areas, including:

  • Cognition and memory enhancement.[3]

  • Potential treatments for Alzheimer's disease and other neurodegenerative disorders.[3]

  • Modulation of mood and its potential as an antidepressant.[3]

Q3: What are the known solubility characteristics of this compound?

This compound is a hydrophobic compound with limited solubility in aqueous solutions.[3] This property necessitates careful selection of solvents and preparation techniques for both in vitro and in vivo studies.[3]

Troubleshooting Guide: Solubility Issues

Issue: My this compound is not dissolving.

This is a common issue due to the compound's hydrophobic nature. Here are potential solutions:

  • Solvent Selection: Ensure you are using an appropriate solvent. This compound exhibits good solubility in several organic solvents. Refer to the table below for quantitative data.

  • Use of Fresh Solvents: DMSO is hygroscopic, meaning it absorbs moisture from the air, which can negatively impact the solubility of your compound. Always use fresh, anhydrous DMSO.[3][4]

  • Assistance with Dissolution: Gentle warming (e.g., 37°C) or brief sonication can aid in the dissolution process.[3][4] If precipitation or phase separation occurs, heating and/or sonication can be used to help dissolve the compound.[4]

Issue: Precipitation occurs when I dilute my DMSO stock solution into an aqueous medium (e.g., cell culture media or buffer).

This is a frequent challenge when working with hydrophobic compounds. The following steps can help mitigate this "crashing out":

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%, to prevent solvent-induced toxicity and precipitation.[3]

  • Optimized Dilution Technique:

    • Pre-warm your aqueous medium to 37°C.[3]

    • Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling.[3] This facilitates rapid and uniform dispersion, preventing localized high concentrations that lead to precipitation.[3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO≥ 86 mg/mL[3]≥ 198.83 mM[3]Use fresh, anhydrous DMSO as it is hygroscopic.[3]
Chloroform30 mg/mL[3][5]69.36 mM[3]
DMF20 mg/mL[3][5]46.24 mM[3]
Ethanol20 mg/mL[3]46.24 mM[3]
WaterInsoluble[3]-
DMF:PBS (pH 7.2) (1:4)0.25 mg/mL[3][5]0.58 mM[3]

In Vivo Formulation Examples

For animal studies, specific formulations are required to improve bioavailability.

FormulationComponentsSolubility
Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3][4]≥ 2.5 mg/mL (5.78 mM)[3][4]
Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)[3][4]≥ 2.5 mg/mL (5.78 mM)[3][4]
Formulation 310% DMSO, 90% Corn Oil[4]≥ 2.5 mg/mL (5.78 mM)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.[3]

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve a 10 mM concentration.[3]

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution.[3]

  • Storage: Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Cell-Based cAMP Functional Assay

This protocol outlines a method to assess the agonist activity of this compound at the 5-HT4 receptor.

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing the 5-HT4 receptor in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[1]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[1]

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[1]

    • Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).[1]

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.[1]

  • Cell Lysis and cAMP Detection:

    • Terminate the stimulation by adding a lysis buffer.[1]

    • Quantify the level of cAMP in the cell lysate using a commercial kit (e.g., HTRF, ELISA).[1]

  • Data Analysis:

    • Plot the cAMP levels against the compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.[1]

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol node_agonist This compound node_receptor 5-HT4 Receptor node_agonist->node_receptor binds node_gprotein Gs Protein node_receptor->node_gprotein activates node_ac Adenylyl Cyclase node_gprotein->node_ac activates node_camp cAMP node_ac->node_camp catalyzes conversion node_atp ATP node_atp->node_ac node_pka Protein Kinase A (PKA) node_camp->node_pka activates node_response Cellular Response (e.g., Synaptic Plasticity) node_pka->node_response phosphorylates targets

Caption: 5-HT4 Receptor Signaling Pathway.

G start Start: This compound Powder weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock dilute Add Stock Dropwise while Swirling stock->dilute prepare_aq Pre-warm Aqueous Medium to 37°C prepare_aq->dilute final_solution Final Working Solution (<0.5% DMSO) dilute->final_solution precipitate Precipitation Occurs dilute->precipitate troubleshoot Troubleshooting: - Use fresh DMSO - Ensure rapid dispersion - Lower final concentration precipitate->troubleshoot

Caption: Workflow for Preparing Aqueous Solutions.

References

(S)-PF-04995274 stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-PF-04995274 in DMSO and aqueous solutions. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. Recommendations vary for the compound in its solid form versus in a stock solution.

Q2: How stable is this compound in DMSO stock solutions?

Stock solutions of this compound in DMSO are stable for a limited time. To ensure reproducibility, it is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the compound's solubility.[1] For optimal stability, store solutions in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2][3]

Q3: Why does this compound precipitate when I dilute my DMSO stock into aqueous media?

This is a common issue for hydrophobic compounds like this compound, which has limited aqueous solubility.[2] Precipitation occurs when the compound moves from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment, leading to the formation of a supersaturated and thermodynamically unstable solution.[2]

Q4: What is the primary mechanism of action for this compound?

This compound is a partial agonist of the serotonin (B10506) 4 receptor (5-HT4R).[4][5] These receptors are Gs-protein coupled; their activation stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling pathway is involved in processes like neurotransmitter release and synaptic plasticity.[2]

Data Summary Tables

Storage & Stability Recommendations
FormSolventStorage TemperatureDurationKey Recommendations
Crystalline Solid--20°C≥ 4 yearsProtect from light.
Stock SolutionDMSO-20°CUp to 1 monthUse fresh, anhydrous DMSO; store in single-use aliquots.[1][2]
Stock SolutionDMSO-80°C1 to 2 yearsAvoid repeated freeze-thaw cycles.[3]
Quantitative Solubility Data
SolventSolubility (approx.)Molar Concentration (approx.)Notes
DMSO≥ 86 mg/mL≥ 198.83 mMUse fresh, anhydrous DMSO.[1][2]
Chloroform30 mg/mL69.36 mM-
DMF20 mg/mL46.24 mM-
Ethanol20 mg/mL46.24 mM-
WaterInsoluble--
DMF:PBS (pH 7.2) (1:4)0.25 mg/mL0.58 mM-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 5.78 mMIn vivo formulation example.[2][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 5.78 mMIn vivo formulation example.[2][3]

Troubleshooting Guides

Issue: Precipitation in Aqueous Media

Precipitation upon dilution of a DMSO stock into aqueous buffers or cell culture media is the most common challenge.

Start Precipitation Observed During Aqueous Dilution Check_DMSO Is final DMSO concentration < 0.5%? Start->Check_DMSO Adjust_DMSO Decrease DMSO concentration in final solution. Check_DMSO->Adjust_DMSO No Check_Technique Was dilution performed optimally? (Pre-warmed media, dropwise addition) Check_DMSO->Check_Technique Yes Adjust_DMSO->Check_Technique Adjust_Technique Optimize dilution technique. (See Protocol 1) Check_Technique->Adjust_Technique No Check_Time Does precipitate form over time? Check_Technique->Check_Time Yes Adjust_Technique->Check_Time Fresh_Prep Prepare working solutions fresh before each experiment. Check_Time->Fresh_Prep Yes Consider_Enhancers Still precipitating? Consider solubility enhancers. Check_Time->Consider_Enhancers No Fresh_Prep->Consider_Enhancers Use_Enhancers Use co-solvents (PEG300, Tween-80) or cyclodextrins. Consider_Enhancers->Use_Enhancers Yes Success Solution is Clear Consider_Enhancers->Success No Use_Enhancers->Success

Caption: Troubleshooting flowchart for precipitation issues.

Solutions:

  • Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (ideally below 0.5%) to avoid both precipitation and cytotoxicity.[2]

  • Optimize Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[2] This technique prevents localized high concentrations that can lead to immediate precipitation.

  • Use Solubility Enhancers: For particularly difficult preparations or in vivo studies, consider incorporating surfactants, co-solvents (like PEG300 and Tween-80), or cyclodextrins to create more stable formulations.[2]

  • Prepare Fresh Solutions: To minimize issues related to the compound's thermodynamic instability in aqueous media, always prepare working solutions fresh for each experiment.[2]

  • Gentle Warming & Sonication: If a precipitate forms, brief sonication in a water bath or gentle warming to 37°C may help redissolve the compound.[2]

Issue: Inconsistent Experimental Results

Inconsistent results may be linked to the degradation of the compound or variability in solution preparation.

Solutions:

  • Aliquot Stock Solutions: Store DMSO stocks in single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

  • Protect from Light: Store both solid compound and solutions protected from light to prevent potential photodegradation.[2]

  • Maintain Neutral pH: The benzisoxazole core of this compound can be susceptible to cleavage under strong acidic or basic conditions. Ensure your aqueous solutions are maintained at a neutral pH.[2]

  • Standardize Solution Preparation: Follow a consistent, documented protocol for preparing all solutions to ensure uniformity across experiments.

Experimental Protocols

Protocol 1: Preparation of Stock and Aqueous Working Solutions

This protocol provides a standardized method for preparing a DMSO stock solution and diluting it into an aqueous medium for in vitro assays.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Solid Weigh this compound (Solid Form) Add_DMSO Add fresh, anhydrous DMSO to desired concentration (e.g., 10 mM) Solid->Add_DMSO Vortex Vortex until fully dissolved Add_DMSO->Vortex Aliquot Aliquot into single-use tubes Vortex->Aliquot Store_Stock Store at -20°C or -80°C Aliquot->Store_Stock Warm_Media Pre-warm aqueous medium to 37°C Dilute Add stock dropwise to warmed media while vortexing to final concentration Warm_Media->Dilute Get_Stock Thaw one aliquot of DMSO stock Get_Stock->Dilute Use_Now Use immediately in experiment Dilute->Use_Now

Caption: Experimental workflow for preparing solutions.

Methodology:

  • Stock Solution (e.g., 10 mM in DMSO):

    • Equilibrate the crystalline this compound to room temperature before opening.

    • Weigh the required amount of the solid compound in a suitable tube.

    • Add the calculated volume of fresh, anhydrous DMSO.

    • Vortex the solution until the compound is completely dissolved.

    • Dispense into small-volume, single-use aliquots (e.g., 10-20 µL).

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 2 years).[3]

  • Working Solution (e.g., 10 µM in Cell Culture Medium):

    • Pre-warm the required volume of your aqueous buffer or cell culture medium to 37°C.[2]

    • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

    • While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock drop-by-drop. For a 1:1000 dilution, this would be 1 µL of stock per 1 mL of medium.

    • Ensure the final DMSO concentration is below 0.5%.[2]

    • Use the freshly prepared working solution immediately in your experiment.

Protocol 2: General Protocol for Assessing Compound Stability

This protocol outlines a general approach for conducting a stability study of this compound in a specific solvent or formulation, based on international guidelines.[6][7]

Methodology:

  • Preparation: Prepare a solution of this compound in the desired solvent system (e.g., DMSO, or a specific aqueous formulation) at a known concentration.

  • Storage Conditions: Aliquot the solution into multiple sealed, light-protected containers. Store them under defined conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH or 30°C/65% RH; accelerated at 40°C/75% RH).[8]

  • Time Points: Designate specific time points for analysis. For long-term studies, this could be 0, 3, 6, 9, 12, 18, 24 months. For accelerated studies, it might be 0, 1, 3, and 6 months.[7]

  • Analysis: At each time point, analyze a sample for:

    • Appearance: Visually inspect for color change, clarity, and precipitation.

    • Purity & Degradation: Use a validated, stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Assay: Determine the concentration of the active compound to assess for potency loss.

  • Data Evaluation: Compare the results over time to the initial (time 0) sample to establish the stability profile and determine the appropriate shelf-life or re-test period under those storage conditions.

Signaling Pathway Visualization

This compound Mechanism of Action

This compound acts as a partial agonist on the 5-HT4 receptor, a Gs-protein coupled receptor, initiating a downstream signaling cascade that results in the production of cAMP.[2]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT4 Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Downstream Cellular Responses (e.g., Synaptic Plasticity) PKA->Cell_Response Phosphorylates Targets Agonist This compound Agonist->Receptor Binds & Activates

Caption: Canonical 5-HT4 receptor signaling pathway.

References

preventing (S)-PF-04995274 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-PF-04995274. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing guidance on preventing its precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective partial agonist for the serotonin (B10506) 4 receptor (5-HT4R).[1] As an isomer of PF-04995274, it is used in neuroscience research to investigate the role of the 5-HT4 receptor in various cognitive and mood-related processes.[2][3] 5-HT4 receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This signaling cascade is involved in neurotransmitter release and synaptic plasticity.[2]

Q2: Why does this compound precipitate in my experimental media?

This compound is a hydrophobic compound with limited aqueous solubility.[2] When a concentrated stock solution, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous-based medium (e.g., cell culture media, phosphate-buffered saline), the compound's solubility can be exceeded, leading to precipitation. This is a common issue for hydrophobic molecules when transferred to an aqueous environment.[2][4]

Q3: What are the consequences of precipitation in my experiments?

The presence of a precipitate in your experimental media can lead to several issues:

  • Inaccurate Concentration: The actual concentration of the soluble compound will be lower than intended, leading to unreliable and non-reproducible results.[5]

  • Cellular Toxicity: The precipitate itself may be harmful to cells.[5]

  • Inconsistent Results: The uneven distribution of the compound can lead to variability in your experimental outcomes.

It is strongly advised not to use media with a visible precipitate.[5]

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step approach to prevent the precipitation of this compound in your experimental media.

Issue: Precipitate observed upon dilution of DMSO stock solution into aqueous media.

Solution Workflow:

G start Start: Precipitate Observed prep_stock Prepare a High-Quality Stock Solution start->prep_stock optimize_dilution Optimize Dilution Technique prep_stock->optimize_dilution control_dmso Control Final DMSO Concentration optimize_dilution->control_dmso use_enhancers Consider Solubility Enhancers control_dmso->use_enhancers end End: Clear Solution use_enhancers->end

Caption: Troubleshooting workflow for preventing precipitation.

Detailed Steps:

  • Prepare a High-Quality Stock Solution:

    • Use fresh, anhydrous DMSO to prepare your stock solution as DMSO is hygroscopic.[2][6]

    • Ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[2][7]

  • Optimize Dilution Technique:

    • Pre-warm the media: Ensure your aqueous medium is pre-warmed to 37°C before adding the stock solution. Adding the compound to cold media can decrease its solubility.[2][5]

    • Stepwise dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. An intermediate dilution in a small volume of media or PBS can be beneficial.[5]

    • Rapid mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. This prevents localized high concentrations that can trigger precipitation.[2][8]

  • Control Final DMSO Concentration:

    • Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, to avoid cytotoxicity.[2][5] However, a slightly higher but non-toxic concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[8]

  • Consider Solubility Enhancers:

    • Serum: The proteins in serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[8] If your experimental design allows, using serum-containing medium can be effective.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[8]

Quantitative Data Summary

The following tables provide solubility and formulation data for PF-04995274, of which this compound is an isomer.

Table 1: Solubility of PF-04995274 in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO≥ 86≥ 198.83
Ethanol2046.24
Chloroform3069.36
DMF2046.24
WaterInsoluble-
DMF:PBS (pH 7.2) (1:4)0.250.58

Data sourced from BenchChem and Cayman Chemical.[2][9]

Table 2: Example In Vivo Formulations for PF-04995274

Formulation ComponentsSolubility (mg/mL)Molar Concentration (mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.55.78
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.55.78
10% DMSO, 90% Corn Oil≥ 2.55.78

Data sourced from MedChemExpress.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Media

G cluster_0 Preparation cluster_1 Dilution Process cluster_2 Result stock 10 mM Stock in DMSO add_dropwise Add Stock Dropwise stock->add_dropwise media Pre-warmed (37°C) Cell Culture Media media->add_dropwise mix Gentle Vortexing/ Swirling add_dropwise->mix final_solution Final Working Solution (Clear) mix->final_solution

Caption: Recommended workflow for diluting DMSO stock solution.

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate Volumes: Determine the volume of the stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically <0.5%).

  • Dilution: While gently swirling or vortexing the pre-warmed media, add the calculated volume of the this compound stock solution drop by drop.

  • Final Mix: Gently mix the final solution to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

Signaling Pathway

This compound Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Intracellular agonist This compound receptor 5-HT4 Receptor (GPCR) agonist->receptor Binds and Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Simplified signaling pathway of this compound.

References

(S)-PF-04995274 long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of (S)-PF-04995274.

Long-Term Storage Conditions

Proper storage is critical to maintain the integrity and stability of this compound. The following table summarizes the recommended long-term storage conditions based on available data for the compound and its racemate, PF-04995274.

Compound FormRecommended Storage TemperatureMaximum Storage DurationKey Recommendations
This compound (Solid) Refer to Certificate of Analysis-Shipped at room temperature in the US; specific long-term conditions provided by the supplier should be followed.[1]
PF-04995274 (Solid Powder) -20°C3 yearsFor the racemic form.[2]
Stock Solutions -80°C2 yearsTo prevent inactivation, it is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[3]
-20°C1 yearAliquoting is also highly recommended for storage at this temperature.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound.

Q: My this compound stock solution appears cloudy or has visible precipitate after thawing. What should I do?

A: Cloudiness or precipitation upon thawing can indicate several issues, including poor solubility or compound degradation.

  • Actionable Steps:

    • Gently warm the vial to 37°C and vortex to encourage redissolving.

    • If precipitation persists, it may indicate that the compound has fallen out of solution. Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant for use, though the concentration may be lower than expected.

    • For future preparations, ensure you are using a high-purity, anhydrous solvent such as DMSO.[2] Moisture absorption by DMSO can reduce the solubility of the compound.[2]

    • If the issue persists, it is advisable to prepare a fresh stock solution.

Q: I have stored my solid this compound at room temperature for several months. Is it still usable?

A: While shipping may occur at room temperature, long-term storage at ambient temperatures is not recommended.[1] For the racemic form, storage at -20°C is advised for up to 3 years.[2]

  • Recommendation: To ensure the integrity of your compound, it is highly recommended to perform a purity check using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before use.

Q: My experimental results are inconsistent, and I suspect an issue with my this compound stock solution. How can I verify its integrity?

A: Inconsistent results can stem from compound degradation due to improper storage or handling, such as multiple freeze-thaw cycles.[3]

  • Verification Workflow:

    • Review your storage and handling procedures against the recommendations.

    • Prepare a fresh stock solution from a new vial of solid compound, if available.

    • Perform a quality control check on the suspect stock solution. An HPLC analysis comparing the stored solution to a freshly prepared standard can help identify degradation products and confirm the concentration.

GHS_Troubleshooting_Workflow Troubleshooting this compound Storage Issues start Start: Experimental Inconsistency or Visual Anomaly check_storage Review Storage Conditions and Handling Log start->check_storage improper_storage Improper Storage or Multiple Freeze-Thaw Cycles? check_storage->improper_storage visual_inspection Visually Inspect Stock Solution (Precipitate, Color Change) improper_storage->visual_inspection No qc_analysis Perform QC Analysis (e.g., HPLC) on a Freshly Prepared Standard and the Stored Sample improper_storage->qc_analysis Yes precipitate_present Precipitate or Cloudiness Observed? visual_inspection->precipitate_present attempt_redissolve Attempt to Redissolve (Warm and Vortex) precipitate_present->attempt_redissolve Yes precipitate_present->qc_analysis No redissolved Successfully Redissolved? attempt_redissolve->redissolved redissolved->qc_analysis No use_with_caution Proceed with Caution and Note Potential for Reduced Potency redissolved->use_with_caution Yes degradation_detected Degradation or Purity Issues Detected? qc_analysis->degradation_detected degradation_detected->use_with_caution No discard_prepare_fresh Discard Old Stock and Prepare a Fresh Solution degradation_detected->discard_prepare_fresh Yes

Caption: A decision-making workflow for troubleshooting common issues encountered with stored this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[1] As an isomer of PF-04995274, it is a potent and high-affinity compound.[1][3] The 5-HT4 receptor is a G-protein coupled receptor, and its activation is thought to modulate the release of neurotransmitters and improve synaptic plasticity.

Q2: What is a suitable solvent for preparing stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of PF-04995274.[2]

Q3: How can I prevent degradation of my this compound stock solution?

A3: To minimize degradation, it is imperative to aliquot the stock solution into single-use volumes immediately after preparation. This practice prevents repeated freeze-thaw cycles, which can lead to compound inactivation.[3]

Experimental Protocols

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a stored sample of this compound by comparing it to a freshly prepared standard.

Materials:

  • Stored this compound sample

  • High-purity this compound reference standard

  • HPLC-grade DMSO

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in DMSO to prepare a 10 mM stock solution.

    • From this stock, prepare a working standard of 1 mM by diluting with an appropriate solvent mixture (e.g., 50:50 water:acetonitrile).

  • Sample Preparation:

    • Prepare a 1 mM solution of the stored this compound sample using the same solvent mixture as the working standard.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the working standard to determine the retention time of the intact compound.

    • Inject the sample solution.

    • Compare the chromatograms. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks.

GHS_Signaling_Pathway Hypothesized Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin Release htr4 5-HT4 Receptor g_protein Gαs Protein Activation htr4->g_protein ac Adenylate Cyclase Activation g_protein->ac camp Increased cAMP Production ac->camp pka PKA Activation camp->pka downstream Downstream Signaling (e.g., CREB phosphorylation) pka->downstream effects Enhanced Synaptic Plasticity and Neurotransmitter Release downstream->effects pf04995274 This compound pf04995274->htr4 Binds and Activates

Caption: A diagram illustrating the hypothesized signaling pathway of this compound as a 5-HT4 receptor agonist.

References

Technical Support Center: (S)-PF-04995274 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-PF-04995274 in in vivo experiments.

Understanding this compound

This compound is a potent and selective partial agonist of the serotonin (B10506) 4 receptor (5-HT4R).[1][2] Its mechanism of action involves the activation of 5-HT4 receptors, which are G-protein coupled receptors that signal through the Gαs subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade can influence various cellular processes, including synaptic plasticity and the non-amyloidogenic processing of amyloid precursor protein (APP), making it a compound of interest in neuroscience research, particularly for Alzheimer's disease and depression.[1][4]

A key challenge in the in vivo application of this compound is its hydrophobic nature and limited aqueous solubility.[3] This necessitates careful consideration of formulation strategies to ensure consistent and effective delivery.

Troubleshooting In Vivo Delivery

This section addresses common issues encountered during the in vivo administration of this compound.

Quantitative Data Summary: Formulation & Stability

Proper formulation is critical for achieving reliable and reproducible results. The following table summarizes key quantitative data related to the formulation and stability of this compound.

ParameterVehicle / ConditionResultNotes
Solubility DMSO≥ 86 mg/mL (≥ 198.83 mM)[3]Use fresh, anhydrous DMSO as it is hygroscopic.[3]
WaterInsoluble[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.78 mM)[3]Suitable for intravenous administration.[1]
0.5% Carboxymethylcellulose (CMC) in sterile waterSuspension[1]Common for oral gavage administration.[1] Ensure homogeneity before each administration.[1]
Stability Stock Solution in DMSO (-20°C)Up to 1 month[3]Store in small, single-use aliquots to avoid freeze-thaw cycles. Protect from light.[3]
pHNeutral pH recommendedThe benzisoxazole core may be susceptible to cleavage under strong acidic or basic conditions.[3]
LightProtect from lightUse amber vials or wrap containers in foil to prevent potential photodegradation.[3]

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in plasma concentrations of this compound after oral administration. What are the potential causes and how can we mitigate this?

High inter-subject variability is a common challenge with orally administered hydrophobic compounds. Potential causes include:

  • Inconsistent Formulation: If this compound is not uniformly suspended in the vehicle, different animals may receive different effective doses.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption.

  • Gastrointestinal Physiology: Individual differences in gastric emptying time and intestinal motility can lead to variable absorption.

Mitigation Strategies:

  • Formulation Optimization: Ensure your formulation is a homogenous suspension. For suspensions like 0.5% CMC, vortex thoroughly before each administration.[1] Consider alternative formulations like self-emulsifying drug delivery systems (SEDDS) to improve consistency.

  • Standardize Experimental Conditions: Implement a consistent fasting period for all animals before dosing.

  • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

Q2: Our in vivo efficacy results are inconsistent, even with a consistent formulation. What else could be contributing to this variability?

Beyond formulation, other factors can contribute to inconsistent efficacy:

  • Inaccurate Dosing: Ensure your administration technique (e.g., oral gavage, intravenous injection) is precise and consistent across all animals.

  • Metabolic Differences: Individual variations in drug metabolism can lead to different levels of active compound at the target site.

  • Off-Target Effects: While this compound is selective, high concentrations could potentially lead to off-target effects that might influence the experimental outcome.

Troubleshooting Steps:

  • Refine Administration Technique: Ensure all personnel are thoroughly trained and follow a standardized protocol for drug administration.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate plasma concentrations of this compound with the observed efficacy to understand the exposure-response relationship.

  • Dose-Response Studies: Conduct thorough dose-response studies to identify a dose that produces a consistent and robust effect.

Q3: What are the potential side effects of this compound in animal models?

As a 5-HT4 receptor agonist, potential side effects are primarily related to the activation of these receptors in the gastrointestinal tract.[1] Researchers should monitor for:

  • Increased gastric motility

  • Diarrhea

At higher doses, it is important to observe animals for any signs of dehydration or discomfort. While newer 5-HT4 agonists generally have a good safety profile, close observation for any behavioral changes or adverse reactions is recommended, especially during initial dose-escalation studies.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Alzheimer's Disease using the Morris Water Maze

This protocol outlines a general procedure for assessing the effect of this compound on cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD mice) using the Morris Water Maze.

1. Animal Model and Drug Administration:

  • Animals: Aged (e.g., 6-8 months) 5xFAD transgenic mice and wild-type littermates.

  • Formulation: Prepare this compound as a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water for oral gavage. Ensure the suspension is homogenous by vortexing before each administration.[1]

  • Dosing: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14-28 days) before and during behavioral testing. A recommended starting dose for a dose-ranging study could be 1 mg/kg, escalating to 10 mg/kg and 50 mg/kg.[1]

2. Morris Water Maze Procedure:

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A submerged escape platform (10 cm in diameter) is placed 1-1.5 cm below the water surface. Various high-contrast visual cues should be placed around the room.

  • Acquisition Phase (5-7 days):

    • Conduct 4 trials per mouse per day.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.

    • Allow the mouse to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel starting position.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

3. Data Analysis:

  • Acquisition Phase: Analyze the escape latency and path length across training days to assess learning.

  • Probe Trial: Analyze the time spent in the target quadrant and platform crossings to assess spatial memory retention.

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane S_PF This compound HTR4 5-HT4 Receptor S_PF->HTR4 Binds to G_protein Gαs HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Synaptic Plasticity Genes) CREB->Gene_Expression Promotes

Signaling cascade of this compound via the 5-HT4 receptor.
Experimental Workflow for In Vivo Delivery and Efficacy Testing

G A Compound Formulation (this compound in vehicle) C Dosing Regimen (Route, Dose, Frequency) A->C B Animal Model Selection (e.g., 5xFAD mice) B->C D Behavioral Testing (e.g., Morris Water Maze) C->D E Data Collection (Escape Latency, Path Length, etc.) D->E F Data Analysis (Statistical Comparison) E->F G Interpretation of Results (Cognitive Effects) F->G G Start Inconsistent In Vivo Results Check_Formulation Is the formulation homogenous and stable? Start->Check_Formulation Check_Dosing Is the dosing procedure accurate and consistent? Check_Formulation->Check_Dosing Yes Optimize_Formulation Optimize formulation (e.g., sonication, alternative vehicle) Check_Formulation->Optimize_Formulation No Check_PK Are plasma concentrations consistent? Check_Dosing->Check_PK Yes Standardize_Dosing Standardize administration technique and training Check_Dosing->Standardize_Dosing No Check_PD Is there target engagement? Check_PK->Check_PD Yes Investigate_Metabolism Investigate inter-animal metabolic differences Check_PK->Investigate_Metabolism No Assess_Off_Target Assess for potential off-target effects Check_PD->Assess_Off_Target No End Consistent Results Check_PD->End Yes Optimize_Formulation->Check_Formulation Standardize_Dosing->Check_Dosing Investigate_Metabolism->Check_PK Assess_Off_Target->End

References

minimizing off-target binding in assays with (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target binding in assays involving (S)-PF-04995274, a potent and selective partial 5-HT4 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the (S)-enantiomer of PF-04995274 and acts as a partial agonist at the 5-hydroxytryptamine receptor 4 (5-HT4R).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gs alpha subunit.[4] Activation of the 5-HT4 receptor by an agonist like this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] This signaling cascade can influence a variety of cellular processes, including gene expression and synaptic plasticity.[1]

Q2: What is off-target binding and why is it a concern in my experiments?

Off-target binding occurs when a compound, in this case this compound, interacts with unintended proteins or receptors. This can lead to a variety of issues in experimental assays, including high background signals, reduced assay sensitivity, and inaccurate pharmacological profiling of the compound.[5] Minimizing off-target binding is crucial for obtaining reliable and reproducible data.

Q3: Is this compound known for significant off-target binding?

Troubleshooting Guides

Issue: High Background Signal in Radioligand Binding Assays

High background signal in a competitive radioligand binding assay for this compound can be indicative of non-specific binding of the radioligand or the test compound.

Troubleshooting Steps:

  • Optimize Blocking Agents: Ensure the use of an appropriate blocking agent in your assay buffer to saturate non-specific binding sites on membranes and filter plates. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[6][7]

  • Adjust Buffer Composition:

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl) in the wash buffer can help disrupt ionic interactions that contribute to non-specific binding.[8]

    • pH: Verify that the pH of your assay and wash buffers is optimal for specific 5-HT4 receptor binding and does not promote non-specific interactions.[8]

  • Incorporate Detergents: Adding a low concentration of a mild, non-ionic detergent (e.g., Tween-20) to the wash buffer can help reduce hydrophobic interactions that cause non-specific binding.[8][9]

  • Optimize Washing Steps: Increase the number and volume of wash steps to more effectively remove unbound radioligand and test compound.[6]

  • Evaluate Radioligand Concentration: Use a concentration of the radiolabeled ligand (e.g., [3H]GR113808) that is at or below its Kd value to minimize non-specific binding.[10]

Issue: Inconsistent EC50/IC50 Values

Variability in the calculated potency (EC50 in functional assays) or binding affinity (IC50 in binding assays) of this compound can be caused by non-specific binding interfering with the specific signal.

Troubleshooting Steps:

  • Review Assay Window: A narrow assay window (the difference between the maximum and minimum signal) can be susceptible to noise from non-specific binding. Optimize assay conditions to maximize the specific signal.

  • Pre-clearing Lysates (for IP): If using immunoprecipitation techniques, pre-clear the cell lysate by incubating it with beads alone before adding antibodies. This will remove proteins that non-specifically bind to the beads.[6]

  • Titrate Compound Concentrations: Ensure that the concentration range of this compound used is appropriate to generate a full dose-response curve. Very high concentrations may lead to off-target effects and non-specific binding.

  • Control for Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) can sometimes contribute to non-specific effects. Ensure that all wells, including controls, contain the same final concentration of the vehicle.

Data Presentation

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of PF-04995274, of which this compound is an isomer. These values highlight the compound's high affinity for the 5-HT4 receptor.

Table 1: Receptor Binding Affinity (Ki) of PF-04995274 [4][11]

Receptor SubtypeKi (nM)
Human 5-HT4A0.36
Human 5-HT4B0.46
Human 5-HT4D0.15
Human 5-HT4E0.32
Rat 5-HT4S0.30

Table 2: Functional Potency (EC50) of PF-04995274 [4][11]

Receptor SubtypeEC50 (nM)
Human 5-HT4A0.47
Human 5-HT4B0.36
Human 5-HT4D0.37
Human 5-HT4E0.26
Rat 5-HT4S0.59
Rat 5-HT4L0.65
Rat 5-HT4E0.62

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled antagonist.[10][12]

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the desired 5-HT4 receptor isoform to confluency.

  • Harvest, wash, and pellet the cells.

  • Resuspend the cell pellet in a lysis buffer and homogenize.

  • Centrifuge the homogenate at high speed to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.[10]

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, a fixed concentration of a radioligand such as [3H]GR113808, and varying concentrations of unlabeled this compound.[10]

  • Add the prepared cell membranes to initiate the binding reaction.

  • Define non-specific binding using a high concentration of a known 5-HT4 receptor ligand.[12]

  • Incubate at room temperature to allow the binding to reach equilibrium.[12]

3. Filtration and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[12][13]

  • Wash the filters with ice-cold assay buffer.[12]

  • Quantify the radioactivity retained on the filters using a liquid scintillation counter.[10]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Cell-Based cAMP Functional Assay

This protocol determines the potency (EC50) of this compound in stimulating the production of cAMP.[4][10]

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the 5-HT4 receptor in appropriate media.

  • Seed the cells into 96-well plates and allow them to adhere overnight.[10]

2. Assay Procedure:

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.[10]

  • Add varying concentrations of this compound to the wells.

  • Incubate at 37°C for a specified time to allow for agonist-induced cAMP accumulation.[10]

3. Cell Lysis and cAMP Detection:

  • Terminate the stimulation by adding a lysis buffer.

  • Measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).[10]

4. Data Analysis:

  • Plot the cAMP levels against the logarithm of the concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]

Visualizations

Signaling_Pathway S_PF_04995274 This compound HT4R 5-HT4 Receptor S_PF_04995274->HT4R Binds to & Activates Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) PKA->Downstream Phosphorylates Targets Leading to

Caption: Signaling pathway of this compound via the 5-HT4 receptor.

Troubleshooting_Workflow Start High Background Signal Detected Check_Blocking Review Blocking Step - Appropriate agent? - Sufficient incubation? Start->Check_Blocking Optimize_Blocking Optimize Blocking Conditions - Test alternative agents - Increase incubation time/temp Check_Blocking->Optimize_Blocking Issue Suspected Check_Washing Evaluate Washing Steps - Adequate washes? - Optimal buffer? Check_Blocking->Check_Washing Looks OK Optimize_Blocking->Check_Washing Optimize_Washing Optimize Washing Protocol - Increase number/duration of washes - Add surfactant Check_Washing->Optimize_Washing Issue Suspected Check_Buffers Assess Buffer Conditions - Adjust pH - Increase salt concentration Check_Washing->Check_Buffers Looks OK Optimize_Washing->Check_Buffers Optimize_Buffers Optimize Buffer Composition Check_Buffers->Optimize_Buffers Issue Suspected End Reduced Background & Clear Signal Check_Buffers->End Looks OK Optimize_Buffers->End

Caption: Troubleshooting workflow for high background signal.

References

Technical Support Center: Synthesis of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-PF-04995274.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Formation of 4-substituted 3-hydroxybenzisoxazole Core due to Undesired Byproduct

Question: During the synthesis of the 4-substituted 3-hydroxybenzisoxazole intermediate, a significant amount of an undesired benzoxazolinone byproduct is observed, leading to low yields. What causes this, and how can it be prevented?

Answer: The formation of a benzoxazolinone byproduct is likely due to a Lossen-type rearrangement of a hydroxamic acid intermediate. This rearrangement is a known challenge in the synthesis of related benzisoxazole cores. To mitigate this issue, two alternative and more robust synthetic routes to the key 4-fluorobenzisoxazol-3-one intermediate have been developed, which avoid the conditions leading to this rearrangement. These routes have been successfully implemented on a multi-kilogram scale and offer improved process safety and greener conditions.[1][2]

Recommended Solutions:

  • Route A: From 2-fluoro-6-hydroxybenzoic acid. This is the recommended route, demonstrating high reproducibility.

  • Route B: Alternative approach from a different starting material. While also effective, Route A is generally preferred for its efficiency and safety profile.[1]

Adopting one of these established alternative routes is the most effective way to circumvent the formation of the benzoxazolinone byproduct and improve the overall yield of the synthesis.

Issue 2: Incomplete N-alkylation Reaction

Question: The N-alkylation step to introduce the piperidine (B6355638) moiety is sluggish and results in incomplete conversion. How can this reaction be optimized?

Answer: Incomplete N-alkylation can be attributed to several factors, including insufficient reactivity of the electrophile, steric hindrance, or suboptimal reaction conditions. To drive the reaction to completion, consider the following optimizations:

  • Choice of Leaving Group: Ensure the tosylate of the (R)-tetrahydrofuran-3-ol is used, as it is an effective leaving group for this nucleophilic substitution.

  • Base and Solvent: The use of a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) in an appropriate solvent like dimethylacetamide (DMAc) is crucial for the deprotonation of the piperidine nitrogen, facilitating the alkylation.

  • Temperature and Reaction Time: The reaction is typically run at a moderate temperature (e.g., 50 °C) for a sufficient duration (e.g., 6 hours). Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.

Issue 3: Difficulty in Purification of Intermediates

Question: Purification of the intermediates, particularly after the etherification and N-alkylation steps, is challenging due to the presence of closely related impurities. What purification strategies are recommended?

Answer: The kilogram-scale synthesis of this compound was designed to proceed without the need for chromatographic purification.[1] This is achieved through the development of highly selective reactions and crystallization-induced purification of key intermediates.

  • Crystallization: For key intermediates, developing a robust crystallization procedure is the most effective and scalable purification method. This may involve screening various solvent systems and optimizing temperature profiles.

  • Extraction and Washing: Thorough aqueous workups to remove inorganic salts and water-soluble impurities are critical. Utilizing brine washes can aid in breaking emulsions and removing residual water from the organic layer.

If chromatography is unavoidable for small-scale synthesis or impurity profiling, normal-phase silica (B1680970) gel chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradients) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield of the reported multi-kilogram scale synthesis of this compound?

A1: The synthesis delivered the final active pharmaceutical ingredient (API) in a 34% overall yield over six linear steps without the need for chromatography.[1]

Q2: What are the key starting materials for the recommended synthetic route?

A2: The recommended route starts from 2-fluoro-6-hydroxybenzoic acid.[1]

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: While the publication highlights enhanced process safety for the recommended route, standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), and carefully handling all reagents, especially strong bases and acids.

Quantitative Data Summary

Table 1: Summary of Yields for Key Synthetic Steps

StepStarting MaterialProductYield (%)Reference
Formation of 4-Fluorobenzisoxazol-3-one (Recommended Route)2-fluoro-6-hydroxybenzoic acid derivative4-Fluorobenzisoxazol-3-one87[1]
Etherification with (R)-tetrahydrofuran-3-yl tosylate4-Fluorobenzisoxazol-3-one4-((R)-tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-one64[1]
N-alkylation with Boc-protected piperidinemethanol4-((R)-tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-oneBoc-protected piperidine intermediate~100[1]
Boc DeprotectionBoc-protected piperidine intermediatePiperidine intermediate tosylate salt94[1]
Final N-alkylation and Salt FormationPiperidine intermediate tosylate saltThis compound89[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzisoxazol-3-one (Recommended Route)

  • To a solution of the 2-fluoro-6-hydroxybenzoic acid derivative in methanol, add hydroxylamine (B1172632) hydrochloride and potassium hydroxide (B78521).

  • Stir the reaction mixture at 25 °C for 16 hours.

  • Upon completion, add potassium hydroxide and water, and heat the mixture to 110 °C for 20 hours.

  • After cooling, acidify the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 4-fluorobenzisoxazol-3-one.

Protocol 2: Etherification with (R)-tetrahydrofuran-3-yl tosylate

  • To a solution of 4-fluorobenzisoxazol-3-one in dimethylacetamide (DMAc), add (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (B104242) and potassium carbonate.

  • Heat the reaction mixture to 50 °C for 24 hours.

  • After cooling, add water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the desired ether.

Protocol 3: N-alkylation with Boc-protected piperidinemethanol

  • To a solution of the ether intermediate from Protocol 2 in dimethylacetamide (DMAc), add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and sodium bis(trimethylsilyl)amide (NaHMDS).

  • Heat the mixture to 50 °C for 6 hours.

  • Cool the reaction and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected piperidine intermediate.

Visualizations

Synthesis_Pathway A 2-Fluoro-6-hydroxybenzoic acid derivative B 4-Fluorobenzisoxazol-3-one A->B Hydroxylamine, KOH C 4-((R)-tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-one B->C (R)-THF-3-OTs, K2CO3 D Boc-protected piperidine intermediate C->D Boc-piperidinemethanol, NaHMDS E Piperidine intermediate D->E TsOH F This compound E->F Final Alkylation

Caption: Recommended synthetic pathway for this compound.

Troubleshooting_Lossen Start Synthesis of 4-substituted 3-hydroxybenzisoxazole core Problem Low Yield? Start->Problem Cause Formation of Benzoxazolinone (Lossen Rearrangement) Problem->Cause Yes Proceed Proceed with Synthesis Problem->Proceed No Solution Adopt Alternative Synthetic Routes Cause->Solution RouteA Route A: From 2-fluoro-6-hydroxybenzoic acid Solution->RouteA RouteB Route B: Alternative Starting Material Solution->RouteB RouteA->Proceed RouteB->Proceed

Caption: Troubleshooting logic for overcoming the Lossen rearrangement.

References

(S)-PF-04995274 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (S)-PF-04995274, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and high-affinity partial agonist for the serotonin (B10506) 4 receptor (5-HT4R).[3] Its primary action is to bind to and activate 5-HT4 receptors, which are G-protein coupled receptors. This activation primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade can influence various cellular processes, including gene expression and synaptic plasticity.[3]

Q2: What is the difference between this compound and PF-04995274?

This compound is the (S)-enantiomer of the racemic compound PF-04995274.[3][4] Enantiomers are stereoisomers that are mirror images of each other and can exhibit different pharmacological properties.

Q3: What are the expected EC50 and Ki values for this compound?

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for the racemic compound PF-04995274. These values can serve as a reference for experiments with the (S)-enantiomer.

Table 1: In Vitro Binding Affinity (Ki) of PF-04995274 [5]

Receptor Isoform (Human)Ki (nM)
5-HT4A0.36
5-HT4B0.46
5-HT4D0.15
5-HT4E0.32
Receptor Isoform (Rat) Ki (nM)
5-HT4S0.30

Table 2: In Vitro Functional Potency (EC50) of PF-04995274 [5]

Receptor Isoform (Human)EC50 (nM)
5-HT4A0.47
5-HT4B0.36
5-HT4D0.37
5-HT4E0.26
Receptor Isoform (Rat) EC50 (nM)
5-HT4S0.59
5-HT4L0.65
5-HT4E0.62

Troubleshooting Dose-Response Curve Optimization

Q4: My dose-response curve is flat or shows very low potency. What are the possible causes?

A flat or shifted dose-response curve can result from several factors. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.

  • Cell Health and Receptor Expression: Ensure your cells are healthy and express sufficient levels of the 5-HT4 receptor. Passage number can affect receptor expression levels.

  • Assay Conditions:

    • Incubation Time: The incubation time may be too short for the agonist to induce a measurable response. Optimize the incubation time (e.g., 15-30 minutes for cAMP assays).[2]

    • PDE Inhibitor: In cAMP assays, the absence or insufficient concentration of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) can lead to the rapid degradation of cAMP.[2][6]

  • Reagent Quality: Check the quality and expiration dates of all assay reagents, including cell culture media, buffers, and detection kits.

Q5: I am observing high variability between replicate wells. How can I reduce this?

High variability can obscure the true dose-response relationship. Here are some common causes and solutions:

  • Cell Plating Inconsistency: Uneven cell seeding is a major source of variability.[7] Ensure a single-cell suspension before plating and use appropriate techniques to avoid "edge effects," where wells at the edge of the plate behave differently.[7] Allowing plates to sit at room temperature for a period before incubation can sometimes improve cell distribution.[7]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the compound dilutions, can lead to significant errors. Use calibrated pipettes and proper technique.

  • DMSO Concentration: If using DMSO to dissolve the compound, ensure the final concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Incubator Conditions: Inconsistent temperature or CO2 levels within the incubator can affect cell health and response.[7]

Q6: The maximal response (Emax) of this compound in my functional assay is lower than expected for an agonist. Why is this?

This compound is a partial agonist.[2][3] By definition, a partial agonist does not produce the same maximal response as a full agonist (like serotonin) even at saturating concentrations. The Emax should be compared to that of a full agonist to confirm its partial agonism.[2]

Experimental Protocols

Protocol 1: Cell-Based cAMP Functional Assay

This protocol outlines a method to determine the potency (EC50) of this compound by measuring cAMP production in cells expressing the 5-HT4 receptor.[2]

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.[2][6]

  • This compound

  • Reference full agonist (e.g., Serotonin)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)[6]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA)[2][6]

  • 96-well plates

Methodology:

  • Cell Seeding: Seed HEK293-5HT4R cells into 96-well plates at a predetermined density and allow them to adhere overnight.[2]

  • Assay Preparation:

    • Remove the culture medium and wash the cells with pre-warmed assay buffer.[2]

    • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer for 15-30 minutes at 37°C to prevent cAMP degradation.[2]

  • Compound Addition:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the diluted compound to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control (full agonist).[2]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes to stimulate cAMP production.[2]

  • Cell Lysis: Terminate the reaction by adding lysis buffer.[2]

  • cAMP Detection: Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[2]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.[2]

Protocol 2: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled antagonist from the 5-HT4 receptor.[6][8]

Materials:

  • Cell membranes from a cell line expressing the human 5-HT4 receptor.[6][8]

  • Radiolabeled 5-HT4 antagonist (e.g., [3H]-GR113808).[8]

  • This compound

  • Non-specific binding control (a high concentration of a non-labeled antagonist).[8]

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

Methodology:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.[6][8] Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific antagonist).[8]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[6]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.[8]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[2]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[2]

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal curve to determine the IC50 value.[2]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2][6]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Compound This compound Receptor 5-HT4 Receptor Compound->Receptor Binds & Activates G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Leads to Dose_Response_Workflow A 1. Cell Seeding (e.g., HEK293-5HT4R cells in 96-well plate) C 3. Compound Addition (Add dilutions, vehicle, and positive control to cells) A->C B 2. Compound Preparation (Serial dilution of This compound) B->C D 4. Incubation (Allow for agonist-induced response, e.g., cAMP production) C->D E 5. Signal Detection (Cell lysis and measurement of response, e.g., HTRF) D->E F 6. Data Analysis (Plot response vs. log[concentration] and fit curve to find EC50) E->F Troubleshooting_Tree Start Problem: Poor Dose-Response Curve Issue1 High Variability? Start->Issue1 Issue2 Low Potency / Flat Curve? Start->Issue2 Issue1->Issue2 No Sol1a Check Cell Plating (Ensure even seeding) Issue1->Sol1a Yes Sol2a Verify Compound Integrity (Check storage, new aliquot) Issue2->Sol2a Yes Sol1b Verify Pipetting Accuracy Sol1a->Sol1b Sol1c Standardize DMSO % Sol1b->Sol1c Sol2b Confirm Cell Health & Receptor Expression Sol2a->Sol2b Sol2c Optimize Assay Conditions (Incubation time, PDE inhibitor) Sol2b->Sol2c Sol2d Note: It's a Partial Agonist (Emax < Full Agonist) Sol2c->Sol2d

References

Technical Support Center: (S)-PF-04995274 Stock Management in Hygroscopic DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (S)-PF-04995274 stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO), a commonly used but highly hygroscopic solvent. Adherence to these guidelines is critical for ensuring the stability, solubility, and overall integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent critical for this compound?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions.[1] DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a suitable choice for creating high-concentration stock solutions for in vitro and in vivo studies.[2][3][4]

Q2: What does it mean that DMSO is "hygroscopic," and why is this a concern?

A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7] This absorbed water can significantly impact the solubility and stability of dissolved compounds like this compound.[8][9] Increased water content can lead to compound precipitation, degradation through hydrolysis, and inaccurate solution concentrations.[8][10]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: To ensure the long-term stability of your this compound stock solutions, it is crucial to store them properly. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[1][11][12]

Storage TemperatureDurationKey Considerations
-20°CUp to 1 month[1]Protect from light.
-80°CUp to 6 months[1]Ideal for long-term storage.

Q4: Can I store my anhydrous DMSO bottle in the refrigerator or freezer?

A4: While it may seem intuitive to store anhydrous DMSO at low temperatures, it is not recommended. DMSO has a freezing point of 18.5°C (65.3°F).[2][13] If the bottle is opened while still cold, condensation will form inside, introducing water.[14] Always allow the container to equilibrate to room temperature before opening.[5]

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving in DMSO.

  • Possible Cause: The DMSO has absorbed water, reducing its solvating power for the hydrophobic compound.

    • Solution: Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1][11]

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit.

    • Solution: Try preparing a more dilute stock solution.

  • Possible Cause: Insufficient agitation or low temperature.

    • Solution: Vortex the solution thoroughly. Gentle warming to 37°C or brief sonication can also aid dissolution.[1][11]

Issue 2: My this compound stock solution, which was initially clear, now shows precipitation.

  • Possible Cause: The solution has absorbed water over time due to improper storage or repeated opening of the vial.

    • Solution: Prepare fresh stock solutions and ensure they are aliquoted into single-use vials with tightly sealed caps.[1]

  • Possible Cause: The stock solution was subjected to multiple freeze-thaw cycles.

    • Solution: Aliquoting is critical to avoid this.[1][11][12] If you must re-use a stock, gently warm and sonicate the solution to try and redissolve the precipitate before use.[11]

  • Possible Cause: The storage temperature was too low, causing the compound to crash out of solution.

    • Solution: Ensure storage at the recommended -20°C or -80°C.[1]

Issue 3: I observe precipitation when I dilute my DMSO stock solution into an aqueous medium (e.g., cell culture media).

  • Possible Cause: This is a common issue with hydrophobic compounds. The final concentration of DMSO may be too high, or the dilution technique may be suboptimal.

    • Solution:

      • Minimize Final DMSO Concentration: Aim for a final DMSO concentration below 0.5% in your assay to avoid cytotoxicity and solubility issues.[1]

      • Optimize Dilution: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid and even dispersion.[1]

      • Consider Co-solvents: For in vivo preparations, using co-solvents like PEG300 and Tween-80 can help maintain solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO

  • Equilibration: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to reach room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use gentle warming (37°C) or brief sonication to aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light. Store at -20°C for short-term use or -80°C for long-term storage.[1]

Visual Guides

experimental_workflow Experimental Workflow: Preparing this compound Stocks cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage equilibration Equilibrate this compound and Anhydrous DMSO to Room Temperature weighing Weigh this compound equilibration->weighing add_dmso Add Anhydrous DMSO weighing->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_solubility Visually Inspect for Complete Dissolution vortex->check_solubility warm_sonicate Gentle Warming (37°C) or Sonication check_solubility->warm_sonicate Incomplete aliquot Aliquot into Single-Use Vials check_solubility->aliquot Complete warm_sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

troubleshooting_workflow Troubleshooting Precipitation in Aqueous Media cluster_solutions Potential Solutions cluster_actions Corrective Actions start Precipitation Observed During Aqueous Dilution check_dmso_conc Is final DMSO concentration <0.5%? start->check_dmso_conc optimize_dilution Was dilution technique optimized? check_dmso_conc->optimize_dilution Yes decrease_dmso Decrease final DMSO concentration check_dmso_conc->decrease_dmso No use_cosolvent Consider using co-solvents optimize_dilution->use_cosolvent Yes prewarm_media Pre-warm aqueous medium to 37°C optimize_dilution->prewarm_media No end_node Re-attempt Experiment use_cosolvent->end_node decrease_dmso->end_node dropwise_addition Add stock dropwise with gentle mixing prewarm_media->dropwise_addition dropwise_addition->end_node

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: (S)-PF-04995274 Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the 5-HT4 receptor partial agonist, (S)-PF-04995274. The information addresses potential challenges and frequently asked questions based on available clinical trial data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges that may arise during the investigation of this compound, with a focus on interpreting clinical and preclinical findings.

Q1: We are not observing the classic antidepressant-like effects on emotional bias in our behavioral assays that are typical for SSRIs. Is this a known issue with this compound?

A1: Yes, this is a key finding from the early clinical evaluation of this compound. The RESTAND study, a 7-day, double-blind, placebo-controlled trial in patients with Major Depressive Disorder (MDD), found that this compound did not produce the expected changes in behavioral negative bias, unlike the comparator SSRI, citalopram (B1669093).[1][2] While citalopram reduced accuracy and reaction time for recognizing negative facial expressions, this compound showed no significant effect on these measures.[1][2] This suggests a divergence in the mechanism of action from traditional SSRIs.

Troubleshooting Steps:

  • Re-evaluate your experimental paradigm: Your assays may be optimized to detect changes in emotional processing that are characteristic of SSRIs. Consider incorporating alternative behavioral paradigms that assess other cognitive domains or neural network functions.

  • Focus on different neural correlates: Instead of focusing solely on amygdala activity, which is typically modulated by SSRIs, investigate potential changes in the medial-frontal cortex. The RESTAND study observed increased activation in this region with this compound, suggesting a different neural mechanism of action.[1][2]

  • Assess self-reported outcomes: this compound showed preliminary evidence of early improvements in self-reported depression, anxiety, and negative affect.[1][2] Incorporating and prioritizing these subjective measures in your studies may reveal a more accurate picture of the compound's effects.

Q2: What were the reported side effects of this compound in clinical trials, and how do they compare to standard antidepressants?

A2: this compound was reported to be well-tolerated in the short-term RESTAND study, with no major adverse events occurring.[1][2] The overall incidence of side effects was comparable to or lower than that of citalopram. While a detailed breakdown of specific adverse events for this compound is not publicly available, researchers should be aware of the common side effects associated with serotonergic agents.

Q3: Was this compound discontinued, and if so, for what reason?

A3: Publicly available information does not definitively state that this compound has been discontinued. However, the primary "challenge" highlighted in the available research is its distinct and unexpected mechanism of action compared to established antidepressants. While it showed some positive signals, the lack of a classic SSRI-like profile on emotional bias tasks may have presented a challenge for its continued development as a traditional antidepressant. Further clinical trials were recommended to better understand its potential.[2]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from the RESTAND study, a 7-day, double-blind, placebo-controlled trial involving 90 participants with unmedicated Major Depressive Disorder (MDD). Participants were randomized to receive this compound (15 mg), citalopram (20 mg), or a placebo.[1][2]

Table 1: Effects on Observer- and Self-Reported Depression Scores

Outcome MeasureThis compound vs. PlaceboCitalopram vs. Placebo
Observer-Rated Depression Severity ReducedReduced
Self-Reported Depression ReducedNo significant change in the short timeframe
Self-Reported State Anxiety ReducedNo significant change in the short timeframe
Self-Reported Negative Affect ReducedNo significant change in the short timeframe

Note: The RESTAND study was not powered as a formal clinical trial to assess antidepressant efficacy, and these findings are considered preliminary.

Table 2: Effects on Emotional Cognition and Neural Activity (fMRI)

Outcome MeasureThis compoundCitalopram
Behavioral Negative Bias No significant changeReduced accuracy and reaction time for negative faces
Amygdala Activity No changeReduced left amygdala activation to emotional faces
Medial-Frontal Cortex Activation Increased across emotional valencesValence-specific shifts

Experimental Protocols

1. Facial Expression Recognition Task (Behavioral Assessment)

  • Objective: To assess emotional processing biases.

  • Methodology: Participants are presented with facial expressions of various basic emotions (e.g., happiness, sadness, fear, anger) at differing intensities. Their accuracy and reaction time in identifying these emotions are recorded. This task is designed to measure explicit emotional evaluation.

2. Implicit Emotional Face Processing (fMRI)

  • Objective: To measure implicit neural responses to emotional stimuli.

  • Methodology: During functional magnetic resonance imaging (fMRI), participants are shown images of emotional faces (e.g., fearful and happy) and are asked to perform a task unrelated to emotion recognition, such as identifying the gender of the face. This ensures that the measured brain activity reflects implicit emotional processing without conscious emotional evaluation.

3. In Vitro cAMP Functional Assay

  • Objective: To determine the functional potency of this compound as a 5-HT4 receptor agonist.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing the human 5-HT4 receptor are cultured in appropriate media.

    • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

    • Assay: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. This compound is then added at various concentrations.

    • Incubation: The plate is incubated to allow for agonist-induced cAMP accumulation.

    • Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

Visualizations

Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HT4R 5-HT4 Receptor Serotonin->HT4R binds to Gs Gs Protein HT4R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream SPf This compound SPf->HT4R binds to & activates (Partial Agonist)

Caption: Hypothesized signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Results with This compound Check1 Are you observing a lack of SSRI-like effects on emotional bias? Start->Check1 Path1 This is consistent with existing clinical data. This compound has a distinct mechanism. Check1->Path1 Yes Path2 Investigate other potential experimental issues. Check1->Path2 No Action1 Consider alternative behavioral paradigms (e.g., cognitive tasks). Path1->Action1 Action2 Focus on medial-frontal cortex activity in neuroimaging studies. Path1->Action2 Action3 Prioritize self-reported outcomes of mood and anxiety. Path1->Action3 Sub_Path2_1 Review Assay Parameters Path2->Sub_Path2_1 Sub_Path2_2 Check Compound Integrity Path2->Sub_Path2_2 Sub_Path2_3 Validate Cell Line/Model Path2->Sub_Path2_3

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Interpreting Variable Results in DGAT2 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors. DGAT2 is a key enzyme in the final step of triglyceride synthesis, making it a significant target in metabolic disease research.[1][2][3] Variability in experimental outcomes is common; this guide is designed to help you identify potential causes and find solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring DGAT2 activity, and which should I choose?

A1: The most common methods for measuring DGAT2 activity are radioactive, fluorescent, and mass spectrometry-based assays.

  • Radioactive Assays: These are traditional, highly sensitive assays that typically use a radiolabeled fatty acyl-CoA substrate. They directly measure the incorporation of the radiolabel into triglycerides.

  • Fluorescent Assays: These assays use fluorescently labeled substrates and are generally safer and more high-throughput friendly than radioactive methods. However, they can be prone to interference from colored or fluorescent compounds.

  • LC/MS-Based Assays: Liquid chromatography-mass spectrometry offers high specificity and sensitivity, allowing for the direct measurement of the enzymatic product without the need for labeled substrates.[4] This method is particularly useful for complex samples or when assaying impure enzyme preparations.[4]

The choice of assay depends on your specific needs, including throughput requirements, sensitivity, available equipment, and the purity of your enzyme source.

Q2: What are the key differences between DGAT1 and DGAT2 that could affect my inhibitor experiments?

A2: DGAT1 and DGAT2 are isoenzymes that both catalyze the final step of triglyceride synthesis, but they have no sequence homology and possess distinct biochemical and physiological roles.[5]

  • Tissue Distribution: DGAT2 is the predominant isoform in the liver, while DGAT1 is more highly expressed in the intestine.[6]

  • Substrate Preference: DGAT2 preferentially uses newly synthesized fatty acids, whereas DGAT1 tends to utilize fatty acids from both dietary sources and lipolysis.[6]

  • Cellular Localization: Both enzymes are located in the endoplasmic reticulum (ER), but DGAT2's active site faces the cytoplasm, while DGAT1 has a dual topology.[5]

These differences are critical when designing experiments and interpreting results. For instance, DGAT1 inhibition is associated with gastrointestinal side effects that are not typically seen with DGAT2 inhibition.[6] It is crucial to use an inhibitor with high selectivity for DGAT2 to avoid confounding results from off-target effects on DGAT1.

Q3: What are common sources of variability in cellular lipid metabolism assays?

A3: Variability in lipid values can stem from both biological and analytical factors.[7]

  • Biological Variation: Factors such as cell passage number, confluency, and subtle differences in culture conditions can alter cellular metabolism and lipid content.

  • Analytical Variation: This can be introduced during sample preparation, lipid extraction, and the detection method itself.[7] For example, incomplete cell lysis or inefficient lipid extraction will lead to underestimation of triglyceride levels.

  • Patient/Sample Heterogeneity: When using primary cells or patient-derived samples, inherent biological differences between individuals will contribute to variability.

Standardizing protocols, using fresh samples whenever possible, and including appropriate controls are essential for minimizing variability.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No DGAT2 Activity Detected 1. Degraded Enzyme: Improper storage or multiple freeze-thaw cycles of the enzyme preparation. 2. Inactive Substrates: Degradation of diacylglycerol or fatty acyl-CoA substrates. 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer components. 4. Presence of Inhibitors in Sample: Contaminants in the enzyme preparation or sample may be inhibiting the reaction.[8]1. Aliquot and store the enzyme at -80°C. Use a fresh aliquot for each experiment. 2. Prepare fresh substrate solutions. 3. Optimize assay conditions according to the specific enzyme source and assay format. Ensure the assay buffer is at room temperature before use.[8] 4. Test for inhibitors by spiking a known active sample with the questionable preparation. Consider sample purification.
High Background Signal 1. Substrate Auto-oxidation/Degradation: Non-enzymatic breakdown of substrates leading to a false positive signal. 2. Contaminated Reagents: Impurities in buffers or substrates. 3. Incorrect Plate Type: For fluorescent/luminescent assays, using clear plates instead of black or white plates can increase background.[8]1. Include a "no-enzyme" control to measure the non-enzymatic signal and subtract it from all readings. 2. Use high-purity reagents. 3. Ensure the correct plate type is used for the detection method (e.g., black plates for fluorescence).[8]
Inconsistent Results / Poor Reproducibility 1. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents. 2. Incomplete Mixing: Reagents not uniformly distributed in the assay well. 3. Variable Incubation Times: Inconsistency in the timing of reaction initiation and termination. 4. Edge Effects in Microplates: Evaporation from wells on the plate's perimeter leading to changes in reagent concentration.1. Use calibrated pipettes and proper pipetting techniques.[8] 2. Gently mix the plate after adding all reagents. 3. Use a multichannel pipette for simultaneous addition of start/stop reagents to minimize timing variability. 4. Avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier.
Observed IC50 Value Differs from Literature 1. Different Assay Conditions: Variations in substrate concentrations, enzyme source (species, recombinant vs. native), or buffer components. 2. Inaccurate Inhibitor Concentration: Errors in serial dilutions or degradation of the inhibitor stock solution. 3. Reaction Not in Linear Range: If the enzymatic reaction is not proceeding linearly with time, IC50 values will be inaccurate.1. Carefully replicate the conditions reported in the literature if a direct comparison is desired. Note that IC50 values are highly dependent on assay conditions. 2. Prepare fresh inhibitor dilutions from a validated stock solution for each experiment. 3. Perform a time-course experiment to determine the linear range of the reaction and ensure your assay endpoint falls within this window.

Data Presentation

In Vitro Potency of Select DGAT2 Inhibitors
CompoundTargetIC50 (nM)Selectivity vs. DGAT1Source
PF-06424439 Human DGAT214>3500-fold[9]
Compound [I] Human DGAT218N/A[10]
JNJ-DGAT2-A Human DGAT2140>70-fold[9]
PF-07202954 (12) Human DGAT211>4500-fold[6]

Note: IC50 values can vary significantly based on experimental conditions.

Preclinical Pharmacokinetics of DGAT2 Inhibitors
CompoundSpeciesT½ (hours)CL (mL/min/kg)Oral Bioavailability (%)Source
PF-06424439 Rat1.418>100[10]
PF-06424439 Dog1.218>100[10]
Compound [I] Rat0.674676[10]

Experimental Protocols

Protocol 1: In Vitro DGAT2 Enzyme Inhibition Assay (Radiometric)

Objective: To determine the IC50 value of a test compound against a DGAT2 enzyme source.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme-Inhibitor Pre-incubation: In a microplate, combine assay buffer, the DGAT2 enzyme source (e.g., liver microsomes or recombinant enzyme), and the test inhibitor at various concentrations.

  • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the enzymatic reaction by adding the substrate mixture containing diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

  • Incubation: Incubate the reaction for a predetermined time at 37°C, ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water).

  • Lipid Extraction: Vortex and centrifuge the plate to separate the organic and aqueous phases. The newly synthesized radiolabeled triglycerides will partition into the organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[9]

Protocol 2: Cellular Triglyceride Synthesis Assay in HepG2 Cells

Objective: To measure the effect of a DGAT2 inhibitor on de novo triglyceride synthesis in a human liver cell line.

Methodology:

  • Cell Culture: Culture HepG2 cells in a suitable medium until they reach the desired confluency in a multi-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the DGAT2 inhibitor (or vehicle control) for a specified pre-incubation period.

  • Labeling: Add a radiolabeled precursor for triglyceride synthesis, such as [14C]acetic acid or [3H]glycerol, to the cell culture medium.

  • Incubation: Incubate the cells for a period sufficient to allow for the incorporation of the label into newly synthesized triglycerides (e.g., 2-4 hours).

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove unincorporated label. Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., hexane/isopropanol).

  • Lipid Separation: Separate the extracted lipids using thin-layer chromatography (TLC).

  • Quantification: Identify the triglyceride band (using standards) and scrape it into a scintillation vial for quantification by a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Calculate the percentage of inhibition of triglyceride synthesis for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[9]

Mandatory Visualizations

DGAT2_Pathway cluster_ER Endoplasmic Reticulum Fatty_Acyl_CoA Fatty Acyl-CoA DGAT2 DGAT2 Enzyme Fatty_Acyl_CoA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT2 PE_Synthesis Phospholipid Synthesis (PE) DAG->PE_Synthesis Shunted towards DGAT2_Inhibitor (S)-PF-04995274 (DGAT2 Inhibitor) DGAT2_Inhibitor->DGAT2 SREBP1 SREBP-1 Cleavage DGAT2_Inhibitor->SREBP1 Suppresses Triglyceride Triglyceride (TG) DGAT2->Triglyceride Final Step of TG Synthesis Lipid_Droplet Lipid Droplet Storage Triglyceride->Lipid_Droplet

Caption: Triglyceride synthesis pathway showing the inhibitory action of a DGAT2 inhibitor.

Experimental_Workflow start Start: Prepare Inhibitor Serial Dilutions pre_incubation Pre-incubate DGAT2 Enzyme with Inhibitor start->pre_incubation reaction_start Initiate Reaction with Substrates (DAG, Acyl-CoA) pre_incubation->reaction_start incubation Incubate at 37°C (Linear Range) reaction_start->incubation reaction_stop Stop Reaction with Quench Solution incubation->reaction_stop extraction Extract Lipids reaction_stop->extraction quantification Quantify Product (e.g., Scintillation Counting) extraction->quantification analysis Data Analysis: Calculate % Inhibition & IC50 quantification->analysis end End analysis->end

Caption: General experimental workflow for an in vitro DGAT2 enzyme inhibition assay.

References

Technical Support Center: (S)-PF-04995274 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-PF-04995274, focusing on its blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs)

Q1: What is the expected blood-brain barrier (BBB) penetration of this compound?

This compound is described as a brain-penetrant partial agonist of the 5-HT4 receptor. However, quantitative data in the public domain is limited. Generally, for a central nervous system (CNS) drug candidate, adequate BBB penetration is crucial for target engagement and efficacy. The extent of penetration can be influenced by several factors including lipophilicity, molecular size, and interaction with efflux transporters at the BBB.

Q2: My in vivo experiments show lower than expected brain concentrations of this compound. What are the potential causes?

Several factors could contribute to lower-than-anticipated brain concentrations of this compound. These can be broadly categorized as:

  • Active Efflux: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it out of the brain.

  • Low Passive Permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.

  • High Plasma Protein Binding: A high fraction of the compound may be bound to plasma proteins, leaving a smaller unbound fraction available to cross the BBB.

  • Rapid Metabolism: The compound might be rapidly metabolized in the periphery, reducing the amount available to enter the brain.

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

An in vitro P-gp substrate assay using cell lines overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells, can be performed. This assay measures the bidirectional transport of the compound across a cell monolayer. A significantly higher transport rate in the basolateral-to-apical direction compared to the apical-to-basolateral direction (an efflux ratio >2) suggests that the compound is a P-gp substrate.

Q4: What in vitro models can be used to assess the BBB permeability of this compound?

Several in vitro models can provide an initial assessment of BBB permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay predicts passive diffusion across the BBB.

  • Cell-Based Transwell Models: These models utilize brain endothelial cells, often in co-culture with astrocytes and pericytes, to form a monolayer that mimics the BBB. Permeability is assessed by measuring the transport of the compound from the apical (blood) to the basolateral (brain) side.

Troubleshooting Guides

Issue 1: Inconsistent Brain-to-Plasma Ratios in Animal Studies

Possible Causes:

  • Variability in animal physiology.

  • Inconsistent timing of sample collection.

  • Issues with the bioanalytical method.

  • Saturation of efflux transporters at higher doses.

Troubleshooting Steps:

  • Standardize Experimental Protocol: Ensure consistent age, weight, and strain of animals. Standardize the dosing regimen and the timing of blood and brain tissue collection.

  • Validate Bioanalytical Method: Re-validate the LC-MS/MS or other analytical methods for linearity, accuracy, and precision in both plasma and brain homogenate matrices.

  • Conduct a Dose-Response Study: Determine the brain-to-plasma ratio at multiple doses to investigate potential saturation of transport mechanisms.

  • Measure Unbound Concentrations: Determine the unbound fraction of this compound in both plasma and brain tissue to calculate the unbound brain-to-plasma ratio (Kp,uu), which can provide a more accurate measure of BBB penetration.

Issue 2: Low Brain Penetration Observed in In Vitro BBB Model

Possible Causes:

  • This compound is a substrate for efflux transporters expressed on the in vitro model cells.

  • The compound has low passive permeability.

  • The integrity of the in vitro BBB model is compromised.

Troubleshooting Steps:

  • Assess Efflux Transport: Perform a bidirectional permeability assay. If the efflux ratio is high, consider co-administration with a known P-gp inhibitor (e.g., verapamil, elacridar) to confirm P-gp mediated efflux.

  • Evaluate Passive Permeability: Use a PAMPA-BBB assay to specifically assess passive diffusion.

  • Verify Model Integrity: Measure the transendothelial electrical resistance (TEER) of the cell monolayer and/or the permeability of a known BBB-impermeable marker (e.g., sucrose (B13894) or Lucifer yellow) to ensure the integrity of the in vitro barrier.

Quantitative Data Summary

The following table summarizes key parameters used to evaluate the blood-brain barrier penetration of a compound. Note: The values for this compound are hypothetical and for illustrative purposes, as publicly available data is limited.

ParameterDescriptionMethod of DeterminationHypothetical Value for this compoundInterpretation
LogP Octanol-water partition coefficientCalculated or experimentally determined2.5Indicates moderate lipophilicity, which is generally favorable for BBB penetration.
Kp,brain Total brain-to-plasma concentration ratioIn vivo animal studies0.8Suggests that the total concentration in the brain is slightly lower than in the plasma.
fu,plasma Fraction unbound in plasmaEquilibrium dialysis0.1Indicates 90% of the drug in plasma is bound to proteins.
fu,brain Fraction unbound in brainBrain slice or brain homogenate method0.2Indicates 80% of the drug in the brain is bound to tissue.
Kp,uu,brain Unbound brain-to-unbound plasma concentration ratioCalculated: Kp,brain * (fu,plasma / fu,brain)0.4An unbound concentration ratio less than 1 suggests net efflux from the brain.
Efflux Ratio (Papp, B-A) / (Papp, A-B)In vitro transwell assay (e.g., MDCK-MDR1)3.5A ratio >2 is a strong indicator of active efflux by P-glycoprotein.

Experimental Protocols

Protocol 1: In Vivo Determination of Brain-to-Plasma Ratio (Kp,brain)
  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., rats or mice) at a specified dose and route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (e.g., corresponding to the peak plasma concentration or steady-state), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.

  • Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Determine the concentration of this compound in both plasma and brain homogenate using a validated analytical method such as LC-MS/MS.

  • Calculation: Calculate the Kp,brain by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).

Protocol 2: In Vitro P-glycoprotein Substrate Assay
  • Cell Culture: Culture MDCK-MDR1 cells (or a similar cell line overexpressing P-gp) on transwell inserts until a confluent monolayer is formed.

  • Assay Initiation: Add this compound to either the apical (A) or basolateral (B) chamber of the transwell plate.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 1-2 hours).

  • Sample Collection: At the end of the incubation, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).

  • Bioanalysis: Quantify the concentration of this compound in the collected samples.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

  • Efflux Ratio Calculation: Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Visualizations

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Drug_Plasma This compound (Plasma) Bound_Drug Plasma Protein Bound Drug_Plasma->Bound_Drug Binding Unbound_Drug Unbound Drug Drug_Plasma->Unbound_Drug Dissociation Endothelial_Cell Endothelial Cell Unbound_Drug->Endothelial_Cell Passive Diffusion Drug_Brain This compound (Brain) Endothelial_Cell->Drug_Brain Pgp P-glycoprotein (Efflux Transporter) Pgp->Unbound_Drug Active Efflux Drug_Brain->Pgp Binding to P-gp

Caption: Factors influencing this compound BBB penetration.

Caption: Troubleshooting workflow for low brain penetration.

Technical Support Center: Analysis of (S)-PF-04995274 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed information on the specific metabolites of (S)-PF-04995274 is not extensively available in the public domain. The following technical support guide is a generalized framework based on common metabolic pathways for similar pharmaceutical compounds and established analytical techniques. The metabolites mentioned are hypothetical and used for illustrative purposes to provide a practical and useful resource for researchers.

This guide is intended for researchers, scientists, and drug development professionals working on the analytical detection of this compound and its potential metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for a compound like this compound?

A1: Based on the structure of this compound, which contains several functional groups amenable to metabolic modification, the primary metabolic pathways are likely to involve Phase I and Phase II reactions.

  • Phase I (Functionalization):

    • Oxidation: Hydroxylation of aromatic or aliphatic rings, N-dealkylation, O-dealkylation, and oxidation of nitrogen or sulfur atoms are common. Cytochrome P450 (CYP) enzymes are the primary catalysts for these reactions.

    • Hydrolysis: Ester or amide bond cleavage, if present.

  • Phase II (Conjugation):

    • Glucuronidation: Addition of glucuronic acid to hydroxyl, carboxyl, or amine groups, a common pathway to increase water solubility for excretion.

    • Sulfation: Conjugation of a sulfonate group to hydroxyl or amino groups.

A diagram illustrating these potential metabolic pathways is provided below.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylated Hydroxylated Metabolite (M1) parent->hydroxylated Oxidation (CYP450) dealkylated Dealkylated Metabolite (M2) parent->dealkylated Dealkylation (CYP450) glucuronide Glucuronide Conjugate (M3) hydroxylated->glucuronide Glucuronidation (UGT) sulfate Sulfate Conjugate (M4) hydroxylated->sulfate Sulfation (SULT) G sample Biological Sample (Plasma, Urine, Tissue) prep Sample Preparation (PPT, SPE, or LLE) sample->prep lc LC Separation (Reversed-Phase C18) prep->lc ms MS/MS Detection (ESI+, MRM mode) lc->ms data Data Analysis (Quantification & Identification) ms->data

Technical Support Center: Addressing Poor Oral Bioavailability of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the challenges associated with the poor oral bioavailability of (S)-PF-04995274, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[1][2][3][4] While specific preclinical pharmacokinetic data for this compound is not widely published, this guide offers strategies and detailed experimental protocols to identify and overcome common barriers to oral drug absorption, such as low aqueous solubility and poor intestinal permeability.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is the S-enantiomer of PF-04995274 and acts as a potent and high-affinity partial agonist for the serotonin (B10506) 4 receptor (5-HT4R).[2][3] This receptor is a target for therapeutic intervention in various neurological and psychiatric disorders.[1][6] Although described as orally active, specific data on its absolute oral bioavailability is scarce.[5][7] Poor oral bioavailability can lead to high inter-individual variability in drug exposure, reduced efficacy, and the need for higher doses, which can increase the risk of adverse effects. Therefore, addressing this is a critical step in its development as a therapeutic agent.

Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?

A2: The primary causes of poor oral bioavailability for any drug candidate fall under the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability. The most common reasons are:

  • Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Intestinal Permeability: The drug may not effectively cross the intestinal epithelium to enter the bloodstream.

  • Efflux Transporter Activity: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[8]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

For this compound, a combination of these factors could be at play, and it is crucial to experimentally determine the primary rate-limiting step.

Q3: How can I determine if my batch of this compound has a solubility or permeability issue?

A3: A stepwise experimental approach is recommended. Start with fundamental physicochemical characterization and then move to more complex cell-based assays.

  • Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the compound's ability to cross a human intestinal cell monolayer. This will provide an apparent permeability coefficient (Papp) and can also indicate if the compound is a substrate for efflux transporters.[9][10]

The results from these initial experiments will help classify the compound and guide the formulation strategy.

Troubleshooting Guide

This section provides a structured approach to identifying and solving common issues encountered during the investigation of this compound's oral bioavailability.

Problem 1: Low Aqueous Solubility

Symptoms:

  • Inconsistent results in in-vitro assays.

  • Low drug exposure in preclinical animal models despite high doses.

  • Precipitation of the compound in aqueous buffers.

Troubleshooting Steps & Solutions:

Strategy Description Advantages Considerations
Particle Size Reduction Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[11][12]A well-established and relatively simple technique.May not be sufficient for compounds with very low intrinsic solubility.
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and greater solubility than the crystalline form.[13]Can significantly increase the aqueous solubility and dissolution rate.The amorphous form can be physically unstable and may recrystallize over time.
Cyclodextrin (B1172386) Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[11]Can improve solubility and stability.The size of the drug molecule must be compatible with the cyclodextrin cavity.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[14]Can enhance solubility and may also improve permeability and reduce first-pass metabolism.The formulation development can be complex.
Salt Formation For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.A common and effective strategy.The potential for the salt to convert to the less soluble free form in the gastrointestinal tract.
Problem 2: Low Intestinal Permeability

Symptoms:

  • Low apparent permeability (Papp) value in the apical-to-basolateral direction in a Caco-2 assay (typically Papp < 1.0 x 10⁻⁶ cm/s).[8]

  • High drug concentration remaining in the donor compartment of the permeability assay.

Troubleshooting Steps & Solutions:

Strategy Description Advantages Considerations
Permeation Enhancers These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.Can be effective for compounds with moderate to low permeability.Potential for local irritation or toxicity must be carefully evaluated.
Lipid-Based Formulations As mentioned above, lipid-based systems can also enhance permeability by interacting with the cell membrane.[15]Dual action on solubility and permeability.Formulation complexity.
Prodrug Approach The chemical structure of this compound can be modified to create a more permeable prodrug that is converted to the active compound in the body.[14]Can overcome significant permeability barriers.Requires extensive medicinal chemistry and additional safety and metabolism studies.
Problem 3: Suspected Efflux Transporter Activity

Symptoms:

  • In a Caco-2 assay, the basolateral-to-apical (B-A) Papp value is significantly higher than the apical-to-basolateral (A-B) Papp value, resulting in an efflux ratio (Papp B-A / Papp A-B) greater than 2.[8]

Troubleshooting Steps & Solutions:

Strategy Description Advantages Considerations
Co-administration with P-gp Inhibitors Formulating this compound with known inhibitors of P-glycoprotein can increase its net absorption.[15]Can validate the involvement of P-gp and improve bioavailability.Potential for drug-drug interactions and systemic side effects of the inhibitor.
Polymer-Based Nanocarriers Encapsulating the drug in polymeric nanoparticles can mask it from efflux transporters and promote absorption.[16][17]Can overcome efflux and improve bioavailability.Manufacturing and stability of nanoparticles can be challenging.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the steps to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • This compound stock solution in DMSO

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), and Rhodamine 123 (P-gp substrate)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a confluent monolayer.[18]

  • Monolayer Integrity Assessment: Before the experiment, measure the transepithelial electrical resistance (TEER). Monolayers with TEER values >250 Ω·cm² are suitable for the assay.[18] Alternatively, assess the permeability of the paracellular marker, Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test solution of this compound (e.g., 10 µM) in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Add the test solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Visualizations

Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin Release 5HT4R 5-HT4 Receptor Serotonin_Release->5HT4R Binds to AC Adenylyl Cyclase 5HT4R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Neuroplasticity Enhanced Neuroplasticity & Neurotransmitter Release CREB->Neuroplasticity SP_PF This compound SP_PF->5HT4R Binds to & Partially Activates

Caption: Hypothesized signaling pathway of this compound.[1]

Experimental Workflow for Assessing Oral Bioavailability

G Start Start: Poor Oral Bioavailability of this compound Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Conduct Caco-2 Permeability Assay Start->Permeability Decision_Solubility Is Solubility < 100 µg/mL? Solubility->Decision_Solubility Decision_Permeability Is Papp (A-B) < 1x10⁻⁶ cm/s? Permeability->Decision_Permeability Decision_Efflux Is Efflux Ratio > 2? Permeability->Decision_Efflux Formulation_Solubility Implement Solubility Enhancement Strategy (e.g., Solid Dispersion, Nanosizing) Decision_Solubility->Formulation_Solubility Yes InVivo Conduct In Vivo Pharmacokinetic Studies in Animal Model Decision_Solubility->InVivo No Formulation_Permeability Implement Permeability Enhancement Strategy (e.g., Permeation Enhancers) Decision_Permeability->Formulation_Permeability Yes Decision_Permeability->InVivo No Formulation_Efflux Address Efflux (e.g., P-gp Inhibitor, Nanocarriers) Decision_Efflux->Formulation_Efflux Yes Decision_Efflux->InVivo No Formulation_Solubility->InVivo Formulation_Permeability->InVivo Formulation_Efflux->InVivo G Seed Seed Caco-2 cells on Transwell® inserts Culture Culture for 21-25 days to form a monolayer Seed->Culture Integrity Assess monolayer integrity (TEER) Culture->Integrity Transport Perform bidirectional transport experiment (A-B and B-A) with this compound Integrity->Transport Sample Collect samples from receiver chambers at time points Transport->Sample Analyze Quantify drug concentration by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

References

Validation & Comparative

A Comparative Guide to the Cognitive Effects of (S)-PF-04995274 and Prucalopride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive effects of two 5-HT4 receptor agonists, (S)-PF-04995274 and prucalopride (B966). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating these compounds.

Introduction

Both this compound and prucalopride are selective agonists of the 5-hydroxytryptamine-4 (5-HT4) receptor, a G-protein coupled receptor expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] Activation of the 5-HT4 receptor is believed to enhance cognitive processes by modulating the release of various neurotransmitters, including acetylcholine, and by promoting synaptic plasticity.[1] While both compounds target the same receptor, their pharmacological profiles and observed effects on cognition show notable differences.

Pharmacological Profile

This compound is a potent, high-affinity partial agonist for the 5-HT4 receptor.[2][3] Prucalopride is also a selective, high-affinity 5-HT4 receptor agonist.[4] The binding affinities and functional potencies of both compounds are summarized in the table below.

Table 1: In Vitro Pharmacological Profile of this compound and Prucalopride

CompoundReceptor IsoformAssay TypeValueAgonist Activity
This compound Human 5-HT4ARadioligand Binding (Ki)0.36 nM[5]Partial Agonist[2][3]
Human 5-HT4BRadioligand Binding (Ki)0.46 nM[5]
Human 5-HT4DRadioligand Binding (Ki)0.15 nM[5]
Human 5-HT4ERadioligand Binding (Ki)0.32 nM[5]
Rat 5-HT4SRadioligand Binding (Ki)0.30 nM[5]
Human 5-HT4AFunctional (EC50)0.47 nM[5]
Human 5-HT4BFunctional (EC50)0.36 nM[5]
Human 5-HT4DFunctional (EC50)0.37 nM[5]
Human 5-HT4EFunctional (EC50)0.26 nM[5]
Prucalopride Human 5-HT4ARadioligand Binding (Ki)2.5 nM[4][6][7]Full Agonist[8]
Human 5-HT4BRadioligand Binding (Ki)8.0 nM[4][6]
Human 5-HT4AFunctional (EC50)5.0 nM[6]
Human 5-HT4BFunctional (EC50)3.0 nM[6]

Pharmacokinetic Properties

A key differentiator between these two compounds is their ability to penetrate the blood-brain barrier (BBB). This compound is described as being brain penetrant, a crucial characteristic for a centrally acting cognitive enhancer.[2] In contrast, preclinical studies in rats have shown that prucalopride has very low brain penetration, with less than 0.1% of the administered dose found in the brain.[6][9]

Cognitive Effects: A Comparative Overview

Direct head-to-head clinical trials comparing the cognitive effects of this compound and prucalopride have not been published. The following comparison is based on findings from separate studies.

This compound

The primary clinical investigation of this compound's effects on cognition comes from the RESTAND study, which focused on emotional cognition in patients with major depressive disorder (MDD).

  • Emotional Cognition: In the RESTAND study, 7 days of treatment with 15 mg/day of this compound did not produce a significant change in behavioral negative bias in a facial expression recognition task, unlike the comparator SSRI, citalopram.[10][11] However, fMRI data revealed increased activation in the medial-frontal cortex across emotional valences, without affecting amygdala activity.[10][11]

  • General Cognition: Data on the effects of this compound on general cognitive domains such as memory and executive function is limited. In a scopolamine-induced cognitive deficit model in healthy volunteers, a low dose (0.25 mg) of this compound was observed to exacerbate cognitive deficits, while a higher dose (15 mg) showed no significant difference from placebo in reversing these deficits.[12]

Prucalopride

Despite its limited brain penetration, several studies have reported pro-cognitive effects of prucalopride in both healthy volunteers and individuals with remitted depression.

  • Memory and Learning: Prucalopride has been shown to improve performance on memory tasks. In one study, healthy volunteers who received prucalopride for 6 days performed significantly better on an image recognition memory test, identifying 81% of previously viewed images compared to 76% in the placebo group.[12] It has also been found to improve word recall in a verbal learning task.[2]

  • Attention and Processing Speed: Studies have indicated that prucalopride can enhance attention and information processing.[6]

  • Neural Correlates: The cognitive benefits of prucalopride are associated with increased functional connectivity between major cognitive networks and decreased connectivity within the default mode network, a brain network active during mind-wandering.[6][13]

Table 2: Summary of Clinical Findings on Cognitive Effects

CompoundPopulationCognitive DomainKey Findings
This compound Patients with MDDEmotional CognitionNo change in behavioral negative bias; increased medial-frontal cortex activation (fMRI).[10][11]
Healthy VolunteersGeneral Cognition (Scopolamine Challenge)0.25 mg exacerbated cognitive deficits; 15 mg had no significant effect vs. placebo.[12]
Prucalopride Healthy VolunteersMemoryImproved image recognition memory (81% vs 76% placebo).[12]
Healthy Volunteers & Remitted DepressionMemory & LearningImproved word recall on auditory verbal learning task.[2]
Healthy VolunteersAttention & ProcessingEnhanced attention and information processing.[6]
Healthy VolunteersNeural ConnectivityIncreased functional connectivity in cognitive networks; decreased connectivity in default mode network.[6][13]

Signaling Pathways and Experimental Workflows

The pro-cognitive effects of 5-HT4 receptor agonists are mediated through a Gs-protein-coupled receptor signaling cascade.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Cognitive_Enhancement Synaptic Plasticity & Cognitive Enhancement Gene_Expression->Cognitive_Enhancement Leads to Agonist This compound or Prucalopride Agonist->5HT4R Binds to

Caption: 5-HT4 receptor signaling pathway leading to cognitive enhancement.

The cognitive effects of these compounds are evaluated using specific experimental paradigms.

Experimental_Workflow_Cognitive_Tests cluster_RAVLT Rey Auditory Verbal Learning Task (RAVLT) cluster_FERT Facial Emotion Recognition Task (FERT) RAVLT_1 Present 15-word list (Trial 1) RAVLT_2 Immediate Recall RAVLT_1->RAVLT_2 RAVLT_3 Repeat presentation and recall for 4 more trials (Trials 2-5) RAVLT_2->RAVLT_3 RAVLT_4 Present interference list RAVLT_3->RAVLT_4 RAVLT_5 Delayed Recall of original list RAVLT_4->RAVLT_5 FERT_1 Present morphed facial expression (e.g., neutral to happy) FERT_2 Participant identifies emotion from a choice of 6 FERT_1->FERT_2 FERT_3 Measure accuracy and reaction time FERT_2->FERT_3

Caption: Experimental workflows for the RAVLT and FERT.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the 5-HT4 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) and varying concentrations of the test compound.[8]

  • Filtration: The reaction is terminated by rapid filtration to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured.

  • Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.[8]

Facial Emotion Recognition Task (FERT)

This task assesses the ability to recognize facial expressions of basic emotions.

  • Stimuli: Standardized images of faces expressing emotions (e.g., happiness, sadness, anger, fear) are used.[1]

  • Procedure: Participants view a series of faces on a screen, one at a time.[1] For each face, they must select the correct emotion from a list of options.[1]

  • Outcome Measures: The primary outcomes are the accuracy of emotion identification and the reaction time.[14]

Rey Auditory Verbal Learning Task (RAVLT)

The RAVLT is a neuropsychological assessment of verbal learning and memory.

  • Learning Trials: A list of 15 unrelated words is read to the participant over five consecutive trials. After each trial, the participant is asked to recall as many words as possible.[15][16]

  • Interference Trial: A second list of 15 words is presented and recalled.

  • Delayed Recall: After a delay, the participant is asked to recall the words from the original list.[17]

  • Recognition Trial: The participant is presented with a longer list of words and must identify the words from the original list.

Conclusion

This compound and prucalopride, while both targeting the 5-HT4 receptor, exhibit distinct profiles regarding their cognitive effects. Prucalopride has demonstrated pro-cognitive effects in humans, particularly in the domains of memory and learning, despite its low brain penetration. The mechanism appears to involve modulation of large-scale brain network connectivity. In contrast, the available evidence for this compound's cognitive effects is more nuanced. While it engages target brain regions, a clear behavioral pro-cognitive effect in general cognitive domains has not been established in the published literature. Furthermore, the observation of cognitive worsening at a low dose in a scopolamine (B1681570) challenge model warrants further investigation.

For researchers in drug development, the comparison of these two molecules underscores the complexity of translating receptor affinity and central availability into predictable cognitive outcomes. The pro-cognitive effects of prucalopride, despite its limited BBB penetration, suggest that even minimal central 5-HT4 receptor engagement may be sufficient to modulate cognitive networks, or that peripheral mechanisms could play a role. The profile of this compound highlights that brain penetration and receptor engagement do not automatically translate to behavioral cognitive enhancement and that dose-response relationships may be complex. Further research, including direct comparative studies, is needed to fully elucidate the therapeutic potential of these and other 5-HT4 receptor agonists for cognitive disorders.

References

A Preclinical Showdown: (S)-PF-04995274 vs. RS 67333 for Neuropsychiatric and Cognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutics targeting the serotonin (B10506) 4 (5-HT4) receptor has led to the emergence of promising candidates. This guide provides a detailed, objective comparison of two prominent 5-HT4 receptor partial agonists, (S)-PF-04995274 and RS 67333, based on available preclinical data. We delve into their pharmacological profiles, efficacy in various animal models, and the underlying mechanisms of action to assist in informed research and development decisions.

Both this compound and RS 67333 have demonstrated potential in preclinical models of neuropsychiatric and neurodegenerative disorders. This compound has been investigated for its antidepressant and pro-cognitive effects, while RS 67333 has shown promise in models of Alzheimer's disease and anxiety. This comparison aims to juxtapose their performance based on experimental evidence.

At a Glance: Key Preclinical Data

The following tables summarize the quantitative data for this compound and RS 67333, offering a side-by-side view of their in vitro and in vivo properties.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterThis compoundRS 67333Reference
Target Human 5-HT4 Receptor5-HT4 Receptor[1]
Binding Affinity (Ki) ~0.3 nM (Human)pKi = 8.7 (guinea-pig striatum)[1][2]
Functional Potency (EC50) ~0.4 nM (Human)pEC50 = 8.4 (guinea-pig oesophagus)[1][2]
Intrinsic Activity Partial AgonistPartial Agonist (0.5 relative to 5-HT)[1][2]
Selectivity High selectivity for 5-HT4Lower affinity for 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, D1, D2, M1-M3 receptors. Affinity for sigma 1 (pKi = 8.9) and sigma 2 (pKi = 8.0) binding sites.[2]
Table 2: Preclinical In Vivo Efficacy
ModelSpeciesThis compoundRS 67333Reference
Alzheimer's Disease (5XFAD mice) MouseNot explicitly reported in direct comparisonChronic treatment (1 mg/kg, i.p.) reduced amyloid plaque number and Aβ levels, reversed cognitive deficits in the novel object recognition test, and increased sAPPα levels.[3][4][5]
Stress-Induced Depressive-like Behavior MouseA single injection (3 or 10 mg/kg) attenuated learned fear and decreased stress-induced depressive-like behavior.Chronic administration was efficacious as a prophylactic against corticosterone-induced effects. A single injection attenuated learned fear in male mice but was ineffective in the forced swim test.[6]
Anxiety MouseNot explicitly reported in direct comparisonAcute systemic administration (1.5 mg/kg, i.p.) produced fast anxiolytic effects.[7]
Working Memory (Scopolamine-induced deficits) MouseNot explicitly reported in direct comparisonPrevented scopolamine-induced alternation deficits (1 mg/kg, i.p.).[8]

Signaling Pathways and Mechanisms of Action

Both this compound and RS 67333 exert their effects by acting as partial agonists at 5-HT4 receptors. These Gs-protein coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), a key player in synaptic plasticity and neuronal survival.

dot

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor Gs Gs protein 5HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist This compound or RS 67333 Agonist->5HT4R Binds to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Synaptic_Plasticity Synaptic Plasticity Cognitive Enhancement Gene_Expression->Synaptic_Plasticity

Caption: Canonical 5-HT4 receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used to evaluate this compound and RS 67333.

In Vitro cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the 5-HT4 receptor signaling pathway.

dot

cAMP_Assay_Workflow Cell_Culture Cells expressing 5-HT4R are cultured Compound_Addition Add test compound (this compound or RS 67333) at various concentrations Cell_Culture->Compound_Addition Incubation Incubate to allow for receptor binding and signaling Compound_Addition->Incubation Cell_Lysis Lyse cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Generate dose-response curve and calculate EC50 cAMP_Detection->Data_Analysis

Caption: General workflow for an in vitro cAMP assay.

Protocol Details:

  • Cell Culture: Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) are seeded in microplates.

  • Compound Preparation: A dilution series of the test compound and a reference agonist is prepared.

  • Assay: The cell culture medium is replaced with the compound dilutions. A phosphodiesterase (PDE) inhibitor is often included to prevent cAMP degradation.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Detection: Cells are lysed, and the amount of cAMP is quantified using a commercially available kit.

  • Analysis: A dose-response curve is plotted to determine the EC50 value.

Novel Object Recognition (NOR) Test

The NOR test is used to assess learning and memory in rodents, particularly recognition memory.

dot

NOR_Test_Workflow Habituation Habituation: Mouse explores an empty arena Training Training (T1): Mouse explores arena with two identical objects Habituation->Training Retention_Interval Retention Interval Training->Retention_Interval Testing Testing (T2): One object is replaced with a novel object Retention_Interval->Testing Data_Analysis Analyze time spent exploring each object Testing->Data_Analysis

Caption: Experimental workflow for the Novel Object Recognition test.

Protocol Details:

  • Habituation: The mouse is allowed to freely explore an open-field arena for a set period.

  • Training (T1): The mouse is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded.

  • Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 to 24 hours).

  • Testing (T2): The mouse is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

  • Analysis: A discrimination index is calculated to quantify recognition memory. A preference for the novel object indicates intact memory.

Forced Swim Test (FST)

The FST is a behavioral test used to screen for antidepressant-like activity in rodents.

dot

FST_Workflow Drug_Administration Administer test compound or vehicle Swim_Session Place mouse in a cylinder of water for a set time (e.g., 6 minutes) Drug_Administration->Swim_Session Behavioral_Scoring Record the duration of immobility Swim_Session->Behavioral_Scoring Data_Analysis Compare immobility time between treatment groups Behavioral_Scoring->Data_Analysis

Caption: General workflow for the Forced Swim Test.

Protocol Details:

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Procedure: Mice are individually placed in the water-filled cylinder. The session is typically video-recorded.

  • Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is measured, usually during the last 4 minutes of a 6-minute test.

  • Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Discussion and Future Directions

The available preclinical data suggests that both this compound and RS 67333 are potent partial agonists of the 5-HT4 receptor with therapeutic potential in CNS disorders.

This compound has demonstrated high affinity and potency for the human 5-HT4 receptor in vitro. The single preclinical study directly comparing it with RS 67333 suggests its potential as a prophylactic agent against stress-induced depressive-like behaviors.[6] The RESTAND clinical trial, although in a different population (MDD patients), provides further evidence of its potential to modulate mood and cognition.[9]

RS 67333 has a more extensive preclinical dataset in the context of Alzheimer's disease, with demonstrated efficacy in reducing amyloid pathology and improving cognitive function in a relevant mouse model.[3][4][5] Its anxiolytic effects are also well-documented.[7] However, its affinity for sigma receptors raises questions about its selectivity and the potential for off-target effects.[2]

  • Direct comparison in Alzheimer's disease models: Evaluating the efficacy of this compound in models like the 5XFAD mouse would provide a direct comparison to the established effects of RS 67333.

  • Comprehensive pharmacokinetic and pharmacodynamic studies: Detailed, comparative analysis of the absorption, distribution, metabolism, excretion (ADME), and brain penetration of both compounds in the same preclinical species is crucial.

  • Head-to-head behavioral studies: Conducting a battery of behavioral tests (e.g., cognitive, antidepressant, anxiolytic) with both compounds under identical experimental conditions would allow for a more robust comparison of their in vivo profiles.

References

Correction and Clarification on the Mechanism of Action of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

Initial research inquiries have indicated a misunderstanding regarding the pharmacological target of (S)-PF-04995274. This compound is not a Glycine (B1666218) Transporter 1 (GlyT1) inhibitor. This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). Its primary mechanism of action involves binding to and activating 5-HT4 receptors, which are G-protein coupled receptors that influence various cellular processes, including synaptic plasticity.

This guide is structured into two main sections to provide a comprehensive overview. The first section will focus on the correct pharmacology of this compound as a 5-HT4 receptor agonist and its validation in appropriate animal models. The second section will provide a comparative guide on the efficacy of various GlyT1 inhibitors in relevant animal models, to address the initial interest in this class of compounds.

Section 1: Validating the Efficacy of this compound, a 5-HT4 Receptor Partial Agonist

This compound is the (S)-enantiomer of PF-04995274 and acts as a potent and high-affinity partial agonist for the serotonin (B10506) 4 receptor (5-HT4R). Activation of 5-HT4 receptors is hypothesized to modulate neurotransmitter release and enhance synaptic plasticity, processes that may be impaired in depressive and cognitive disorders. Preclinical studies suggest that 5-HT4 receptor agonists may offer a faster onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Signaling Pathway of this compound

Activation of the 5-HT4 receptor by this compound primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This cascade can influence gene expression and synaptic plasticity.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin Release HTR4 5-HT4 Receptor PF04995274 This compound PF04995274->HTR4 Binds to & Activates G_protein Gαs Protein Activation HTR4->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP ↑ Intracellular cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_expression Altered Gene Expression (e.g., BDNF) CREB->Gene_expression Synaptic_plasticity Enhanced Synaptic Plasticity & Neurogenesis Gene_expression->Synaptic_plasticity

Signaling pathway of this compound via the 5-HT4 receptor.
Comparative Efficacy in Animal Models of Depression and Cognitive Deficits

Animal models are crucial for evaluating the antidepressant and pro-cognitive effects of 5-HT4 receptor agonists. These models often assess behaviors analogous to symptoms of depression and cognitive impairment. A comparison with other 5-HT4 agonists or standard antidepressants like SSRIs provides a benchmark for efficacy.

CompoundAnimal ModelKey Efficacy EndpointsOutcome
RS67333 (5-HT4 Agonist) Corticosterone (B1669441) (CORT)-induced depression and cognitive deficit model in mice- Episodic-like, associative, and spatial learning and memoryChronic treatment restored cognitive deficits.
Prucalopride (5-HT4 Agonist) Chronic mild stress (anhedonia model)- Sucrose preference testAmeliorated anhedonia-like behaviors.
Fluoxetine (SSRI) Corticosterone (CORT)-induced depression and cognitive deficit model in mice- Spatial learning and memoryPartially restored spatial learning and memory deficits.
Experimental Protocol: Corticosterone-Induced Model of Depression and Cognitive Deficits

This model is used to induce a state analogous to depression and cognitive impairment in rodents, allowing for the evaluation of potential therapeutic agents.[1]

  • Animal Subjects: Male C57BL/6J mice are used.

  • Model Induction: Chronic administration of corticosterone (CORT) in the drinking water for several weeks to induce a depressive-like state and cognitive deficits.

  • Drug Administration:

    • This compound or a comparator compound (e.g., RS67333) is administered daily via an appropriate route (e.g., intraperitoneal injection) during the CORT treatment period.

    • A vehicle control group and a CORT-only group are included.

  • Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function and depressive-like behaviors. These may include:

    • Novel Object Recognition Test: To assess episodic-like memory.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Contextual Fear Conditioning: To assess associative memory.

  • Data Analysis: Performance in the behavioral tests is compared between the different treatment groups to determine if the test compound can prevent or reverse the CORT-induced deficits.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase animal_selection Select Male C57BL/6J Mice group_allocation Randomly Allocate to Treatment Groups animal_selection->group_allocation cort_induction Induce Depression/Cognitive Deficit (Corticosterone in Drinking Water) group_allocation->cort_induction drug_admin Daily Administration of: - Vehicle - this compound - Comparator Drug group_allocation->drug_admin behavioral_tests Conduct Behavioral Tests: - Novel Object Recognition - Morris Water Maze - Fear Conditioning drug_admin->behavioral_tests data_analysis Analyze and Compare Performance Across Groups behavioral_tests->data_analysis

Workflow for evaluating a 5-HT4 agonist in a CORT-induced model.

Section 2: Comparative Guide to Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 inhibitors are being investigated as a therapeutic strategy for disorders characterized by hypofunction of the N-methyl-D-aspartate (NMDA) receptor, such as schizophrenia. By blocking the reuptake of glycine, a co-agonist at the NMDA receptor, these inhibitors increase synaptic glycine levels, thereby enhancing NMDA receptor-mediated neurotransmission. This is thought to be particularly beneficial for the cognitive and negative symptoms of schizophrenia.

Signaling Pathway of GlyT1 Inhibition

GlyT1 inhibitors act on glial cells and neurons to increase the concentration of glycine in the synaptic cleft. This enhances the activation of NMDA receptors by glutamate.

cluster_presynaptic Presynaptic Neuron cluster_glial Glial Cell cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds to GlyT1_inhibitor GlyT1 Inhibitor GlyT1 Glycine Transporter 1 (GlyT1) GlyT1_inhibitor->GlyT1 Blocks Glycine_reuptake Glycine Reuptake GlyT1->Glycine_reuptake Mediates Synaptic_glycine ↑ Synaptic Glycine Glycine_reuptake->Synaptic_glycine Reduces NMDAR_activation Enhanced NMDAR Activation NMDAR->NMDAR_activation Synaptic_glycine->NMDAR Co-activates Ca_influx ↑ Ca2+ Influx NMDAR_activation->Ca_influx Downstream_signaling Improved Synaptic Plasticity & Neuronal Function Ca_influx->Downstream_signaling

Signaling pathway of GlyT1 inhibition.
Comparative Efficacy of GlyT1 Inhibitors in Animal Models of Schizophrenia

Several GlyT1 inhibitors have been evaluated in preclinical models that mimic symptoms of schizophrenia, particularly cognitive deficits and negative symptoms. These models often use NMDA receptor antagonists like phencyclidine (PCP) or MK-801 to induce relevant behavioral changes.

CompoundAnimal ModelKey Efficacy EndpointsOutcome
Iclepertin (B6604116) (BI 425809) MK-801-induced deficits in rodents- Working and episodic memory performanceImproved memory performance.[2]
Bitopertin Phase II/III clinical trials in patients with schizophrenia- Positive and Negative Syndrome Scale (PANSS)Modest improvements in negative symptoms in a Phase II trial, but did not meet primary endpoints in Phase III trials.[2]
SSR504734 Amphetamine-induced hyperactivity and selective attention deficits in rats treated neonatally with PCP- Locomotor activity- Latent inhibitionReversed hyperactivity and attention deficits.[3]
TASP0315003 MK-801-induced cognitive deficit in ratsPCP-induced social interaction deficit in mice- Object recognition- Social recognition- Social interaction timeImproved cognitive deficits and reversed social interaction deficits.[4]
Experimental Protocol: PCP-Induced Social Interaction Deficit Model

This model is used to evaluate the efficacy of compounds in treating negative symptoms of schizophrenia, such as social withdrawal.[4]

  • Animal Subjects: Male mice are used.

  • Model Induction: Repeated administration of phencyclidine (PCP) to induce a reduction in social interaction.

  • Drug Administration:

    • The GlyT1 inhibitor (e.g., TASP0315003) is administered either acutely or sub-chronically.

    • A vehicle control group and a PCP-only group are included.

  • Behavioral Testing (Social Interaction Test):

    • Two unfamiliar mice from the same treatment group are placed in an open field arena.

    • The total time spent in active social interaction (e.g., sniffing, following, grooming) is recorded over a set period.

  • Data Analysis: The duration of social interaction is compared between the different treatment groups to determine if the test compound can reverse the PCP-induced deficit.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase animal_selection Select Male Mice group_allocation Randomly Allocate to Treatment Groups animal_selection->group_allocation pcp_induction Induce Social Deficit (Repeated PCP Administration) group_allocation->pcp_induction drug_admin Administer GlyT1 Inhibitor (Acute or Sub-chronic) pcp_induction->drug_admin social_interaction_test Conduct Social Interaction Test drug_admin->social_interaction_test data_analysis Analyze and Compare Social Interaction Time social_interaction_test->data_analysis

Workflow for evaluating a GlyT1 inhibitor in a PCP-induced model.

References

(S)-PF-04995274: A Comparative Analysis of a Novel 5-HT4 Receptor Agonist in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug (S)-PF-04995274 with placebo and the established antidepressant citalopram (B1669093), based on the design and findings of a placebo-controlled clinical trial. The information is intended for researchers, scientists, and drug development professionals interested in novel mechanisms for the treatment of Major Depressive Disorder (MDD).

Executive Summary

This compound is a novel, selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor. Preclinical studies have suggested that activating this receptor could lead to faster-acting antidepressant effects compared to traditional Selective Serotonin Reuptake Inhibitors (SSRIs). The RESTAND study, a 7-day, double-blind, placebo-controlled trial, was designed to investigate the early effects of this compound on emotional cognition and neural activity in patients with unmedicated MDD. The study included a positive control arm with the SSRI citalopram.

While specific quantitative data from the RESTAND study on depression rating scales have not yet been fully published, the available results indicate that this compound was associated with a reduction in both observer-rated and self-reported symptoms of depression over a one-week period, a promising early signal of efficacy.[1][2][3] This guide synthesizes the available qualitative and quantitative data to provide a comparative overview.

Data Presentation: Comparison of Efficacy

The following tables summarize the available efficacy data from the RESTAND study for this compound and provide representative quantitative data for citalopram from meta-analyses of placebo-controlled trials.

Table 1: Qualitative Efficacy of this compound vs. Placebo and Citalopram in the RESTAND Study

Outcome MeasureThis compound vs. PlaceboCitalopram vs. PlaceboThis compound vs. Citalopram
Observer-Rated Depression Severity Reduced severity[1][2][3]Reduced severity[1][2][3]Different neural mechanisms observed[1][2][3]
Self-Reported Depression Reduced symptoms[1][2][3]Not significantly different at 1 weekThis compound showed early improvement[4]
Self-Reported State Anxiety Reduced anxiety[1][2][3]Not significantly different at 1 weekThis compound showed early improvement
Negative Affect Reduced negative affect[1][2][3]Not significantly different at 1 weekThis compound showed early improvement
Negative Emotional Bias No significant change[1][2][3]Reduced negative bias[1][2][3]Distinct mechanisms of action suggested[1][2][3]
Amygdala Activity No significant change[1][2][3]Reduced activity to emotional faces[1][2][3]Distinct neural targets implicated[1][2][3]
Medial-Frontal Cortex Activation Increased activation[1][2][3]Valence-specific shifts[1][2][3]Different patterns of brain activation

Note: The results for this compound are based on a 7-day treatment period in the RESTAND study and represent early effects.

Table 2: Quantitative Efficacy of Citalopram vs. Placebo in Major Depressive Disorder (from Meta-Analyses)

Outcome MeasureEfficacy MetricResult
Remission Rates (HAMD-17 score <8) Relative Risk (RR)1.59 (95% CI 1.10 to 2.31)[5]
Response Rates (≥50% reduction in HAMD or MADRS) Relative Risk (RR)1.42 (95% CI 1.17 to 1.73)[5]
Change in Depression Scores (HAM-D) Standardized Mean Difference (Hedges' g)-0.27 (95% CI -0.38 to -0.16)[5]

Note: HAM-D = Hamilton Depression Rating Scale; MADRS = Montgomery-Åsberg Depression Rating Scale. These data represent typical outcomes over several weeks of treatment.

Experimental Protocols

The RESTAND study utilized key experiments to assess the effects of this compound on emotional processing. The methodologies for these experiments are detailed below.

Facial Expression Recognition Task

Objective: To assess the participants' ability to correctly identify different facial expressions of emotion.

Methodology:

  • Stimuli: Standardized images of faces expressing basic emotions (happiness, sadness, fear, anger, disgust, surprise) and neutral expressions were used. Each emotion was presented at varying intensity levels.

  • Procedure: Participants were presented with a series of facial expressions on a computer screen. For each face, they were required to select the correct emotion from a list of options by pressing a corresponding button.

  • Data Collection: The accuracy of emotion identification and the reaction time for each response were recorded.

  • Analysis: The primary endpoints were the percentage of correctly identified emotions and the mean reaction time for correct responses, analyzed separately for each emotion and intensity level.

Functional Magnetic Resonance Imaging (fMRI) of Implicit Emotional Face Processing

Objective: To measure neural responses to emotional stimuli without conscious emotional evaluation.

Methodology:

  • Task: During fMRI scanning, participants performed a gender discrimination task. They were shown a series of faces with emotional (fearful and happy) or neutral expressions and were instructed to identify the gender of the face. The emotional aspect of the face was therefore processed implicitly.

  • Imaging: Blood-oxygen-level-dependent (BOLD) fMRI was used to measure changes in brain activity. Whole-brain images were acquired using a 3-Tesla MRI scanner.

  • Procedure: The task was presented in a block design, with blocks of emotional faces interleaved with blocks of a baseline condition (e.g., a fixation cross).

  • Data Analysis: The fMRI data were pre-processed and analyzed to identify brain regions showing differential activation in response to emotional versus neutral faces. Key regions of interest included the amygdala and medial-frontal cortex.

Mandatory Visualizations

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the activation of the 5-HT4 receptor, which is a G-protein coupled receptor. This activation is hypothesized to modulate neurotransmitter release and enhance synaptic plasticity.

G Hypothesized Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin Release 5HT4R 5-HT4 Receptor Serotonin_Release->5HT4R Natural Ligand S_PF This compound S_PF->5HT4R Binds to & Activates G_Protein Gs G-protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Neuroplasticity Enhanced Neuroplasticity & Neurotransmitter Release CREB->Neuroplasticity Leads to

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow of the RESTAND Trial

The RESTAND study followed a structured workflow from participant recruitment to data analysis.

G Experimental Workflow of the RESTAND Trial cluster_screening Screening & Baseline cluster_randomization Randomization & Treatment cluster_assessment Assessment (Day 7) cluster_analysis Data Analysis Recruitment Recruitment of 90 MDD Patients Baseline Baseline Assessments (Depression Scores, etc.) Recruitment->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Group_A This compound (15mg/day) Randomization->Group_A Group_B Citalopram (20mg/day) Randomization->Group_B Group_C Placebo Randomization->Group_C Post_Treatment Post-Treatment Assessments Group_A->Post_Treatment Group_B->Post_Treatment Group_C->Post_Treatment Behavioral Facial Expression Recognition Task Post_Treatment->Behavioral fMRI fMRI: Implicit Emotional Face Processing Post_Treatment->fMRI Clinical Observer & Self-Reported Depression Scores Post_Treatment->Clinical Analysis Comparative Analysis of Outcomes Post_Treatment->Analysis

Caption: Experimental workflow of the RESTAND trial.

References

A Comparative Guide to the In Vitro Effects of (S)-PF-04995274 Across Different Cellular Contexts

Author: BenchChem Technical Support Team. Date: December 2025

(S)-PF-04995274 is a potent and selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor, a G-protein coupled receptor implicated in cognitive function and gastrointestinal motility. This guide provides a comparative analysis of the in vitro pharmacological profile of this compound and other notable 5-HT4 receptor agonists, including prucalopride, velusetrag, and tegaserod. The data presented herein is compiled from various preclinical studies to facilitate a cross-validation of its effects in different cell line models, including those with recombinant receptor expression and those with endogenous receptor populations.

Comparative Analysis of In Vitro Potency and Affinity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected 5-HT4 agonists. This quantitative data provides a basis for comparing their interaction with the 5-HT4 receptor across different experimental systems.

Table 1: In Vitro Pharmacology of this compound at Human and Rat 5-HT4 Receptor Isoforms

CompoundReceptor IsoformSpeciesAssay TypeKi (nM)EC50 (nM)
This compound5-HT4AHumanRadioligand Binding / cAMP Assay0.360.47
This compound5-HT4BHumanRadioligand Binding / cAMP Assay0.460.36
This compound5-HT4DHumanRadioligand Binding / cAMP Assay0.150.37
This compound5-HT4EHumanRadioligand Binding / cAMP Assay0.320.26
This compound5-HT4SRatRadioligand Binding / cAMP Assay0.300.59
This compound5-HT4LRatcAMP Assay-0.65
This compound5-HT4ERatcAMP Assay-0.62

Data for this compound is primarily derived from studies in recombinant cell lines (e.g., HEK293) expressing specific receptor isoforms.[1]

Table 2: Comparative In Vitro Pharmacology of Selected 5-HT4 Agonists

CompoundCell Line/SystemReceptor TargetPotency (pEC50)Affinity (pKi)Intrinsic Activity
This compound Recombinant cellsHuman 5-HT4 (various isoforms)9.15 - 9.589.34 - 9.82Partial Agonist
Prucalopride Recombinant cellsHuman 5-HT4a/b8.6 / 8.1-Full/Partial Agonist
Velusetrag Recombinant cellsHuman 5-HT4HighHighHigh Efficacy Agonist
Tegaserod HEK293 cellsHuman 5-HT4(c)8.68.4Partial Agonist
TD-8954 HEK293 cellsHuman 5-HT4(c)9.39.4Agonist

Note: Data for comparator compounds are compiled from various sources and may not be directly comparable due to different experimental conditions and cell lines used.[2]

Signaling Pathways and Experimental Workflows

The activation of the 5-HT4 receptor by agonists like this compound primarily initiates a Gs-protein-dependent signaling cascade, leading to the production of cyclic AMP (cAMP).[3]

Signaling Pathway of this compound SPf This compound HT4R 5-HT4 Receptor SPf->HT4R Binds to and activates GProtein Gs Protein HT4R->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates targets leading to Comparative cAMP Assay Workflow cluster_0 Cell Line 1 (e.g., HEK293-5HT4) cluster_1 Cell Line 2 (e.g., Caco-2) Culture1 Cell Culture Seed1 Seed into 96-well plates Culture1->Seed1 Treat1 Treat with this compound and other agonists Seed1->Treat1 Lyse1 Cell Lysis Treat1->Lyse1 cAMP1 cAMP Measurement Lyse1->cAMP1 Analysis Data Analysis (EC50, Emax calculation) cAMP1->Analysis Culture2 Cell Culture Seed2 Seed into 96-well plates Culture2->Seed2 Treat2 Treat with this compound and other agonists Seed2->Treat2 Lyse2 Cell Lysis Treat2->Lyse2 cAMP2 cAMP Measurement Lyse2->cAMP2 cAMP2->Analysis Comparison Comparative Analysis of Potency and Efficacy Analysis->Comparison

References

A Comparative Guide to the In Vitro and In Vivo Effects of (S)-PF-04995274 and the Glucokinase Activator PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on the Mechanism of Action

Initial assessment of the topic revealed a common point of confusion. The compound (S)-PF-04995274 is not a glucokinase activator. It is, in fact, a potent and selective partial agonist of the serotonin (B10506) 4 receptor (5-HT4R).[1][2][3][4][5] The therapeutic interest in this compound has been primarily in the context of neurological and psychiatric disorders, such as depression and cognitive impairment.[5][6][7][8][9]

For the purpose of providing a relevant comparison in the area of metabolic disease, as suggested by the mention of "glucokinase activation," this guide will compare this compound with PF-04991532 , a well-characterized hepatoselective glucokinase activator.[1][10][11][12][13] Glucokinase activators are a class of drugs investigated for the treatment of type 2 diabetes mellitus.[14] This guide will, therefore, present a comparative analysis of these two distinct compounds, detailing their respective in vitro and in vivo effects, supported by experimental data and methodologies.

Section 1: this compound - A 5-HT4 Receptor Partial Agonist

This compound is the (S)-enantiomer of PF-04995274 and acts as a partial agonist at the 5-HT4 receptor.[3] This receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is believed to modulate neurotransmitter release and enhance synaptic plasticity.[5]

Quantitative Data: In Vitro Effects of this compound

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for various 5-HT4 receptor isoforms.

Receptor IsoformSpeciesKi (nM)EC50 (nM)
5-HT4AHuman0.36[3][4]0.47[3][4]
5-HT4BHuman0.46[3][4]0.36[3][4]
5-HT4DHuman0.15[3][4]0.37[3][4]
5-HT4EHuman0.32[3][4]0.26[3][4]
5-HT4SRat0.30[3][4]0.59[3][4]
5-HT4LRat-0.65[3][4]
5-HT4ERat-0.62[3][4]
In Vivo Effects of this compound

Clinical studies, such as the RESTAND trial, have investigated the effects of this compound in patients with Major Depressive Disorder (MDD).[5][7] A 7-day treatment with 15 mg of this compound was observed to reduce self-reported symptoms of depression, anxiety, and negative affect.[5][7] Unlike the SSRI citalopram, this compound did not alter behavioral measures of negative bias but did increase activation of the medial-frontal cortex during emotional face processing tasks in fMRI studies.[5][7] In preclinical studies, this compound has been shown to attenuate learned fear and decrease stress-induced depressive-like behavior in mice.[4]

Signaling Pathway and Experimental Workflow

G cluster_0 Cell Membrane cluster_1 Intracellular S_PF_04995274 This compound 5HT4R 5-HT4 Receptor S_PF_04995274->5HT4R Binds to G_Protein Gs Protein 5HT4R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Enhanced Neuroplasticity & Neurotransmitter Release PKA->Cellular_Response Leads to

Signaling pathway of this compound via the 5-HT4 receptor.

G Start Start: Radioligand Binding Assay Membrane_Prep Prepare cell membranes expressing 5-HT4 receptor Start->Membrane_Prep Assay_Setup Set up 96-well plate with: - Total Binding (radioligand) - Non-Specific Binding (radioligand + competitor) - Test Compound (this compound) Membrane_Prep->Assay_Setup Incubation Incubate to allow binding Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation_Counting Quantify radioactivity on filters using a scintillation counter Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Experimental workflow for a radioligand binding assay.

Section 2: PF-04991532 - A Hepatoselective Glucokinase Activator

PF-04991532 is a potent, hepatoselective glucokinase (GK) activator.[10][12] Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate.[14] By activating glucokinase, particularly in the liver, PF-04991532 enhances glucose uptake and reduces glucose production, thereby lowering blood glucose levels.[1] Its hepatoselectivity is a key feature, aiming to minimize the risk of hypoglycemia that can be associated with pancreatic glucokinase activation.[1]

Quantitative Data: In Vitro Effects of PF-04991532

The following table summarizes the functional potency (EC50) of PF-04991532 in activating glucokinase and its effects in primary rat hepatocytes.

AssaySpecies/Cell TypeEC50
Glucokinase ActivationHuman80 nM[10][13]
Glucokinase ActivationRat100 nM[10][13]
2-Deoxyglucose UptakePrimary Rat Hepatocytes1.26 µM[10]
Glucose OxidationPrimary Rat Hepatocytes5.77 µM[10]
Glucose Production InhibitionPrimary Rat Hepatocytes0.63 µM[10]
In Vivo Effects of PF-04991532

In diabetic rat models, PF-04991532 has been shown to reduce both fasting and postprandial glucose levels without causing hypoglycemia.[1][12] In hyperglycemic clamp studies in Goto-Kakizaki rats, a single dose of PF-04991532 significantly increased the glucose infusion rate, which was attributed to a 94% increase in glucose disposal and a 60% reduction in endogenous glucose production.[1] While an increase in plasma triglycerides was observed, there was no effect on hepatic triglyceride concentrations in these studies.[1] Phase 2 clinical trials in patients with type 2 diabetes showed that PF-04991532 led to a statistically significant reduction in mean daily glucose and HbA1c with a low risk of hypoglycemia.[1]

Signaling Pathway and Experimental Workflow

G cluster_0 Hepatocyte cluster_1 Metabolic Pathways PF_04991532 PF-04991532 Glucokinase Glucokinase PF_04991532->Glucokinase Allosterically Activates G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylates Glucose Glucose Glucose->Glucokinase Glycogen_Synthesis Increased Glycogen Synthesis G6P->Glycogen_Synthesis Glycolysis Increased Glycolysis G6P->Glycolysis Glucose_Production Decreased Hepatic Glucose Production G6P->Glucose_Production

Mechanism of action of the glucokinase activator PF-04991532.

G Start Start: Glucokinase Activity Assay Sample_Prep Prepare sample (e.g., cell lysate) containing glucokinase Start->Sample_Prep Reaction_Mix Prepare reaction mix with: - Glucose, ATP, NADP+ - Glucose-6-Phosphate Dehydrogenase (G6PDH) Sample_Prep->Reaction_Mix Add_Activator Add PF-04991532 at various concentrations Reaction_Mix->Add_Activator Initiate_Reaction Add sample to reaction mix to initiate the reaction Add_Activator->Initiate_Reaction Incubate Incubate at a controlled temperature Initiate_Reaction->Incubate Measure_NADPH Monitor the increase in NADPH fluorescence or absorbance (A340nm) over time Incubate->Measure_NADPH Data_Analysis Calculate reaction rate and determine EC50 value Measure_NADPH->Data_Analysis End End Data_Analysis->End

Experimental workflow for a coupled glucokinase activity assay.

Section 3: Detailed Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT4 Receptor

This assay determines the binding affinity of a compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes from a cell line stably overexpressing the human 5-HT4 receptor are prepared by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) followed by centrifugation to pellet the membranes. The protein concentration is determined using a standard protein assay.[15][16]

  • Assay Procedure: The assay is performed in a 96-well plate. For each test compound concentration, wells are prepared containing assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-GR113808), and the test compound (this compound) at varying concentrations.[15][16] Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-labeled 5-HT4 antagonist.[15][16]

  • Incubation and Filtration: The plates are incubated (e.g., 30 minutes at 25°C) to allow the binding to reach equilibrium.[16] The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[15][16] The filters are then washed with ice-cold wash buffer to remove unbound radioligand.[15]

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[15]

Protocol 2: In Vitro Glucokinase Activity Assay

This is a coupled enzymatic assay to measure the activity of glucokinase. The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be measured spectrophotometrically or fluorometrically.[17][18][19][20]

  • Reagent Preparation: Prepare an assay buffer (e.g., 75 mM Tris-HCl, pH 9.0 at 30°C), and solutions of magnesium chloride, ATP, glucose, NADP+, and G6PDH.[19]

  • Assay Procedure: The assay is conducted in a 96-well plate. A reaction mixture is prepared containing the assay buffer, MgCl2, ATP, glucose, NADP+, and G6PDH.[18][19] The test compound (PF-04991532) is added at various concentrations.

  • Reaction Initiation and Measurement: The reaction is initiated by adding the glucokinase enzyme or a sample containing glucokinase (e.g., liver homogenate). The increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) due to the production of NADPH is monitored kinetically over time using a plate reader.[17][18][20]

  • Data Analysis: The rate of the reaction (change in absorbance or fluorescence per unit time) is determined from the linear portion of the kinetic curve. The activity of glucokinase is calculated based on the reaction rate. For activators, the concentration that produces 50% of the maximal activation (EC50) is determined by plotting the enzyme activity against the concentration of the activator and fitting the data to a sigmoidal dose-response curve.[17][20]

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

The OGTT is used to assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of glucose tolerance.[21][22]

  • Animal Preparation: Rats are fasted overnight (approximately 16-18 hours) with free access to water.[22][23] A baseline blood sample is taken (time 0) to measure the fasting blood glucose level.

  • Compound Administration: The test compound (e.g., PF-04991532) or vehicle is administered orally at a predetermined time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[22]

  • Blood Sampling and Glucose Measurement: Blood samples are collected at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[22] Blood glucose concentrations are measured immediately using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) for the glucose excursion is calculated to provide a quantitative measure of glucose tolerance. A lower AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[22]

References

A Head-to-Head Comparison: (S)-PF-04995274 and Donepezil in the Context of Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound (S)-PF-04995274 and the established Alzheimer's disease medication, donepezil (B133215). While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical and clinical data to offer a comprehensive overview of their distinct mechanisms of action, effects on key biomarkers, and potential for cognitive enhancement.

At a Glance: Key Differences

FeatureThis compoundDonepezil
Primary Mechanism of Action Partial agonist of the 5-HT4 receptorReversible inhibitor of acetylcholinesterase (AChE)
Therapeutic Approach Modulates serotonergic and cholinergic systems, potential for disease modificationPrimarily enhances cholinergic neurotransmission for symptomatic relief
Effect on Acetylcholine (B1216132) Indirectly increases acetylcholine releaseDirectly increases acetylcholine availability by preventing its breakdown
Effect on Amyloid-β Precursor Protein (APP) Processing Promotes non-amyloidogenic processing, increasing sAPPαMay influence APP processing and has been shown to reduce amyloid-β levels in preclinical models
Clinical Development Status Investigational (studied in Major Depressive Disorder)Approved for the treatment of Alzheimer's disease

Mechanism of Action: Two Distinct Pathways to Cognitive Enhancement

This compound and donepezil employ fundamentally different strategies to address cognitive decline.

This compound is a partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Activation of this receptor is believed to enhance cognitive function through two primary pathways:

  • Modulation of Cholinergic Neurotransmission: 5-HT4 receptor activation can indirectly increase the release of acetylcholine, a neurotransmitter crucial for learning and memory.

  • Promotion of Non-Amyloidogenic Amyloid-β Precursor Protein (APP) Processing: By stimulating the α-secretase pathway, 5-HT4 receptor agonists can increase the production of the soluble and neuroprotective fragment sAPPα, while reducing the formation of amyloid-β peptides, a hallmark of Alzheimer's disease.

Donepezil , on the other hand, is a well-established acetylcholinesterase (AChE) inhibitor. Its mechanism is more direct:

  • Inhibition of Acetylcholine Breakdown: Donepezil reversibly binds to and inhibits acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic signaling.

Signaling Pathway Diagrams

G cluster_0 This compound Signaling Pathway SPf This compound HT4R 5-HT4 Receptor SPf->HT4R Binds to Gs Gαs HT4R->Gs Activates alpha_secretase α-secretase HT4R->alpha_secretase Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ACh Acetylcholine Release CREB->ACh Promotes sAPP sAPPα Production (Non-amyloidogenic) APP APP alpha_secretase->APP Cleaves APP->sAPP Results in

Caption: this compound signaling cascade.

G cluster_1 Donepezil Mechanism of Action Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibits ACh_breakdown Acetylcholine Breakdown Donepezil->ACh_breakdown Prevents AChE->ACh_breakdown Catalyzes ACh_synapse Acetylcholine in Synapse ACh_breakdown->ACh_synapse Reduces Cholinergic Cholinergic Neurotransmission ACh_synapse->Cholinergic Enhances ACh Acetylcholine ACh->ACh_breakdown Substrate

Caption: Donepezil's inhibitory action.

Preclinical and Clinical Data: A Comparative Overview

Due to the absence of direct comparative trials, this section presents key findings from separate studies on each compound.

Cognitive Enhancement
CompoundStudy TypeModel/PopulationKey Findings on Cognition
This compound Clinical (RESTAND Study)Patients with Major Depressive DisorderNo significant change in behavioral negative bias. Showed potential for early clinical improvement in mood.[1]
This compound PreclinicalHealthy Volunteers with Scopolamine-induced cognitive deficitAt a low dose (0.25 mg), an exacerbation of cognitive deficits was observed.[2]
Other 5-HT4 Agonists PreclinicalRodent models of cognitive impairmentGenerally show pro-cognitive effects.[3]
Donepezil ClinicalPatients with mild to moderate Alzheimer's DiseaseStatistically significant improvement in ADAS-cog scores compared to placebo.[2]
Donepezil PreclinicalRats with scopolamine-induced deficitsAmeliorated memory impairment.[4] Produced large effects on psychomotor function and moderate effects on simple conditioning and attention.[5]
Effects on Biomarkers
BiomarkerThis compound / 5-HT4 AgonistsDonepezil
Acetylcholine Levels 5-HT4 agonists have been shown to increase the release of acetylcholine in the brain.[3]Increases synaptic acetylcholine levels by inhibiting its degradation.
sAPPα Levels 5-HT4 receptor agonists promote the non-amyloidogenic pathway, leading to increased sAPPα production.[3]Preclinical studies have shown that donepezil can increase sAPPα levels.
Amyloid-β (Aβ) Levels By promoting the α-secretase pathway, 5-HT4 agonism is expected to reduce Aβ formation.Preclinical studies in Tg2576 mice showed a significant reduction in soluble Aβ1-40 and Aβ1-42.

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines a general procedure for measuring acetylcholine levels in the brain of conscious, freely moving rats.

Objective: To quantify extracellular acetylcholine concentrations in a specific brain region (e.g., hippocampus) following drug administration.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest in an anesthetized rat. The animal is allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution, often containing a cholinesterase inhibitor to prevent acetylcholine degradation in the sample, at a slow, constant flow rate.

  • Sample Collection: The dialysate, containing neurotransmitters that have diffused across the probe's semi-permeable membrane, is collected at regular intervals.

  • Drug Administration: After a baseline collection period, the test compound (this compound or donepezil) is administered.

  • Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (MS).[6][7][8][9]

G cluster_2 In Vivo Microdialysis Workflow Start Anesthetized Rat Implantation Stereotaxic Implantation of Guide Cannula Start->Implantation Recovery Recovery Period Implantation->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Collection Baseline Sample Collection Perfusion->Collection Drug_Admin Drug Administration Collection->Drug_Admin Post_Collection Post-Drug Sample Collection Drug_Admin->Post_Collection Analysis HPLC-ED or MS Analysis of ACh Post_Collection->Analysis

Caption: In vivo microdialysis experimental workflow.

Measurement of sAPPα Levels by ELISA

This protocol describes a common method for quantifying the concentration of soluble amyloid precursor protein alpha (sAPPα) in cell culture supernatant.

Objective: To determine the effect of a test compound on the non-amyloidogenic processing of APP.

Methodology:

  • Cell Culture: Neuronal or other suitable cells expressing APP are cultured in appropriate media.

  • Treatment: The cells are treated with various concentrations of the test compound (this compound or donepezil) or a vehicle control for a specified period.

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • A microplate pre-coated with a capture antibody specific for sAPPα is used.

    • Standards and collected supernatant samples are added to the wells.

    • A detection antibody, also specific for sAPPα and typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

    • A substrate for the enzyme is added, resulting in a color change.

    • The intensity of the color, which is proportional to the amount of sAPPα present, is measured using a microplate reader.

  • Data Analysis: The concentration of sAPPα in the samples is determined by comparing their absorbance values to a standard curve.[10][11][12][13]

G cluster_3 sAPPα ELISA Workflow Start Cell Culture Treatment Treatment with Test Compound Start->Treatment Collection Collect Supernatant Treatment->Collection ELISA_Plate Add Samples to Coated ELISA Plate Collection->ELISA_Plate Add_Detection_Ab Add Detection Antibody ELISA_Plate->Add_Detection_Ab Add_Substrate Add Substrate Add_Detection_Ab->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Analyze Calculate sAPPα Concentration Measure_Absorbance->Analyze

Caption: Workflow for sAPPα measurement by ELISA.

Summary and Future Directions

This compound and donepezil represent two distinct and compelling approaches to enhancing cognitive function. Donepezil offers a well-established, direct method of boosting cholinergic neurotransmission, providing symptomatic relief for individuals with Alzheimer's disease. In contrast, this compound, through its action on the 5-HT4 receptor, presents a more multifaceted mechanism that includes not only cholinergic modulation but also the potential for disease modification by influencing APP processing.

While the current body of evidence does not permit a direct head-to-head comparison of their efficacy, the available data underscores the therapeutic potential of both pathways. Future research, including direct comparative preclinical studies and clinical trials of this compound in populations with cognitive impairment, is crucial to fully elucidate their respective benefits and to determine their optimal roles in the therapeutic landscape for cognitive disorders.

References

A Comparative Guide to the Enantioselective Effects of (S)- and (R)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantioselective effects of the (S) and (R) enantiomers of PF-04995274, a potent and high-affinity partial agonist of the serotonin (B10506) 4 (5-HT4) receptor. While extensive data is available for the (S)-enantiomer, which is the pharmacologically active form (eutomer), data for the (R)-enantiomer (distomer) is limited in publicly accessible literature. This comparison is therefore based on the detailed characterization of (S)-PF-04995274 and the racemic mixture, PF-04995274, to infer the enantioselective profile.

Core Pharmacological Data: A Tale of Two Enantiomers

The biological activity of PF-04995274 resides almost exclusively in the (S)-enantiomer.[1] This stereoselectivity is a common phenomenon in pharmacology, where the three-dimensional arrangement of a molecule dictates its interaction with a biological target. The available quantitative data for the racemate and the (S)-enantiomer's binding affinity (Ki) and functional potency (EC50) at various 5-HT4 receptor isoforms are summarized below. The high potency of the racemate is attributed to the presence of the (S)-enantiomer.[2][3][4]

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of PF-04995274 (Racemate) [2][3]

Receptor Subtype (Species)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
Human 5-HT4A0.360.47
Human 5-HT4B0.460.36
Human 5-HT4D0.150.37
Human 5-HT4E0.320.26
Rat 5-HT4S0.300.59
Rat 5-HT4L-0.65
Rat 5-HT4E-0.62

Table 2: Binding Affinity (Ki) of this compound for Human and Rat 5-HT4 Receptor Isoforms [5]

SpeciesReceptor IsoformBinding Affinity (Ki, nM)
Human5-HT4A0.36
Human5-HT4B0.46
Human5-HT4D0.15
Human5-HT4E0.32
Rat5-HT4S0.30

Based on the principle of enantioselectivity, it is highly probable that (R)-PF-04995274 exhibits significantly lower binding affinity and functional potency at the 5-HT4 receptor compared to the (S)-enantiomer.

Signaling Pathways and Enantioselective Activation

This compound acts as a partial agonist at the 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR).[1][6] Its binding initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets, including transcription factors like CREB, ultimately influencing neuronal plasticity and function.[5]

Given the presumed low affinity of (R)-PF-04995274 for the 5-HT4 receptor, its ability to activate this signaling pathway is expected to be negligible. The observed pharmacological effects of the racemic PF-04995274 are therefore driven by the (S)-enantiomer.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol S_PF This compound Receptor 5-HT4 Receptor S_PF->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Signaling pathway of this compound at the 5-HT4 receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enantioselective effects. Below are outlines of key experiments used to characterize the activity of 5-HT4 receptor agonists.

Radioligand Binding Assay (for determining Ki)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Preparation: Cell membranes expressing the 5-HT4 receptor are prepared. A radiolabeled antagonist (e.g., [³H]GR113808) is used as the tracer.

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or (R)-PF-04995274).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for determining EC50)

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP following receptor activation.

  • Cell Culture: Cells stably expressing the 5-HT4 receptor (e.g., HEK293 cells) are cultured in appropriate media.

  • Incubation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then incubated with varying concentrations of the test compound.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50, the concentration that produces 50% of the maximal response, is then determined.

G start Start culture Culture 5-HT4 expressing cells start->culture seed Seed cells in microplate culture->seed incubate Incubate with (S)- or (R)-PF-04995274 seed->incubate lyse Lyse cells incubate->lyse detect Detect cAMP levels lyse->detect analyze Analyze data (EC50 determination) detect->analyze end End analyze->end

Workflow for a cell-based cAMP functional assay.

Conclusion

The available evidence strongly indicates that the pharmacological activity of PF-04995274 is enantioselective, with the (S)-enantiomer being the potent and active form. The (R)-enantiomer is presumed to be significantly less active or inactive. This guide provides the foundational data and experimental context for researchers working with these compounds. Further studies directly characterizing the (R)-enantiomer would be necessary to definitively quantify the enantiomeric ratio of activity.

References

A Comparative Guide to the Therapeutic Profile of (S)-PF-04995274 and Citalopram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel 5-HT4 receptor partial agonist, (S)-PF-04995274, and the well-established Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), citalopram (B1669093). The focus is on assessing the therapeutic index and overall pharmacological profile of this compound in the context of treating Major Depressive Disorder (MDD).

Executive Summary

This compound is an investigational drug that has shown promise as a potential rapid-acting antidepressant.[1] Its mechanism of action, targeting the 5-HT4 receptor, differs significantly from that of traditional SSRIs like citalopram.[2] While a precise therapeutic index for this compound has not been established due to the limited public availability of preclinical toxicology data, clinical findings from the RESTAND study suggest a favorable safety and tolerability profile.[3][4] This guide synthesizes available preclinical and clinical data to offer a comparative assessment of these two compounds.

Mechanism of Action

This compound: A partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[5][6] Activation of this G-protein coupled receptor is hypothesized to modulate the release of various neurotransmitters and enhance synaptic plasticity, processes that may be compromised in depressive disorders.[2][6]

Citalopram: A selective serotonin reuptake inhibitor (SSRI).[2] It functions by blocking the serotonin transporter (SERT) on the presynaptic neuron, which leads to an increased concentration of serotonin in the synaptic cleft.[2]

Comparative Efficacy

The following tables summarize the available efficacy data for both compounds.

Table 1: Preclinical Potency of this compound

ParameterReceptor IsoformValue (nM)
EC50 Human 5-HT4A0.47
Human 5-HT4B0.36
Human 5-HT4D0.37
Human 5-HT4E0.26
Rat 5-HT4S0.59
Rat 5-HT4L0.65
Rat 5-HT4E0.62
Ki Human 5-HT4A0.36
Human 5-HT4B0.46
Human 5-HT4D0.15
Human 5-HT4E0.32
Rat 5-HT4S0.30

Data sourced from MedChemExpress.[7]

Table 2: Clinical Efficacy of Citalopram in Major Depressive Disorder

Outcome MeasureResultSource
Remission Rate (HAM-D ≤ 7) 28%Trivedi et al. (STARD)[8][9]
Response Rate (≥50% reduction in QIDS-SR) 47%Trivedi et al. (STARD)[8][9]
Meta-Analysis Response Rate vs. Placebo Relative Risk = 1.42 (95% CI 1.17 to 1.73)Cipriani et al.[4][10]
Meta-Analysis Change in HAM-D vs. Placebo Standardized Mean Difference = -0.27 (95% CI -0.38 to -0.16)Cipriani et al.[3][10]

Safety and Tolerability Profile

While a formal therapeutic index for this compound cannot be calculated without comprehensive toxicology data, the available information suggests a good safety profile.

This compound: In the 7-day RESTAND clinical trial, this compound was well-tolerated, with the incidence of side effects being similar to or lower than that of citalopram.[1][3] No major or serious adverse events were reported in this study.[3][4]

Citalopram: Has a well-documented side effect profile, which can include gastrointestinal issues, headache, and sexual dysfunction. Overdose can lead to more severe effects, including serotonin syndrome, seizures, and cardiac toxicity.[11]

Table 3: Comparative Toxicity Data

CompoundMetricValueSpecies
This compound LD50 / NOAELNot publicly available-
Citalopram LD (Oral)56 mg/kgHuman
LD50 (Intraperitoneal)179 mg/kgMouse

Citalopram data sourced from a material safety data sheet.[11]

Signaling Pathways and Mechanisms

The distinct mechanisms of action of this compound and citalopram are illustrated in the following diagrams.

G cluster_presynaptic Presynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Synaptic_Cleft->Postsynaptic_Receptor Citalopram Citalopram Citalopram->SERT Blocks Serotonin Serotonin

Caption: Mechanism of action of Citalopram.

G cluster_gs G-protein Dependent Pathway cluster_gi G-protein Independent Pathway S_PF_04995274 This compound 5HT4R 5-HT4 Receptor S_PF_04995274->5HT4R Binds to Gs Gs protein 5HT4R->Gs Activates Src Src Kinase 5HT4R->Src Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression ERK ERK Src->ERK Activates Cellular_Effects Cellular Effects ERK->Cellular_Effects

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of these compounds are provided below.

Radioligand Binding Assay for 5-HT4 Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT4 receptor.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare cell membranes expressing 5-HT4R Start->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of This compound Membrane_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Quantification Quantify radioactivity on filters Washing->Quantification Analysis Analyze data to determine IC50 and calculate Ki Quantification->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the 5-HT4 receptor are prepared from cultured cells.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) and varying concentrations of the unlabeled test compound (this compound).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters, trapping the membranes with the bound radioligand.

  • Washing: The filters are washed with a cold buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a second messenger, via the 5-HT4 receptor.

G cluster_workflow cAMP Accumulation Assay Workflow Start Start Cell_Seeding Seed cells expressing 5-HT4R in a multi-well plate Start->Cell_Seeding Pre_Incubation Pre-incubate cells with a phosphodiesterase (PDE) inhibitor Cell_Seeding->Pre_Incubation Agonist_Addition Add varying concentrations of This compound Pre_Incubation->Agonist_Addition Incubation Incubate to allow for cAMP accumulation Agonist_Addition->Incubation Cell_Lysis Lyse cells to release intracellular cAMP Incubation->Cell_Lysis Detection Detect cAMP levels using a suitable assay (e.g., HTRF, ELISA) Cell_Lysis->Detection Analysis Analyze data to determine EC50 Detection->Analysis End End Analysis->End

Caption: Workflow for a cell-based cAMP functional assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the 5-HT4 receptor are cultured and seeded in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

  • Agonist Stimulation: Varying concentrations of this compound are added to the cells.

  • Incubation: The cells are incubated for a specific time to allow for agonist-induced cAMP accumulation.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a detection kit (e.g., HTRF, ELISA).

  • Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound presents a novel mechanism of action for the treatment of MDD, distinct from that of the widely used SSRI, citalopram. Preclinical data demonstrates its high potency as a 5-HT4 receptor partial agonist. While direct comparative data on the therapeutic index is limited by the lack of publicly available preclinical toxicology data for this compound, early clinical findings suggest a favorable safety and tolerability profile. Further investigation, including larger and longer-term clinical trials, is warranted to fully elucidate the therapeutic potential and establish a comprehensive safety profile of this compound. This will enable a more definitive comparison of its therapeutic index with established antidepressants like citalopram.

References

A Comparative Analysis of (S)-PF-04995274: A Novel 5-HT4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel 5-HT4 receptor partial agonist, (S)-PF-04995274, with the established Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) citalopram (B1669093) and a placebo. The data presented is primarily derived from the RESTAND study, a double-blind, placebo-controlled clinical trial in patients with unmedicated Major Depressive Disorder (MDD).

Mechanism of Action

This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, is hypothesized to modulate neurotransmitter release and enhance synaptic plasticity, processes that may be impaired in depressive disorders. This mechanism of action differs from that of SSRIs like citalopram, which primarily block the reuptake of serotonin in the synaptic cleft.

Initial research incorrectly positioned this compound as a BACE1 inhibitor for Alzheimer's disease; however, subsequent investigations have confirmed its role as a 5-HT4R partial agonist. The activation of 5-HT4 receptors can also promote the non-amyloidogenic processing of the amyloid precursor protein (APP), which may have implications for Alzheimer's disease research.

Signaling Pathway of this compound

The binding of this compound to the 5-HT4 receptor initiates a downstream signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. This process can influence cellular functions such as gene expression and synaptic plasticity.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT4_Receptor 5-HT4 Receptor Serotonin->5-HT4_Receptor Binds to Downstream_Signaling Downstream Signaling (e.g., cAMP pathway) 5-HT4_Receptor->Downstream_Signaling Initiates Enhanced_Neuroplasticity Enhanced Neuroplasticity & Neurotransmitter Release Downstream_Signaling->Enhanced_Neuroplasticity Leads to S_PF_04995274 This compound S_PF_04995274->5-HT4_Receptor Binds to & Activates

Hypothesized Signaling Pathway of this compound.

Clinical Trial Data: The RESTAND Study

The RESTAND study was a 7-day, double-blind, placebo-controlled trial involving 90 participants with MDD. Participants were randomized to receive either this compound (15 mg), citalopram (20 mg), or a placebo.

Outcome MeasureThis compound vs. PlaceboCitalopram vs. Placebo
Observer-Rated Depression SeveritySignificant ReductionSignificant Reduction
Self-Reported DepressionSignificant ReductionNo Significant Change
State AnxietySignificant ReductionNo Significant Change
Negative AffectSignificant ReductionNo Significant Change
Note: The RESTAND study was not powered as a formal clinical trial to assess antidepressant efficacy, and these findings are considered preliminary.
EndpointThis compoundCitalopram
Behavioral Negative BiasNo ChangeReduced accuracy and reaction time for negative faces
Amygdala Activity (fMRI)No ChangeReduced left amygdala activation to emotional faces
Medial-Frontal Cortex Activation (fMRI)Increased activation across valencesValence-specific shifts in cortical regions

Experimental Protocols

This behavioral task was used to

A Comparative Meta-Analysis of 5-HT4 Receptor Agonists in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial performance of several 5-HT4 receptor agonists, including prucalopride (B966), velusetrag (B1683485), naronapride (B1676966), and felcisetrag (B1672331). The data presented is synthesized from a meta-analysis of key randomized controlled trials (RCTs) for the treatment of chronic constipation and gastroparesis. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a clear overview of the available evidence to inform future research and development efforts.

Key Efficacy and Safety Data of 5-HT4R Agonists

The following tables summarize the quantitative data from pivotal clinical trials of prucalopride, velusetrag, naronapride, and felcisetrag in the treatment of chronic constipation and gastroparesis.

Table 1: Efficacy of 5-HT4R Agonists in Chronic Constipation
Drug Trial Identifier/Reference Dosage Primary Efficacy Endpoint Result (Drug vs. Placebo) Number of Patients (Drug/Placebo)
Prucalopride Camilleri et al., 2008[1]2 mg and 4 mg once dailyProportion of patients with ≥3 spontaneous complete bowel movements (SCBMs)/week30.9% (2 mg) and 28.4% (4 mg) vs. 12.0%[1]412/208
Velusetrag Goldberg et al., 2010[2]15 mg, 30 mg, and 50 mg once dailyChange from baseline in weekly SCBM frequencyMean increase of 3.6, 3.3, and 3.5 vs. 1.4 SBMs/week, respectively (P < 0.0001)[2]301/100
Naronapride Palme et al., 2010 (as cited in Miner et al., 2010)20, 40, 80, 120 mg b.i.d.Total number of SBMs during week 15.7, 5.0, 6.7, 5.2 vs. 3.9[3]170/44
Table 2: Safety of 5-HT4R Agonists in Chronic Constipation
Drug Trial Identifier/Reference Most Common Adverse Events (Drug vs. Placebo)
Prucalopride Camilleri et al., 2008[1]Headache, abdominal pain, nausea, diarrhea.[1]
Velusetrag Goldberg et al., 2010[2]Diarrhea, headache, nausea, vomiting.[2]
Naronapride Palme et al., 2010 (as cited in Miner et al., 2010)Headache, diarrhea, nausea, vomiting (similar to placebo).[3]
Table 3: Efficacy of 5-HT4R Agonists in Gastroparesis
Drug Trial Identifier/Reference Dosage Primary Efficacy Endpoint Result (Drug vs. Placebo) Number of Patients (Drug/Placebo)
Prucalopride Carbone et al., 2019[4]2 mg once dailyChange in Gastroparesis Cardinal Symptom Index (GCSI) total scoreSignificant improvement (1.65 ± 0.19 vs. 2.28 ± 0.20, P < 0.0001)[4]34 (crossover study)
Velusetrag Abell et al., 2023[5]5 mg, 15 mg, and 30 mg once dailyChange from baseline in 7-day mean GCSI 24-h composite score at week 4-1.5 (5 mg) vs. -1.1 (placebo) (nominal p = 0.0327)[5]174/58
Felcisetrag Chedid et al., 2021[6]0.1 mg, 0.3 mg, and 1.0 mg I.V. daily for 3 daysGastric emptying T1/2Significant acceleration compared to placebo (overall P < 0.01)[6]26/10
Naronapride Dr. Falk Pharma GmbH (NCT05621811)[7]10, 20, or 40 mg dailyChange from baseline in signs and symptoms of gastroparesisPhase IIb trial ongoing, results expected in 2025.[8]~300
Table 4: Safety of 5-HT4R Agonists in Gastroparesis
Drug Trial Identifier/Reference Most Common Adverse Events (Drug vs. Placebo)
Prucalopride Carbone et al., 2019[4]Nausea, headache.[4]
Velusetrag Abell et al., 2023[5]Generally mild treatment-emergent adverse events.[5]
Felcisetrag Chedid et al., 2021[6]Well tolerated with no clinically significant findings.[6]
Naronapride Dr. Falk Pharma GmbH (NCT05621811)[7]Previous studies suggest a side-effect profile indistinguishable from placebo.[8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the tables above.

Prucalopride for Chronic Constipation (Camilleri et al., 2008)
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.[1]

  • Patient Population: Patients with severe chronic constipation (≤2 spontaneous, complete bowel movements per week).[1]

  • Intervention: Patients received either placebo, 2 mg of prucalopride, or 4 mg of prucalopride once daily for 12 weeks.[1]

  • Efficacy Assessment: The primary efficacy endpoint was the proportion of patients having three or more spontaneous, complete bowel movements per week, averaged over the 12-week treatment period. Secondary endpoints were derived from daily patient diaries and validated questionnaires.[1]

  • Safety Assessment: Adverse events, clinical laboratory values, and cardiovascular effects were monitored throughout the study.[1]

Velusetrag for Chronic Constipation (Goldberg et al., 2010)
  • Study Design: A 4-week, randomized, double-blind, placebo-controlled, dose-response study.[2]

  • Patient Population: Patients with chronic idiopathic constipation (<3 spontaneous bowel movements (SBM)/week).[2]

  • Intervention: Following a 2-week baseline period, patients received placebo or velusetrag (15, 30, or 50 mg) daily for 4 weeks.[2]

  • Efficacy Assessment: The primary endpoint was the change from baseline in the weekly frequency of SBMs, averaged over the 4-week treatment period.[2]

  • Safety Assessment: Monitoring of adverse events.[2]

Prucalopride for Gastroparesis (Carbone et al., 2019)
  • Study Design: A double-blind, randomized, placebo-controlled crossover study with 4-week treatment periods separated by a 2-week washout.[4]

  • Patient Population: 34 patients with gastroparesis (28 idiopathic).[4]

  • Intervention: Prucalopride 2 mg once daily or placebo.[4]

  • Efficacy Assessment: The primary endpoint was the change in symptom severity, assessed by the Gastroparesis Cardinal Symptom Index (GCSI). Secondary endpoints included the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index, quality of life, daily diaries, and gastric emptying rate assessed by the 13C-octanoic acid breath test.[4]

  • Safety Assessment: Monitoring of adverse events.[4]

Velusetrag for Gastroparesis (Abell et al., 2023)
  • Study Design: A 12-week, multicenter, double-blind, randomized, placebo-controlled study.[5]

  • Patient Population: 232 subjects with diabetic or idiopathic gastroparesis.[5]

  • Intervention: Velusetrag 5, 15, or 30 mg, or placebo once daily for 12 weeks.[5]

  • Efficacy Assessment: The primary efficacy outcome was the 7-day mean Gastroparesis Cardinal Symptom Index 24-h composite score (GCSI-24H) change from baseline at week 4. Gastric emptying was evaluated using scintigraphy and breath tests.[5]

  • Safety Assessment: Monitoring of adverse events.[5]

Felcisetrag for Gastroparesis (Chedid et al., 2021)
  • Study Design: A single-center, placebo-controlled study.[6]

  • Patient Population: 36 participants with documented delayed gastric emptying of solids.[6]

  • Intervention: Felcisetrag 0.1 mg, 0.3 mg, or 1.0 mg, or placebo, administered as a 60-minute I.V. infusion once a day for 3 days.[6]

  • Efficacy Assessment: The primary endpoint was gastric emptying half-time (T1/2), measured by a 4-hour, 99mTc-egg meal gastric emptying test. Small bowel and colonic transit were also measured.[6]

  • Safety Assessment: Monitoring of clinical laboratory values, vital signs, and ECG.[6]

Naronapride for Gastroparesis (Dr. Falk Pharma GmbH, NCT05621811)
  • Study Design: A Phase IIb, multi-center, randomized, double-blind, placebo-controlled study.[8]

  • Patient Population: Approximately 300 patients with idiopathic or diabetic gastroparesis.[8]

  • Intervention: Naronapride at one of three doses or placebo daily for 12 weeks.[8]

  • Efficacy Assessment: The primary endpoint is the change from baseline in the signs and symptoms of gastroparesis.[8]

  • Safety Assessment: Evaluation of the safety and tolerability of naronapride.[8]

Visualizations

5-HT4 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT4 receptor by an agonist.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT4R 5-HT4 Receptor G_protein Gs Protein 5HT4R->G_protein Activates Src Src Tyrosine Kinase 5HT4R->Src Directly Activates (G-protein independent) AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ERK ERK Src->ERK Activates PKA Protein Kinase A cAMP->PKA Activates PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Induces 5HT4_Agonist 5-HT4R Agonist 5HT4_Agonist->5HT4R Binds to

Caption: 5-HT4 Receptor Signaling Cascade.

General Workflow of a Clinical Trial Meta-Analysis

This diagram outlines the typical steps involved in conducting a meta-analysis of clinical trials.

Meta_Analysis_Workflow A 1. Formulate Research Question B 2. Define Inclusion and Exclusion Criteria A->B C 3. Systematic Literature Search B->C D 4. Study Selection C->D E 5. Data Extraction D->E F 6. Assess Risk of Bias E->F G 7. Statistical Analysis (e.g., Forest Plot) F->G H 8. Assess Heterogeneity G->H J 10. Interpret Results and Draw Conclusions G->J I 9. Subgroup/Sensitivity Analysis H->I I->G

Caption: Meta-Analysis Workflow Diagram.

References

(S)-PF-04995274: A Comparative Guide for a Promising 5-HT4 Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

(S)-PF-04995274 is a potent and high-affinity partial agonist of the serotonin (B10506) 4 (5-HT4) receptor, a G-protein-coupled receptor implicated in various physiological processes, including gastrointestinal motility and cognitive function. This guide provides a comprehensive validation of this compound as a research tool by comparing its pharmacological profile with other well-established 5-HT4 receptor agonists: prucalopride, velusetrag (B1683485), and tegaserod. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their studies.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and partially activating 5-HT4 receptors.[1] As a partial agonist, it modulates both Gs-dependent and G-protein-independent signaling pathways to a submaximal level compared to a full agonist.[1] The primary signaling cascade involves the activation of the Gαs subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to the expression of genes involved in synaptic plasticity.[3] Additionally, 5-HT4 receptor activation can signal through a non-canonical pathway involving the activation of Src tyrosine kinase and the subsequent activation of the Extracellular signal-regulated kinase (ERK) pathway.[3]

Initial research incorrectly positioned this compound as a BACE1 inhibitor for Alzheimer's disease; however, subsequent investigations have firmly established its identity as a 5-HT4 receptor partial agonist.[2] This agonism at the 5-HT4 receptor is also hypothesized to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), precluding the formation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[2]

Below is a diagram illustrating the signaling pathway of this compound.

Signaling pathway of this compound via the 5-HT4 receptor.

Comparative Pharmacological Profile

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other selected 5-HT4 agonists. This data provides a quantitative basis for comparing their interaction with the 5-HT4 receptor. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions. The data presented here has been compiled from various sources and should be interpreted with this consideration.

Table 1: In Vitro Potency and Affinity of this compound [1][4]

SpeciesReceptor SubtypeParameterValue (nM)
Human5-HT4AKi0.36
Human5-HT4BKi0.46
Human5-HT4DKi0.15
Human5-HT4EKi0.32
Rat5-HT4SKi0.30
Human5-HT4AEC500.47
Human5-HT4BEC500.36
Human5-HT4DEC500.37
Human5-HT4EEC500.26
Rat5-HT4SEC500.59
Rat5-HT4LEC500.65
Rat5-HT4EEC500.62

Table 2: Comparative In Vitro Data for 5-HT4 Agonists

CompoundReceptor SubtypeParameterValue (nM)Efficacy
This compound human 5-HT4 (various)Ki0.15 - 0.46[1][4]Partial Agonist[1]
Prucalopride human 5-HT4aKi2.5[5]Full Agonist[6]
human 5-HT4bKi8[5]
Velusetrag human 5-HT4pEC508.3[7]High Intrinsic Activity[7]
Tegaserod human 5-HT4(c)pKi8.4[8][9]Partial Agonist[10]

In Vivo Validation in Cognitive Models

This compound has shown potential as a pro-cognitive agent in preclinical rodent models of learning and memory.[3] The following are detailed protocols for two standard behavioral assays used to evaluate the cognitive-enhancing effects of compounds like this compound.

Experimental Protocols

1. Morris Water Maze (MWM) for Spatial Learning and Memory [11][12][13][14]

The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (90-100 cm in diameter) is filled with water made opaque with non-toxic white paint. A small escape platform is submerged 1 cm below the water's surface in a fixed location in one of the four quadrants of the pool. Distal visual cues are placed around the room and remain constant throughout the experiment.

  • Procedure:

    • Habituation: Mice are allowed to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.

    • Acquisition Training: Mice undergo a series of trials (e.g., 4 trials per day for 5 days) to learn the location of the hidden platform. For each trial, the mouse is placed into the water at one of four starting positions and allowed to swim until it finds the platform or for a maximum of 60 seconds. If the mouse fails to find the platform, it is gently guided to it. The time to reach the platform (escape latency) and the path length are recorded.

    • Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Escape latency and path length during acquisition are analyzed using a repeated-measures ANOVA. The percentage of time spent in the target quadrant during the probe trial is analyzed using a one-way ANOVA followed by post-hoc tests.

2. Novel Object Recognition (NOR) Test for Recognition Memory [3][15][16][17]

The Novel Object Recognition test is used to assess an animal's ability to recognize a novel object in a familiar environment.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm). Two sets of identical objects and one set of novel objects are used. The objects should be heavy enough that the animals cannot displace them.

  • Procedure:

    • Habituation: Each animal is placed individually into the empty open-field arena for 5-10 minutes to explore and adapt.

    • Familiarization/Training Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

    • Test Phase (T2): After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates that the animal remembers the familiar object and prefers to explore the novel one. The DI is analyzed using a one-way ANOVA followed by appropriate post-hoc tests.

The following diagram illustrates a general workflow for the preclinical validation of a research tool compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (Determine Ki) data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay cAMP Functional Assay (Determine EC50 & Efficacy) functional_assay->data_analysis animal_model Rodent Cognitive Model (e.g., Scopolamine-induced amnesia) behavioral_test Behavioral Testing (MWM or NOR) animal_model->behavioral_test behavioral_test->data_analysis compound Test Compound (this compound) compound->binding_assay compound->functional_assay compound->animal_model conclusion Validation as Research Tool data_analysis->conclusion

General workflow for preclinical validation of a research tool compound.

Detailed Experimental Methodologies

Radioligand Binding Assay (for determining Ki) [1][2]

This assay measures the affinity of a compound for the 5-HT4 receptor by quantifying its ability to displace a specific radiolabeled ligand.

  • Membrane Preparation: Cells or tissues expressing the 5-HT4 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently resuspended in an assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT4 receptor ligand (e.g., [3H]GR113808) and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining EC50) [1][2]

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the 5-HT4 receptor signaling pathway.

  • Cell Culture and Seeding: HEK293 cells stably expressing the desired 5-HT4 receptor isoform are cultured in an appropriate medium. The cells are then harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Agonist Stimulation: The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP. This compound is then added at a range of concentrations. A vehicle control is also included. The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: The stimulation is terminated by adding a lysis buffer. The amount of cAMP produced is then quantified using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression.

Conclusion

This compound is a potent and high-affinity partial agonist of the 5-HT4 receptor with a well-characterized pharmacological profile. Its ability to modulate key signaling pathways involved in neuronal plasticity and its pro-cognitive effects in preclinical models make it a valuable research tool for investigating the role of the 5-HT4 receptor in both normal physiological processes and pathological conditions. This guide provides the necessary comparative data and detailed experimental protocols to aid researchers in the effective utilization of this compound in their studies. Further head-to-head comparative studies with other 5-HT4 agonists under standardized conditions will be beneficial to further refine its standing as a research tool.

References

Safety Operating Guide

Proper Disposal Procedures for (S)-PF-04995274: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (S)-PF-04995274, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1] Since this compound is intended for research use only, it must be managed as hazardous waste to mitigate potential environmental and health risks.[1] Adherence to federal, state, and local regulations is mandatory for the disposal of all chemical waste.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn. For handling this compound, especially in its solid form, recommended PPE includes double-gloving, a respirator (N95 or higher), and working within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials should be conducted systematically. The following steps provide a clear guide for laboratory personnel.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired solid this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[2] Contaminated items such as weighing paper, spatulas, and other disposable labware should be placed in a sealed plastic bag or container marked as "Hazardous Waste" with the chemical's full name.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and compatible container. Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Sharps: Syringes that have contained this compound must be disposed of as hazardous chemical waste in a designated sharps container if any residual amount of the drug is visible.[3] Do not dispose of these in standard sharps containers.[3]

2. Container Management:

  • All waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[4]

  • It is recommended to use the original container for waste if it is intact and can be securely sealed.[5]

3. Labeling:

  • Every waste container must be clearly labeled with the words "Hazardous Waste."[2]

  • The label must include the full chemical name: "this compound."[2]

  • If in a solution, specify the solvent system used.[2]

  • Include the date when the waste was first added to the container.[2]

4. Storage:

  • Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[4][5][6]

  • This area should be well-ventilated and away from general laboratory traffic.[2]

  • Ensure waste containers remain closed except when adding waste.[2][6][7]

  • Do not store incompatible chemicals together; use physical barriers if necessary.[4][5]

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[2][7]

  • Once a waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Complete all necessary waste pickup forms, providing an accurate description of the container's contents.[2]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is limited, the following table summarizes key regulatory and safety parameters for hazardous chemical waste management in a laboratory setting.[2]

ParameterGuidelineSource
Maximum Hazardous Waste Storage Volume in SAA 55 gallons[6]
Maximum Acutely Toxic Waste Storage Volume in SAA 1 quart (liquid) or 1 kilogram (solid)[6]
Maximum Storage Time in SAA Up to 12 months (if accumulation limits are not exceeded)[6]
Container Removal from SAA after Full Within 3 calendar days[5][6]
pH Range for Potential Drain Disposal (Not for this compound) Between 5.5 and 10.5 (for specific, approved chemicals only)[8]
Experimental Protocols

The proper disposal of this compound is a procedural protocol in itself and does not involve experimental methodologies for characterization. For detailed experimental protocols regarding the pharmacological characterization of this compound, such as competitive radioligand binding assays or cAMP accumulation assays, refer to specialized technical guides.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the key decision points and the overall workflow.

Figure 1: Decision Pathway for this compound Waste start Waste Generated (this compound) solid_waste Solid Waste (Unused powder, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste sharps_waste Contaminated Sharps (Needles, syringes with residue) start->sharps_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Hazardous Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal

Figure 1: Decision Pathway for this compound Waste

Figure 2: Workflow for Hazardous Waste Container Management start Obtain Compatible Waste Container label_container Label with: 'Hazardous Waste' Chemical Name Solvent (if any) Accumulation Date start->label_container add_waste Add Waste to Container in a Fume Hood label_container->add_waste close_container Securely Close Container After Each Addition add_waste->close_container store_container Store in SAA close_container->store_container check_full Is Container Full? store_container->check_full check_full->add_waste No request_pickup Request EHS Pickup Within 3 Days check_full->request_pickup Yes end Disposal Complete request_pickup->end

Figure 2: Workflow for Hazardous Waste Container Management

References

Essential Safety and Logistics for Handling (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like (S)-PF-04995274 is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans based on established protocols for handling potent, biologically active small molecules.[1] this compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), indicating its biological activity and the need for careful handling.[1][2]

Hazard Identification and Risk Assessment

Given its nature as a potent pharmaceutical compound, this compound should be handled with the assumption that it may be hazardous. A thorough risk assessment should be conducted before any handling activities.[3][4] This involves evaluating the potential routes of exposure (inhalation, ingestion, skin contact) and the specific procedures being performed.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The minimum required PPE for handling this compound includes:

  • Body Protection: A lab coat should be worn to protect against splashes and spills.[5][6][7] For handling larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls may be necessary.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] When there is a splash hazard, chemical splash goggles and a face shield worn over the goggles are required.[5][7]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged handling or direct contact, double-gloving is recommended.[1] Always check the glove manufacturer's chemical resistance data for the specific solvents being used.

  • Respiratory Protection: When handling the solid powder form of this compound, a respirator (e.g., N95 or higher) is recommended, and these operations should be performed within a chemical fume hood to prevent inhalation of airborne particles.[1]

Quantitative Data Summary

While a comprehensive quantitative summary is not available due to the limited public data for this compound, the following table outlines key information for safe handling and storage.[1]

ParameterValue/InformationSource
Chemical NameThis compoundMedChemExpress, DC Chemicals[1]
CAS Number2170558-28-6MedChemExpress, DC Chemicals[1]
Molecular FormulaC23H32N2O6DC Chemicals[1]
Molecular Weight432.51DC Chemicals[1]
Known TargetPartial agonist of 5-HT4RMedChemExpress[1]
Storage (Solid)2 years at -20°CDC Chemicals[1]
Storage (in DMSO)2 weeks at 4°C, 6 months at -80°CDC Chemicals[1]

Operational Plan: Step-by-Step Guidance

This section provides procedural guidance for the safe handling and disposal of this compound.

Preparation and Weighing (Solid Compound)
  • Location: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[8]

  • PPE: Wear a lab coat, safety goggles, a face shield, and double nitrile gloves. A respirator is recommended.

  • Procedure:

    • Decontaminate the work surface before and after handling.

    • Use disposable weighing paper and spatulas.

    • Carefully weigh the desired amount of the compound, avoiding the creation of dust.

    • Immediately after weighing, securely close the primary container.

    • All contaminated disposable items (weighing paper, spatulas, gloves) should be placed in a designated, sealed hazardous waste container.[1]

Solution Preparation
  • Location: Solution preparation should also be performed in a chemical fume hood.

  • PPE: Same as for handling the solid compound.

  • Procedure:

    • Add the solvent to the vessel containing the pre-weighed solid compound.

    • Ensure the vessel is capped or covered during dissolution (e.g., sonication, vortexing).

    • Clearly label the container with the chemical name, concentration, solvent, and date.

Experimental Use
  • PPE: The level of PPE required will depend on the specific experimental procedure and the potential for exposure. At a minimum, a lab coat, safety glasses, and single nitrile gloves should be worn.

  • Procedure:

    • Conduct all procedures that may generate aerosols or splashes within a chemical fume hood or other appropriate containment device.

    • Avoid skin contact with the compound and its solutions.

    • Immediately clean up any spills according to your institution's established procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.[1]

    • Contaminated items such as weighing paper, spatulas, and disposable labware should be placed in a designated, sealed plastic bag or container labeled "Hazardous Waste" along with the chemical name.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix incompatible waste streams.

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent system (if applicable), and the accumulation start date.[1]

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.[1]

  • Ensure containers are kept closed except when adding waste.[1]

Final Disposal
  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Complete all required waste pickup forms, accurately detailing the contents of the container.[1]

  • Never dispose of chemical waste down the drain or in the regular trash.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive Compound store Store Appropriately (-20°C Solid) receive->store weigh Weigh Solid in Fume Hood store->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid Contaminated Disposables experiment Conduct Experiment dissolve->experiment spill Spill Response (If Necessary) experiment->spill experiment->collect_solid collect_liquid Collect Liquid Waste spill->collect_liquid Cleanup Materials label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。